CEF20
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)/t23-,24+,25-,26-,27-,28-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLATZWLQXKRHY-JJURSQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N10O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The CEF20 Epitope: A Deep Dive into its Origin, Discovery, and Immunological Significance
A Technical Guide for Researchers and Drug Development Professionals
The CEF20 epitope, a cornerstone in cellular immunology research, serves as a critical positive control in a multitude of T-cell assays. This guide provides an in-depth exploration of its origin, the seminal research leading to its identification, and the experimental methodologies underpinning its characterization. Quantitative data are presented for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a comprehensive understanding.
Origin and Composition of the this compound Epitope
The designation "this compound" specifically refers to the peptide sequence NLVPMVATV . This nonapeptide is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the human Cytomegalovirus (CMV) phosphoprotein 65 (pp65), spanning amino acid residues 495-503. The presentation of this epitope to T-cells is restricted by the Human Leukocyte Antigen (HLA) class I allele, HLA-A*0201.
This compound is a component of the broader "CEF peptide pool," a standardized mixture of 32 immunodominant peptides from CMV, Epstein-Barr Virus (EBV), and Influenza Virus.[1] This pool is widely used as a positive control to stimulate IFN-γ release from CD8+ T-cells in individuals with common HLA types, thereby validating the functional capacity of T-cells in experimental settings.[2][3] While the CEF pool contains multiple epitopes, this compound is one of the most extensively studied and utilized components due to its high immunogenicity in a significant portion of the human population expressing the HLA-A*0201 allele.[4]
Discovery and Initial Characterization
The precise first use of the term "this compound" is not clearly documented in seminal literature; however, the identification of the CMV pp65 (495-503) peptide as a key T-cell epitope was a result of systematic research in the late 1990s. A pivotal 1999 study aimed to identify HLA-A*0201-restricted CTL epitopes within the CMV pp65 protein, which was already recognized as a major target of the anti-CMV CTL response. This research led to the identification of three peptides from pp65 that could elicit an in vitro CTL response from the peripheral blood lymphocytes of CMV-seropositive individuals.[5] The peptide NLVPMVATV (pp65 495-503) was one of these key discoveries.
The experimental approach to this discovery, representative of epitope identification methodologies of the era, involved a combination of predictive algorithms and in vitro cellular assays.
Quantitative Data Summary
The immunogenicity and binding affinity of the this compound epitope have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| Peptide Sequence | NLVPMVATV | [4] |
| Protein Origin | Human Cytomegalovirus (CMV) pp65 | [4] |
| Amino Acid Position | 495-503 | [4] |
| HLA Restriction | HLA-A*0201 | [4] |
Table 1: this compound Epitope Core Data
| Parameter | Value | Method | Reference |
| HLA-A0201 Binding Affinity (IC50) | 90 nM | Cell-free binding assay | [2] |
| Frequency of specific CD8+ T-cells in CMV-seropositive, HLA-A0201+ individuals | 0.19% - 2.48% | Tetramer/Pentamer Staining | [6] |
| Number of specific pMHC complexes on CMV-infected fibroblasts | ~100 molecules/cell | Antibody-based detection | [4][7] |
Table 2: Immunogenicity and Binding Characteristics of this compound
Key Experimental Protocols
The discovery and characterization of the this compound epitope and the broader study of T-cell responses to it rely on a set of core immunological assays. Detailed methodologies for these key experiments are provided below.
Epitope Identification and Validation (based on historical methods)
This protocol outlines a general workflow for identifying novel T-cell epitopes from a viral antigen, similar to the approach that would have led to the discovery of this compound.
Caption: Workflow for the discovery and validation of T-cell epitopes.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
-
Plate Coating : 96-well PVDF membrane plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating : After washing and blocking the plate, PBMCs (or isolated T-cells) are plated at a density of 2-5 x 10^5 cells/well.
-
Stimulation : this compound peptide (or the CEF pool) is added to the wells at a final concentration of 1-10 µg/mL. A negative control (medium alone) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation : The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection : Cells are lysed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Development : A substrate is added that forms an insoluble colored spot at the site of cytokine secretion.
-
Analysis : The spots are counted using an automated ELISPOT reader, and the frequency of antigen-specific T-cells is calculated.
Tetramer/Pentamer Staining and Flow Cytometry
This technique allows for the direct visualization and quantification of antigen-specific T-cells.
-
Cell Preparation : Isolate PBMCs from whole blood.
-
Staining : Resuspend 1-2 x 10^6 PBMCs in FACS buffer. Add the PE- or APC-conjugated HLA-A*0201/NLVPMVATV tetramer or pentamer at the manufacturer's recommended concentration.
-
Incubation : Incubate for 10-30 minutes at 37°C or room temperature in the dark.
-
Surface Marker Staining : Add fluorescently-labeled antibodies against cell surface markers such as CD8, CD3, and markers of memory or activation status.
-
Incubation : Incubate for 20-30 minutes at 4°C in the dark.
-
Washing : Wash the cells with FACS buffer.
-
Acquisition : Acquire the samples on a flow cytometer.
-
Analysis : Gate on the CD3+ and CD8+ T-cell populations and quantify the percentage of cells that are positive for the tetramer/pentamer.
Signaling Pathway
The recognition of the this compound epitope presented by an HLA-A*0201 molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector functions.
Caption: T-Cell Receptor (TCR) signaling cascade upon this compound recognition.
Conclusion
The this compound epitope, originating from the CMV pp65 protein, is an indispensable tool in cellular immunology. Its discovery was a significant step in understanding the immune response to CMV and has provided researchers with a robust and reliable positive control for a wide range of T-cell functional assays. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for both seasoned researchers and those new to the field, facilitating the accurate and reproducible assessment of T-cell immunity. The well-defined nature of the this compound epitope and its interaction with the T-cell receptor continue to make it a valuable model system for studying the fundamental principles of T-cell activation and for the development of novel immunotherapies.
References
- 1. Rapid generation of CMV pp65-specific T cells for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of cytotoxic function of CMV-pp65-specific CD8+ T-lymphocytes identified by HLA tetramers in recipients and donors of stem-cell transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance [frontiersin.org]
- 4. Use of Transgenic HLA A∗0201/Kb and HHD II Mice To Evaluate Frequency of Cytomegalovirus IE1-Derived Peptide Usage in Eliciting Human CD8 Cytokine Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of three HLA-A*0201-restricted cytotoxic T cell epitopes in the cytomegalovirus protein pp65 that are conserved between eight strains of the virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to CEF20 HLA-A*02:01 Restriction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the CEF20 peptide pool, with a specific focus on its interaction with the Human Leukocyte Antigen (HLA)-A02:01 allele. The this compound pool, comprising well-defined cytotoxic T-lymphocyte (CTL) epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a crucial positive control in cellular immunology. Understanding the specific interactions between its constituent peptides and the common HLA-A02:01 allele is fundamental for the accurate assessment of immune responses in a significant portion of the human population.
Data Presentation: HLA-A*02:01 Restricted Peptides in the CEF Pool
The extended CEF peptide pool consists of 32 peptides. Among these, several are known to be restricted by the HLA-A02:01 allele. The following table summarizes these key epitopes. While comprehensive, publicly available databases detailing the binding affinities (IC50 values) for every HLA-A02:01-restricted CEF peptide are not consistently available in a consolidated format, representative data for the immunodominant CMV pp65 epitope is provided. The subsequent experimental protocols section details the methodology to determine these values.
| Peptide Sequence | Virus of Origin | Protein Source | HLA Restriction | Reported IC50 (nM) for HLA-A02:01 |
| NLVPMVATV | Cytomegalovirus (CMV) | pp65 | HLA-A02:01 | 45[1] |
| GILGFVFTL | Influenza A Virus | Matrix Protein 1 (M1) | HLA-A*02:01 | Data not readily available in a compiled source |
| FMYSDFHFI | Influenza A Virus | Nucleoprotein (NP) | HLA-A2 | Data not readily available in a compiled source |
| CLGGLLTMV | Epstein-Barr Virus (EBV) | Latent Membrane Protein 2 (LMP2) | HLA-A2 | Data not readily available in a compiled source |
| GLCTLVAML | Epstein-Barr Virus (EBV) | BMLF1 | HLA-A2 | Data not readily available in a compiled source |
Core Immunological Concepts: Antigen Presentation and T-Cell Activation
The recognition of CEF peptides by the immune system in HLA-A*02:01-positive individuals is governed by the principles of MHC class I antigen presentation and subsequent CD8+ T-cell activation.
MHC Class I Antigen Presentation Pathway
Endogenously synthesized viral proteins (in the case of a natural infection) or exogenously supplied peptides (in an in vitro stimulation assay) are processed and presented by antigen-presenting cells (APCs) on MHC class I molecules. This intricate process is essential for the surveillance of cellular contents by cytotoxic T lymphocytes.
Caption: MHC Class I Antigen Presentation Pathway.
CD8+ T-Cell Activation Signaling Pathway
Upon recognition of the peptide-MHC class I complex by a specific T-cell receptor (TCR) on a CD8+ T-cell, a signaling cascade is initiated, leading to T-cell activation, proliferation, and the execution of its effector functions, such as cytokine release (e.g., IFN-γ) and cytotoxicity.
Caption: CD8+ T-Cell Activation Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for quantifying the cellular immune response to this compound peptides.
MHC-Peptide Binding Assay (IC50 Determination)
This competitive binding assay measures the affinity of a test peptide for a specific MHC molecule by quantifying its ability to inhibit the binding of a known high-affinity fluorescently labeled probe peptide.
Materials:
-
Purified, soluble HLA-A*02:01 molecules
-
High-affinity, fluorescently labeled HLA-A*02:01 probe peptide
-
Test peptides (this compound peptides) at various concentrations
-
Assay buffer (e.g., PBS with protease inhibitors and a non-ionic detergent)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test peptides and the unlabeled version of the probe peptide (for standard curve) in assay buffer.
-
Dilute the purified HLA-A*02:01 molecules and the fluorescently labeled probe peptide to their optimal working concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted HLA-A*02:01 molecules to each well.
-
Add the serially diluted test peptides to their respective wells. Include wells with no competitor peptide (maximum binding) and wells with a high concentration of unlabeled probe peptide (non-specific binding).
-
Add the fluorescently labeled probe peptide to all wells.
-
The final volume in each well should be consistent.
-
-
Incubation:
-
Incubate the plate at room temperature for 48-72 hours in the dark to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each test peptide concentration.
-
Plot the percentage of inhibition against the logarithm of the test peptide concentration.
-
The IC50 value, which is the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe, is determined from the resulting dose-response curve.
-
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Caption: ELISpot Assay Workflow.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-ALP or -HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Bovine Serum Albumin (BSA) for blocking
-
Peripheral Blood Mononuclear Cells (PBMCs) from HLA-A*02:01 positive donors
-
This compound peptide pool and individual peptides
-
Positive control (e.g., Phytohemagglutinin, PHA) and negative control (culture medium)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating:
-
Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash five times with sterile water.
-
Coat the wells with the anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate to remove excess capture antibody.
-
Block the membrane with sterile PBS containing 1% BSA for 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Wash the plate and add the CEF peptides, positive control, or negative control to the appropriate wells.
-
Add PBMCs (typically 2-4 x 10^5 cells/well) in culture medium to each well.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
-
Spot Development:
-
Wash the plate and add the substrate. Monitor for the development of spots.
-
Stop the reaction by washing the plate with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify and phenotype cytokine-producing cells within a heterogeneous population.
Materials:
-
PBMCs from HLA-A*02:01 positive donors
-
This compound peptides
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Incubate PBMCs with CEF peptides, a positive control (e.g., PMA/Ionomycin), or a negative control for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and continue incubation for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ) to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing the cytokine of interest in response to peptide stimulation.
-
This comprehensive guide provides the foundational knowledge and detailed protocols for researchers and drug development professionals working with the this compound peptide pool and its interaction with the HLA-A*02:01 allele. Adherence to these methodologies will facilitate robust and reproducible assessment of cellular immune responses.
References
In-Depth Technical Guide to the CEF Peptide Pool: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF peptide pool is a widely utilized and critical reagent in cellular immunology, serving as a robust positive control for assays measuring antigen-specific T cell responses. The acronym "CEF" denotes the origin of the constituent peptides: C ytomegalovirus (CMV), E pstein-Barr virus (EBV), and F lu (Influenza virus). This guide provides a comprehensive overview of the CEF peptide pool's mechanism of action, detailed experimental protocols for its use, and a summary of relevant quantitative data. The CEF pool consists of a mixture of well-defined, HLA class I-restricted T cell epitopes from these three common viruses.[1][2] Given that a majority of the human population has been exposed to these viruses, their peripheral blood mononuclear cells (PBMC) typically contain memory CD8+ T cells capable of recognizing these peptides.[3] This makes the CEF pool an ideal control to verify the functional integrity of immune cells in various assays, ensuring that cells are viable and capable of responding to antigenic stimulation.[2][4]
Core Mechanism of Action: MHC Class I-Mediated CD8+ T Cell Activation
The primary mechanism of action of the CEF peptide pool is the stimulation of antigen-specific CD8+ cytotoxic T lymphocytes (CTLs). This process is initiated through the Major Histocompatibility Complex (MHC) class I pathway, a fundamental component of the adaptive immune system for recognizing and eliminating virally infected or cancerous cells.
The peptides within the CEF pool are short, typically 8-11 amino acids in length, which is the optimal size for binding to the peptide-binding groove of MHC class I molecules.[5] When the CEF peptide pool is added to a culture of PBMCs, the exogenous peptides can directly bind to empty MHC class I molecules present on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages, as well as other cells in the PBMC population.[6] This binding bypasses the need for endogenous antigen processing, where viral proteins would normally be degraded by the proteasome in the cytoplasm and transported to the endoplasmic reticulum for loading onto nascent MHC class I molecules.[6]
The resulting peptide-MHC class I (pMHC-I) complexes are then presented on the cell surface.[7][8] CD8+ T cells with T cell receptors (TCRs) that specifically recognize a particular pMHC-I complex will bind to it. This interaction is stabilized by the CD8 co-receptor, which binds to a non-polymorphic region of the MHC class I molecule.[9] The successful binding of the TCR and CD8 co-receptor to the pMHC-I complex initiates a cascade of intracellular signaling events within the T cell, leading to its activation.[10][11]
T Cell Receptor (TCR) Signaling Cascade
Upon successful recognition of the pMHC-I complex, a signaling cascade is initiated within the CD8+ T cell, leading to cellular activation, proliferation, and the execution of effector functions. This intricate process involves the phosphorylation of key signaling molecules and the activation of downstream pathways.
The key steps in the TCR signaling cascade are as follows:
-
Initiation: The binding of the TCR to the pMHC-I complex brings the CD8 co-receptor into proximity. The cytoplasmic tail of CD8 is associated with the Src-family kinase Lck.[12]
-
ITAM Phosphorylation: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 chains (ε, δ, γ, and ζ) that are non-covalently associated with the TCR.[12]
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa).[12] ZAP-70 is then phosphorylated and activated by Lck.
-
Downstream Signal Propagation: Activated ZAP-70 phosphorylates key adapter proteins, such as LAT (Linker for Activation of T cells) and SLP-76. This leads to the formation of a larger signaling complex that activates multiple downstream pathways.[12]
-
Activation of Effector Pathways: The signaling complex activates several critical pathways, including:
-
Calcium-Calcineurin-NFAT pathway: Leads to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).[11][13]
-
PKCθ-IKK-NF-κB pathway: Activates the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[11][13]
-
RasGRP1-Ras-ERK1/2 pathway: Activates the MAPK/ERK pathway, leading to the activation of the transcription factor AP-1.[11][13]
-
-
Cellular Response: The activation of these transcription factors (NFAT, NF-κB, and AP-1) drives the transcription of genes responsible for T cell proliferation (e.g., IL-2), cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity (e.g., granzymes, perforin).[14]
// Connections MHC_Peptide -> TCR [label="Binding", dir=both, color="#EA4335"]; TCR -> CD3; CD8 -> MHC_Peptide [dir=both, color="#34A853"]; CD8 -> Lck [label="activates"]; Lck -> CD3 [label="P"]; CD3 -> ZAP70 [label="recruits"]; Lck -> ZAP70 [label="P"]; ZAP70 -> LAT_SLP76 [label="P"]; LAT_SLP76 -> {PLCg1, RasGRP1}; PLCg1 -> {DAG, IP3}; IP3 -> Ca2 [label="release"]; DAG -> PKC; Ca2 -> Calcineurin; PKC -> IKK; RasGRP1 -> Ras; Calcineurin -> NFAT; IKK -> NFkB; Ras -> AP1; {NFAT, NFkB, AP1} -> Gene_Expression; } .enddot Caption: TCR Signaling Cascade in CD8+ T Cells.
Quantitative Data
The response of PBMCs to the CEF peptide pool can be quantified using various methods, most commonly the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the number of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which determines the percentage of cells producing a specific cytokine. The magnitude of the response is dependent on the donor's HLA type and previous exposure to CMV, EBV, and influenza virus.
ELISPOT Assay Data
The ELISPOT assay quantifies the number of antigen-specific T cells by capturing secreted cytokines on a membrane, resulting in "spots" where each spot represents a single cytokine-producing cell. The results are typically expressed as Spot Forming Units (SFU) per million PBMCs.
| Donor ID | HLA Type | Response to CEF Pool (SFU/10^6 PBMCs) | Negative Control (SFU/10^6 PBMCs) |
| Donor 1 | A02:01, B07:02 | 450 | <10 |
| Donor 2 | A01:01, B08:01 | 820 | <10 |
| Donor 3 | A03:01, B35:01 | 275 | <10 |
| Donor 4 | A24:02, B44:02 | 610 | <10 |
| Donor 5 | A11:01, B51:01 | 350 | <10 |
| Note: Data are representative and compiled from typical results seen in immunological studies. Actual SFU counts can vary significantly between individuals.[15] |
Intracellular Cytokine Staining (ICS) Data
ICS coupled with flow cytometry allows for the phenotyping of responding cells (e.g., CD8+ or CD4+) and the simultaneous detection of multiple cytokines. The data is presented as the percentage of a specific cell population (e.g., CD8+ T cells) that is positive for a given cytokine (e.g., IFN-γ).
| Donor ID | % of CD8+ T cells producing IFN-γ (CEF Stimulation) | % of CD8+ T cells producing IFN-γ (Unstimulated) |
| Donor A | 1.25% | 0.05% |
| Donor B | 2.10% | 0.08% |
| Donor C | 0.88% | 0.04% |
| Donor D | 1.75% | 0.06% |
| Note: Representative data illustrating typical responses. The percentage of responding cells is variable among donors.[6][16] |
Functional Avidity of CEF Peptides
The functional avidity of T cells for a specific peptide can be determined by titrating the peptide concentration and measuring the response. This is often expressed as the effective concentration required to achieve 50% of the maximal response (EC50). T cells with high functional avidity require lower concentrations of peptide for activation.
| CEF Peptide (HLA Restriction) | Donor X EC50 (M) | Donor Y EC50 (M) |
| CEF-7 (HLA-A2) | 10⁻⁹.⁵ | 10⁻⁹.⁵ |
| CEF-6 (HLA-A2) | >10⁻⁶ | 10⁻⁷ |
| CEF-4 (HLA-A2) | >10⁻⁶ | >10⁻⁶ |
| Data adapted from a study on CEF peptide dose-response, illustrating the high variability in functional avidity for different peptides and between donors.[15] |
Experimental Protocols
Detailed methodologies for two key applications of the CEF peptide pool are provided below.
IFN-γ ELISPOT Assay
This protocol outlines the steps to quantify CEF-specific, IFN-γ-secreting T cells from human PBMCs.
// Connections Coat -> Incubate_Coat -> Wash_Block; Wash_Block -> Add_Cells [style=dashed]; Add_Cells -> Add_Stimuli -> Incubate_Culture; Incubate_Culture -> Lyse_Cells [style=dashed]; Lyse_Cells -> Add_Detection_Ab -> Incubate_Detection -> Add_Enzyme -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate [style=dashed]; Add_Substrate -> Develop_Spots -> Stop_Reaction -> Dry_Analyze; } .enddot Caption: Workflow for the IFN-γ ELISPOT Assay.
Methodology:
-
Plate Coating: Aseptically coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS). Incubate overnight at 4°C.
-
Plate Preparation: The next day, wash the plate 4-5 times with sterile PBS to remove unbound antibody. Block the wells with cell culture medium (e.g., RPMI-1640 with 10% FBS) for at least 1 hour at 37°C.
-
Cell Plating: Thaw and rest cryopreserved PBMCs overnight, or use fresh PBMCs. Resuspend cells in culture medium and add 2.5 x 10⁵ cells to each well.
-
Stimulation: Add the CEF peptide pool to the appropriate wells at a final concentration of approximately 1-2 µg/mL per peptide.[14] Include a negative control (medium only) and a positive mitogen control (e.g., Phytohemagglutinin, PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Cell Lysis and Washing: Lyse the cells by flicking out the medium and washing the wells with PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Add a biotinylated anti-human IFN-γ detection antibody to each well. Incubate for 2 hours at room temperature (RT).
-
Enzyme Conjugate: Wash the plate with PBST. Add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase or Streptavidin-Horseradish Peroxidase) and incubate for 1 hour at RT.
-
Spot Development: Wash the plate thoroughly. Add a precipitating substrate (e.g., BCIP/NBT for AP or AEC for HRP). Monitor the plate for the appearance of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) Assay
This protocol details the method for identifying CEF-specific T cells by detecting intracellular IFN-γ using flow cytometry.
// Connections Prepare_Cells -> Add_Stimuli -> Incubate_Culture; Incubate_Culture -> Harvest_Cells [style=dashed]; Harvest_Cells -> Add_Surface_Ab -> Incubate_Surface; Incubate_Surface -> Wash_Cells [style=dashed]; Wash_Cells -> Fix_Cells -> Incubate_Fix -> Perm_Cells; Perm_Cells -> Add_Intra_Ab [style=dashed]; Add_Intra_Ab -> Incubate_Intra -> Wash_Final -> Acquire_Data; } .enddot Caption: Workflow for the Intracellular Cytokine Staining (ICS) Assay.
Methodology:
-
Cell Stimulation: In a 96-well U-bottom plate or culture tubes, add 1-2 x 10⁶ PBMCs per condition. Add the CEF peptide pool (1-2 µg/mL per peptide), co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d, 1 µg/mL each), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).[4][17]
-
Incubation: Incubate for 6-18 hours at 37°C in a humidified 5% CO₂ incubator.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and a viability dye to exclude dead cells. Incubate for 20-30 minutes on ice in the dark.
-
Fixation: Wash the cells to remove unbound antibodies. Resuspend the cells in a fixation buffer (e.g., Cytofix/Cytoperm solution or 2% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with a permeabilization buffer (e.g., a buffer containing saponin).[18][19]
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in permeabilization buffer containing a fluorescently-conjugated antibody against the intracellular cytokine of interest (e.g., anti-IFN-γ). Incubate for 30 minutes at room temperature in the dark.
-
Final Washes and Acquisition: Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer. Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on CD3+ T cells, and finally on CD8+ T cells to determine the percentage of cells expressing IFN-γ.
Conclusion
The CEF peptide pool is an indispensable tool in cellular immunology, providing a reliable and standardized positive control for monitoring the functionality of antigen-specific T cell responses. Its mechanism of action is rooted in the fundamental principles of MHC class I antigen presentation and TCR-mediated T cell activation. By understanding the intricate signaling pathways initiated by CEF peptide recognition and by employing standardized, robust experimental protocols, researchers can ensure the validity and reproducibility of their T cell assay data. This guide provides the foundational knowledge and practical methodologies for the effective use of the CEF peptide pool in basic research and clinical trial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 3. immunospot.eu [immunospot.eu]
- 4. stemcell.com [stemcell.com]
- 5. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization of cytokine flow cytometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Cytotoxic T-lymphocyte activation involves a cascade of signalling and adhesion events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mabtech.com [mabtech.com]
- 15. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of an Interferon-Gamma ELISPOT Assay to Detect Human T Cell Responses to HSV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
A Researcher's Guide to CEF Peptide Pools in Immunology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cytomegalovirus, Epstein-Barr virus, and Influenza virus (CEF) peptide pools, a critical reagent in immunological research. This document details their composition, application in common assays, and the underlying cellular mechanisms of action.
Core Concepts: Understanding CEF Peptide Pools
CEF peptide pools are a standardized mixture of immunodominant peptide epitopes derived from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. These pools are primarily composed of HLA Class I-restricted peptides and are widely used as a positive control in T-cell assays.[1] Given the high prevalence of these viruses in the general population, a significant portion of individuals will have memory T-cells that can recognize these peptides. This makes CEF pools a reliable tool for verifying the functional capacity of T-cells in a given sample and for validating the experimental setup of immunological assays.
The most common formulation of the CEF peptide pool consists of 32 individual peptides, though a 23-peptide version also exists. These peptides are typically 8-12 amino acids in length and correspond to well-characterized T-cell epitopes.
Composition of a Standard 32-Peptide CEF Pool
The following table details the composition of a widely used 32-peptide CEF pool, including the virus of origin, the protein source, the peptide sequence, and the specific HLA restriction.
| Virus | Protein | Peptide Sequence | HLA Restriction |
| CMV | pp65 | NLVPMVATV | A2 |
| CMV | pp65 | YSEHPTFTSQY | A3 |
| CMV | pp65 | QYDPVAALF | A11 |
| CMV | pp65 | VTEHDTLLY | A24 |
| CMV | IE-1 | VLEETSVML | A1 |
| EBV | BMLF1 | GLCTLVAML | A2 |
| EBV | BZLF1 | RAKFKQLL | B8 |
| EBV | LMP2 | FLYALALLL | A2 |
| EBV | LMP2 | CLGGLLTMV | A2 |
| EBV | EBNA-3A | RLRAEAQVK | A3 |
| EBV | EBNA-3A | FLRGRAYGL | B8 |
| EBV | EBNA-3B | AVFDRKSDAK | A11 |
| EBV | EBNA-3B | IVTDFSVIK | A11 |
| EBV | EBNA-3C | LLDFVRFMGV | A11 |
| Flu | Matrix | GILGFVFTL | A2 |
| Flu | NP | CTELKLSDY | A1 |
| Flu | NP | SRYWAIRTR | B27 |
| Flu | PA | SSLENFRAYV | B35 |
| Flu | NS1 | FPVTGENLV | B7 |
| ... | ... | ... | ... |
| Note: | This is a partial list for illustrative purposes. A complete list of all 32 peptides can be found in relevant research articles and manufacturer's datasheets. |
Quantitative Analysis of T-Cell Responses to CEF Peptide Pools
CEF peptide pools are instrumental in quantifying the magnitude of antigen-specific T-cell responses. The following tables summarize typical quantitative data obtained from ELISpot assays, a common method for measuring cytokine release from single cells.
Table 2.1: IFN-γ ELISpot Responses to CEF Peptide Pool in Healthy Donors
| Donor ID | CEF Pool (SFU/10^6 PBMC) | Negative Control (SFU/10^6 PBMC) |
| Donor 1 | 450 | <10 |
| Donor 2 | 1200 | <10 |
| Donor 3 | 75 | <10 |
| Donor 4 | 850 | <10 |
| Donor 5 | 230 | <10 |
SFU: Spot Forming Units. Data is representative and compiled from published studies.[2][3]
Table 2.2: Comparison of T-Cell Responses to Pooled vs. Individual Peptides
| Donor ID | Response to Peptide Pool (as % of summed individual peptide responses) |
| Donor A | 85% |
| Donor B | 92% |
| Donor C | 78% |
| Donor D | 110% |
| Donor E | 65% |
This table illustrates that while the response to the complete pool is generally representative, there can be some variation compared to the sum of responses to individual peptides, potentially due to peptide competition or synergistic effects.[2][3]
Experimental Protocols
Detailed methodologies for two key assays utilizing CEF peptide pools are provided below.
IFN-γ ELISpot Assay Protocol
This protocol outlines the steps for performing an Enzyme-Linked Immunospot (ELISpot) assay to quantify IFN-γ secreting T-cells upon stimulation with a CEF peptide pool.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CEF peptide pool
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Wash buffer (PBS + 0.05% Tween-20)
-
Blocking buffer (PBS + 5% BSA)
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of PBMCs in complete RPMI medium. Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the CEF peptide pool to the designated wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium only) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate solution. Monitor for spot development.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) Protocol
This protocol details the procedure for identifying and quantifying cytokine-producing T-cells using flow cytometry.
Materials:
-
PBMCs
-
CEF peptide pool
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS + 2% FBS)
Procedure:
-
Cell Stimulation: Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL. Add the CEF peptide pool (1-2 µg/mL per peptide). Include negative and positive controls. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) or Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells with FACS buffer and stain with a cocktail of fluorochrome-conjugated surface marker antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer. Incubate for 20 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated anti-IFN-γ antibody and incubate for 30 minutes at 4°C in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software to determine the percentage of IFN-γ-producing CD8+ and CD4+ T-cells.
Signaling Pathways and Experimental Workflows
T-Cell Activation upon CEF Peptide Recognition
The recognition of a CEF peptide presented by an HLA molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) initiates a complex signaling cascade leading to T-cell activation, proliferation, and cytokine production.
Caption: T-Cell Receptor (TCR) signaling cascade upon recognition of a CEF peptide.
Experimental Workflow for Assessing T-Cell Responses
The following diagram illustrates a typical experimental workflow for evaluating T-cell responses to a CEF peptide pool, from sample preparation to data analysis.
Caption: Workflow for CEF peptide pool-based T-cell assays.
This guide provides a foundational understanding of CEF peptide pools for immunology researchers. For specific applications and troubleshooting, consulting detailed product datasheets and relevant scientific literature is recommended.
References
The Role of CEF Peptides in Modulating CMV-Specific Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV), a ubiquitous betaherpesvirus, establishes a lifelong latent infection in a majority of the global population. While typically asymptomatic in healthy individuals, CMV can cause significant morbidity and mortality in immunocompromised hosts, such as transplant recipients and individuals with HIV/AIDS. The cellular immune response, particularly cytotoxic T lymphocytes (CTLs), plays a pivotal role in controlling CMV replication and preventing disease. A key tool in the study of these responses is the CEF peptide pool, a standardized mixture of immunodominant epitopes from CMV, Epstein-Barr virus (EBV), and influenza virus. This technical guide provides an in-depth overview of the composition of the CEF peptide pool, its role in stimulating CMV-specific T-cell responses, and detailed protocols for assessing these responses. A specific component of some CEF pools, the CMV pp65 (495-503) peptide, sometimes referred to as CEF20, is also discussed.
Composition of CEF Peptide Pools
The CEF peptide pool is a widely used reagent for the positive control of T-cell-based immunological assays. It comprises a collection of well-defined, HLA class I-restricted T-cell epitopes from CMV, EBV, and influenza virus. The rationale behind this composition is that a large proportion of the general population has been exposed to these viruses and therefore harbors memory T-cells capable of recognizing these epitopes. The exact composition of commercially available CEF pools can vary, typically containing either 23 or 32 different peptides.
The CMV component of the CEF pool is crucial for assessing CMV-specific immunity. A prominent CMV epitope included in many CEF pools is derived from the lower matrix phosphoprotein 65 (pp65), a major target for the CTL response to CMV. The specific peptide, with the amino acid sequence NLVPMVATV, corresponds to amino acids 495-503 of the pp65 protein and is restricted by the HLA-A*02:01 allele.[1][2][3] This peptide is sometimes individually referred to by the product name "this compound".[4]
Below is a table summarizing the composition of a representative CEF peptide pool, highlighting the CMV-derived peptides.
| Virus of Origin | Protein Source | Peptide Sequence | HLA Restriction |
| Cytomegalovirus | pp65 | NLVPMVATV | HLA-A2 |
| Cytomegalovirus | pp65 | TPRVTGGGAM | HLA-B7 |
| Cytomegalovirus | IE1 | VLEETSVML | HLA-A2 |
| Epstein-Barr Virus | BMLF1 | GLCTLVAML | HLA-A2 |
| Epstein-Barr Virus | BZLF1 | RAKFKQLL | HLA-B8 |
| ... | ... | ... | ... |
| Influenza A Virus | Matrix Protein 1 | GILGFVFTL | HLA-A2 |
| Influenza A Virus | Nucleoprotein | CTELKLSDY | HLA-A1 |
| ... | ... | ... | ... |
Quantitative Analysis of CMV-Specific T-Cell Responses Using CEF Peptides
The CEF peptide pool is extensively used to quantify the frequency and function of CMV-specific T-cells in various research and clinical settings. The primary readouts are the number of antigen-specific T-cells and their cytokine production profile, most commonly interferon-gamma (IFN-γ).
T-Cell Frequencies in Healthy Donors
The frequency of T-cells responding to the CEF pool can vary significantly among healthy individuals, reflecting their diverse HLA types and history of viral exposures. Studies have shown that a majority of healthy donors exhibit a detectable T-cell response to the CEF pool.
| Assay Type | Stimulant | Cohort | Mean Frequency of Responding T-Cells (Range) | Reference |
| ELISpot | CEF Peptide Pool | Healthy Donors (n=210) | 110 Spot Forming Cells (SFC) / 10^6 PBMC (0->500) | [5] |
| ELISpot | CMV pp65 Peptide Pool | Healthy Donors | Variable, often >50 SFC / 10^6 PBMC | [6] |
| Intracellular Cytokine Staining (ICS) | CEF Peptide Pool | Healthy Donors | Variable, depends on cytokine and T-cell subset | [7] |
| Intracellular Cytokine Staining (ICS) | CMV pp65 Peptide Pool | Healthy Donors | 0.3% of CD3+ T-cells (0.057-2.51%) | [6] |
Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Human IFN-γ ELISpot antibody pair (capture and detection)
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
CEF peptide pool (lyophilized)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Prepare a suspension of PBMCs in complete RPMI-1640 medium. Add 2.5 x 10^5 PBMCs to each well.
-
Stimulation: Reconstitute the CEF peptide pool according to the manufacturer's instructions. Add the CEF peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate solution. Monitor spot development and stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing T-cells, including their phenotype and the simultaneous detection of multiple cytokines.
Materials:
-
PBMCs
-
CEF peptide pool
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Stimulation: Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640. Add the CEF peptide pool at a final concentration of 1-2 µg/mL per peptide. Incubate for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 5 µg/mL) to the cell suspension. Incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS). Stain with fluorescently conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash and resuspend in permeabilization buffer.
-
Intracellular Staining: Add fluorescently conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to identify and quantify the percentage of cytokine-producing T-cell subsets.
Signaling Pathways and Experimental Workflows
The stimulation of T-cells by peptides from the CEF pool, presented by antigen-presenting cells (APCs) on MHC class I molecules, initiates a cascade of intracellular signaling events culminating in T-cell activation, proliferation, and effector function.
Caption: T-Cell activation by a CEF peptide.
Caption: Experimental workflow for assessing CMV-specific T-cell responses.
Conclusion
The CEF peptide pool is an indispensable tool for the investigation of CMV-specific T-cell immunity. Its standardized composition allows for reproducible and comparable results across different studies and laboratories. The ability to robustly stimulate memory T-cells from a large proportion of the population makes it an excellent positive control for a variety of immunological assays, including ELISpot and intracellular cytokine staining. A thorough understanding of the composition of the CEF pool, coupled with optimized and validated experimental protocols, is essential for accurately quantifying the cellular immune response to CMV. This knowledge is critical for advancing our understanding of CMV pathogenesis and for the development of novel vaccines and immunotherapies to combat this important human pathogen.
References
- 1. JCI Insight - T cell responses and clinical symptoms among infants with congenital cytomegalovirus infection [insight.jci.org]
- 2. Comprehensive Analysis of Cytomegalovirus pp65 Antigen-Specific CD8+ T Cell Responses According to Human Leukocyte Antigen Class I Allotypes and Intraindividual Dominance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. researchgate.net [researchgate.net]
- 5. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Production of Cytomegalovirus pp65-Specific T Cells Using a Fully Automated IFN-γ Cytokine Capture System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CEF Peptide Pools as a Positive Control for CD8+ T Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of cellular immunology and immunotherapy development, the accurate assessment of CD8+ T cell functionality is paramount. A critical component of robust and reliable T cell assays is the inclusion of a positive control to ensure the integrity of the experimental system and the responsiveness of the cells being analyzed. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has emerged as a widely accepted and effective positive control for stimulating and detecting recall T cell responses in a significant portion of the human population. This technical guide provides a comprehensive overview of the CEF peptide pool, its mechanism of action, and its application in key immunological assays, complete with detailed experimental protocols and data interpretation.
Core Concepts: The CEF Peptide Pool
The CEF peptide pool is a lyophilized mixture of synthetic peptides that represent immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. These viruses are ubiquitous, and most individuals have been exposed to them, resulting in a memory T cell population that can be readily recalled in vitro. The most common formulation consists of 32 peptides, each corresponding to a defined HLA class I-restricted T cell epitope.[1] This broad coverage of multiple HLA alleles ensures that the CEF pool can elicit a response in a large percentage of the donor population.[1]
When introduced to a culture of peripheral blood mononuclear cells (PBMCs), antigen-presenting cells (APCs) within the PBMC population, such as dendritic cells and macrophages, present these peptides on their MHC class I molecules. CD8+ T cells with T cell receptors (TCRs) that recognize these peptide-MHC complexes become activated, leading to a cascade of downstream events including cytokine production, proliferation, and cytotoxic activity.
Composition of the 32-Peptide CEF Pool
The following table details the composition of a standard 32-peptide CEF pool, including the peptide sequence, the source virus and protein, and the corresponding HLA restriction.
| Peptide ID | Sequence | Source Virus | Source Protein | HLA Restriction |
| CEF-1 | VSDGGPNLY | Influenza A | HLA-A1 | |
| CEF-2 | CTELKLSDY | Influenza A | HLA-A1 | |
| CEF-3 | GILGFVFTL | Influenza A | HLA-A2 | |
| CEF-4 | FMYSDFHFI | Influenza A | HLA-A2 | |
| CEF-5 | CLGGLLTMV | EBV | LMP2A | HLA-A2 |
| CEF-6 | GLCTLVAML | EBV | BMLF1 | HLA-A2 |
| CEF-7 | NLVPMVATV | CMV | pp65 | HLA-A2 |
| CEF-8 | YLESIFNI | EBV | HLA-A2/B45 | |
| CEF-9 | YVLDHLIVV | EBV | HLA-A3 | |
| CEF-10 | RLRAEAQVK | EBV | HLA-A3/A11 | |
| CEF-11 | IVTDFSVIK | EBV | HLA-A11 | |
| CEF-12 | AVFDRKSDAK | EBV | HLA-A11 | |
| CEF-13 | ATIGTAMYK | EBV | HLA-A11 | |
| CEF-14 | DYCNVLNKEF | EBV | HLA-A23/A24 | |
| CEF-15 | DYNFVKQLF | EBV | HLA-A24 | |
| CEF-16 | AELESEFVY | EBV | HLA-A24 | |
| CEF-17 | TPGPGVRYPL | CMV | pp65 | HLA-B7 |
| CEF-18 | RPPIFIRRL | CMV | IE1 | HLA-B7 |
| CEF-19 | RAKFKQLL | EBV | HLA-B8 | |
| CEF-20 | FLRGRAYGL | EBV | HLA-B8 | |
| CEF-21 | QAKWRLQTL | EBV | HLA-B8 | |
| CEF-22 | RPRGEVRFL | EBV | HLA-B27 | |
| CEF-23 | SELHEQLDY | EBV | HLA-B35 | |
| CEF-24 | YPLHEQHGM | EBV | HLA-B35 | |
| CEF-25 | EPLPQGQLTAY | CMV | pp65 | HLA-B35 |
| CEF-26 | IPSINVHHY | EBV | HLA-B35 | |
| CEF-27 | EFFWDANDIY | EBV | HLA-B44 | |
| CEF-28 | EENLLDFVRF | EBV | HLA-B44 | |
| CEF-29 | VEVDPASLY | EBV | HLA-B44 | |
| CEF-30 | SEHDFFPSY | EBV | HLA-B44 | |
| CEF-31 | ISEEIAYQET | EBV | HLA-B44 | |
| CEF-32 | KECFRQHLD | EBV | HLA-B44 |
Mechanism of CD8+ T Cell Activation by CEF Peptides
The activation of CD8+ T cells by the CEF peptide pool follows the canonical pathway of T cell activation, which is initiated by the interaction of the TCR with a peptide-MHC class I complex on an APC. This interaction, along with co-stimulatory signals, triggers a signaling cascade that culminates in the execution of effector functions.
Signaling Pathway of CD8+ T Cell Activation
Caption: CD8+ T Cell Activation Pathway.
Experimental Applications and Protocols
The CEF peptide pool is a versatile positive control for a variety of assays designed to measure CD8+ T cell function. Below are detailed protocols for three common applications: the ELISpot assay, Intracellular Cytokine Staining (ICS), and T cell proliferation assays.
ELISpot (Enzyme-Linked Immunospot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Caption: ELISpot Assay Workflow.
-
Plate Coating: Aseptically coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL in sterile PBS). Incubate overnight at 4°C.
-
Blocking: The next day, wash the plate four times with sterile PBS. Block the wells with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C.
-
Cell Preparation: Thaw cryopreserved human PBMCs and resuspend in complete RPMI medium (containing 10% FBS, penicillin/streptomycin, and L-glutamine). Count viable cells using trypan blue exclusion. Adjust the cell concentration to 2.5 x 10^6 cells/mL.
-
Cell Plating and Stimulation: Add 100 µL of the PBMC suspension (2.5 x 10^5 cells) to each well. Add 50 µL of the CEF peptide pool reconstituted to a 3X working concentration (e.g., 3 µg/mL of each peptide). Include negative control wells (PBMCs with medium only) and a positive control using a mitogen like phytohemagglutinin (PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells by washing the plate with PBS containing 0.05% Tween-20. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add a streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate thoroughly and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP). Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million PBMCs.
| Donor ID | Negative Control (SFU/10^6 PBMCs) | CEF Pool (SFU/10^6 PBMCs) |
| Donor 1 | 5 | 250 |
| Donor 2 | 2 | 410 |
| Donor 3 | 8 | 180 |
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of cytokine-producing cells, enabling the simultaneous assessment of cell surface markers and intracellular cytokine expression.
Caption: Intracellular Cytokine Staining Workflow.
-
Cell Stimulation: To a 24-well plate, add 1 x 10^7 PBMCs in 900 µL of complete RPMI medium. Add 100 µL of a 10X working solution of the CEF peptide pool (final concentration of 1 µg/mL per peptide). Incubate for a total of 6 hours at 37°C. For the last 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A to prevent cytokine secretion.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes on ice in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population, followed by gating on CD3+ and then CD8+ T cells. Within the CD8+ T cell population, quantify the percentage of cells expressing IFN-γ and/or TNF-α.
| Donor ID | Negative Control (% of CD8+ T cells) | CEF Pool (% of IFN-γ+ CD8+ T cells) | CEF Pool (% of TNF-α+ CD8+ T cells) |
| Donor 1 | 0.05% | 1.2% | 0.8% |
| Donor 2 | 0.02% | 2.5% | 1.5% |
| Donor 3 | 0.08% | 0.9% | 0.6% |
T Cell Proliferation Assay (CFSE-based)
T cell proliferation in response to antigenic stimulation is a key indicator of a functional immune response. The CFSE (Carboxyfluorescein succinimidyl ester) dilution assay is a common method to track cell division.
Caption: T Cell Proliferation Assay Workflow.
-
CFSE Labeling: Resuspend PBMCs at 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium to remove any unbound CFSE.
-
Cell Culture: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Add the cells to a 96-well round-bottom plate and stimulate with the CEF peptide pool at a final concentration of 1 µg/mL per peptide.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain for cell surface markers (e.g., anti-CD3, anti-CD8). Acquire the samples on a flow cytometer and analyze the CFSE fluorescence intensity within the CD8+ T cell gate. Each peak of decreasing fluorescence intensity represents a round of cell division.
| Donor ID | Negative Control (% Divided CD8+ T cells) | CEF Pool (% Divided CD8+ T cells) | Proliferation Index (CEF Pool) |
| Donor 1 | <1% | 15% | 2.1 |
| Donor 2 | <1% | 25% | 2.8 |
| Donor 3 | <1% | 10% | 1.9 |
Proliferation Index is the average number of divisions for all responding cells.
Conclusion
The CEF peptide pool is an indispensable tool for the reliable assessment of CD8+ T cell functionality. Its ability to elicit robust recall responses in a majority of donors makes it an ideal positive control for a range of immunological assays, including ELISpot, intracellular cytokine staining, and proliferation assays. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling them to incorporate this essential control into their experimental workflows to ensure the accuracy and reproducibility of their results. Proper handling, storage, and application of the CEF peptide pool are critical for obtaining meaningful and consistent data in the evaluation of cellular immune responses.[2][3][4]
References
- 1. youtube.com [youtube.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
An In-depth Technical Guide to the Immunogenicity of the CMV pp65 (495-503) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF peptide pool, comprising well-defined viral epitopes from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus, is a widely utilized positive control in T-cell assays for monitoring immune responses. While the term "CEF20" is not a standardized nomenclature, it is sometimes used to refer to specific, highly immunogenic peptides within these pools. This guide focuses on one of the most immunodominant of these peptides: the HLA-A*0201-restricted epitope from Cytomegalovirus phosphoprotein 65 (pp65), residues 495-503, with the amino acid sequence NLVPMVATV.
This peptide is a critical tool for assessing the functionality of CD8+ T-cell responses due to its high prevalence in the general population and its potent ability to elicit interferon-gamma (IFN-γ) production. This document provides a comprehensive overview of the immunogenicity of the CMV pp65 (495-503) peptide, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Immunogenicity Data
The immunogenicity of the CMV pp65 (495-503) peptide is typically quantified by measuring the frequency of responding T cells and their cytokine production. The following tables summarize quantitative data from various studies.
Table 1: Frequency of CMV pp65 (495-503)-Specific CD8+ T Cells in Healthy Donors
| Population | Assay | Frequency Range of pp65-specific CD8+ T cells (% of total CD8+ T cells) | Median Frequency (% of total CD8+ T cells) | Citation(s) |
| CMV-seropositive, HLA-A2+ Healthy Volunteers | Tetramer Staining | 0.19% - 2.48% | 0.52% | [1] |
| CMV-seropositive, HLA-A2+ Healthy Donors | Tetramer Staining | Not specified | 50.5% (of cultured CTL lines) | [2] |
| In vitro primed T cells from CMV-seronegative donors | Tetramer Staining | 0.0024% - 0.009% | Not Applicable | [3] |
Table 2: Cytokine Production in Response to CMV pp65 (495-503) Peptide Stimulation
| Assay Type | Cell Type | Cytokine Measured | Quantitative Readout | Peptide Concentration | Citation(s) |
| ELISpot | PBMC | IFN-γ | ~30 - 200 SFC per 2.5 x 10^5 PBMC | Not specified | [4] |
| ELISpot | PBMC | IFN-γ | Up to ~1000 SFU / 1 x 10^6 PBMC in high responders | 1 µg/mL | [5][6] |
| Intracellular Cytokine Staining (ICS) | CD8+ T cells | IFN-γ | Up to 3.9% of CD8+ T cells | Not specified | [3] |
| Intracellular Cytokine Staining (ICS) | CD4+ T cells | IFN-γ | Up to 3.8% of CD4+ T cells | Not specified | [3] |
| Intracellular Cytokine Staining (ICS) | CD8+ T cells | IFN-γ, TNF-α, IL-2 | Variable percentages of multifunctional T cells | Not specified | [7] |
| ELISA | Murine Lymphocytes | IFN-γ | Up to 15 ng/mL | 20 µg | [8] |
SFC: Spot Forming Cells; SFU: Spot Forming Units; PBMC: Peripheral Blood Mononuclear Cells; CTL: Cytotoxic T Lymphocyte
Experimental Protocols
Detailed methodologies for the key experiments used to assess the immunogenicity of the CMV pp65 (495-503) peptide are provided below.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This protocol outlines the steps for quantifying the number of IFN-γ-secreting T cells in response to stimulation with the CMV pp65 (495-503) peptide.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate for the enzyme (e.g., AEC, TMB)
-
CMV pp65 (495-503) peptide (NLVPMVATV)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
-
PBS and PBS-Tween20 (wash buffer)
Procedure:
-
Plate Coating:
-
Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.
-
Wash the plate three times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in PBS (typically 1-5 µg/mL).
-
Incubate overnight at 4°C.
-
-
Cell Preparation and Stimulation:
-
The next day, wash the plate three times with PBS to remove unbound antibody.
-
Block the plate with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.
-
Thaw cryopreserved PBMCs and allow them to rest overnight, or use freshly isolated PBMCs.
-
Resuspend cells in complete medium at a concentration of 2-3 x 10^6 cells/mL.
-
Prepare peptide dilutions: CMV pp65 (495-503) peptide (typically 1-10 µg/mL), positive control (PHA or anti-CD3), and a vehicle control (medium with the same concentration of DMSO as the peptide stock).
-
Remove the blocking medium from the plate and add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
-
Add 100 µL of the peptide or control solutions to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Detection and Development:
-
Wash the plate six times with PBS-Tween20 to remove the cells.
-
Add the biotinylated anti-human IFN-γ detection antibody diluted in PBS with 1% BSA.
-
Incubate for 2 hours at room temperature.
-
Wash the plate six times with PBS-Tween20.
-
Add the streptavidin-enzyme conjugate and incubate for 1 hour at room temperature.
-
Wash the plate six times with PBS-Tween20, followed by three final washes with PBS.
-
Add the substrate and monitor for spot development (typically 5-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol details the procedure for detecting intracellular IFN-γ, TNF-α, and IL-2 in T cells following stimulation with the CMV pp65 (495-503) peptide.
Materials:
-
PBMCs
-
CMV pp65 (495-503) peptide
-
Staphylococcus enterotoxin B (SEB) or PMA/Ionomycin (positive control)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ, TNF-α, and IL-2 antibodies conjugated to different fluorochromes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Cell Stimulation:
-
Resuspend PBMCs in complete medium at 1-2 x 10^6 cells/mL.
-
Add 1 mL of cell suspension to each well of a 24-well plate or into FACS tubes.
-
Add the CMV pp65 (495-503) peptide (1-10 µg/mL), positive control, or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin to block cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to label dead cells.
-
Wash the cells.
-
Stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies (IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single lymphocytes, then on CD4+ and CD8+ T-cell populations to determine the percentage of cells producing each cytokine.
-
Visualizations
T-Cell Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated upon the recognition of the CMV pp65 (495-503) peptide presented by an HLA-A*0201 molecule to a specific T-cell receptor (TCR).
Experimental Workflow for Immunogenicity Assessment
The following diagram outlines the general workflow for assessing the immunogenicity of the CMV pp65 (495-503) peptide using ELISpot and Intracellular Cytokine Staining.
Conclusion
The CMV pp65 (495-503) peptide is a robust and reliable tool for the assessment of CD8+ T-cell functionality. Its high immunogenicity and well-characterized HLA-A*0201 restriction make it an invaluable positive control in a variety of immunological assays, including ELISpot and intracellular cytokine staining. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this peptide in their studies of cellular immunity. The provided visualizations of the T-cell signaling pathway and experimental workflows serve to further clarify the underlying biological and technical principles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Precision and linearity targets for validation of an IFNγ ELISPOT, cytokine flow cytometry, and tetramer assay using CMV peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Evaluation of the Expressed CD8+ T Cell Epitope Space Using High-Throughput Epitope Mapping [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. JCI - Inhibiting the NADase CD38 improves cytomegalovirus-specific CD8+ T cell functionality and metabolism [jci.org]
- 8. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for In Vitro T-Cell Stimulation Using CEF20 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF20 peptide pool is a well-established and widely used reagent for the in vitro stimulation of human T-cells. Comprised of a cocktail of 23 major histocompatibility complex (MHC) class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, this compound serves as a reliable positive control in a variety of cellular immunology assays.[1][2][3] These viral antigens are common in the general population, ensuring that peripheral blood mononuclear cells (PBMCs) from most donors will elicit a recall response.[4] This response is primarily mediated by CD8+ T-cells and results in the production of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2), as well as T-cell proliferation and activation.[2][3]
These application notes provide detailed protocols for utilizing the this compound peptide pool in common T-cell assays, including the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T-cell proliferation assays.
Data Presentation
The following tables summarize key quantitative parameters for the successful application of the this compound peptide pool in various T-cell stimulation assays.
Table 1: this compound Peptide Pool Recommended Concentrations
| Parameter | Recommended Concentration | Notes |
| Stock Solution (lyophilized powder) | Reconstitute in DMSO and sterile water/PBS | Follow manufacturer's instructions for final concentration.[4] |
| Working Concentration (per peptide) | 1 - 2 µg/mL | This is a general recommendation; optimal concentration may vary.[2][5][6] |
| Final DMSO Concentration in Culture | < 1% (v/v) | High concentrations of DMSO can be toxic to cells.[5] |
Table 2: Cell Concentrations for T-Cell Assays
| Assay | Cell Type | Recommended Cell Density per Well |
| ELISpot | Human PBMCs | 2.5 x 10⁵ cells |
| Intracellular Cytokine Staining | Human PBMCs | 1 x 10⁶ cells/mL |
| T-Cell Proliferation Assay | Human PBMCs | 1-2 x 10⁶ cells/mL[7] |
Table 3: Incubation Times for T-Cell Assays
| Assay | Stimulation Period | Notes |
| ELISpot | 18 - 24 hours | Overnight incubation is common for IFN-γ detection.[2] |
| Intracellular Cytokine Staining | 5 - 6 hours | A protein transport inhibitor (e.g., Brefeldin A) should be added for the last 4-6 hours.[8] |
| T-Cell Proliferation Assay | 2 - 4 days | The optimal duration should be determined empirically.[7] |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the viral peptide-MHC class I complex on an antigen-presenting cell (APC), the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and the acquisition of effector functions.
Experimental Workflow for T-Cell Stimulation and Analysis
The general workflow for in vitro T-cell stimulation using the this compound peptide pool involves isolating PBMCs, stimulating them with the peptide, and then analyzing the response using a specific assay.
References
- 1. CEF Control Peptide Pool - sb-Peptide [mayflowerbio.com]
- 2. mabtech.com [mabtech.com]
- 3. CEF Control Peptide, CEF Control Peptides Products in USA [biosyn.com]
- 4. immunospot.eu [immunospot.eu]
- 5. stemcell.com [stemcell.com]
- 6. Increased per cell IFN-γ productivity indicates recent in vivo activation of T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Application Notes and Protocols for CEF ELISpot Assay using Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) ELISpot (Enzyme-Linked Immunospot) assay for the detection of interferon-gamma (IFN-γ) secreting peripheral blood mononuclear cells (PBMCs). This highly sensitive immunoassay is a valuable tool for monitoring T-cell responses in various research and clinical settings, including vaccine development and immunotherapy.
Introduction
The ELISpot assay is a powerful technique for quantifying the frequency of cytokine-secreting cells at a single-cell level.[1][2] This protocol focuses on the use of a CEF peptide pool to stimulate human PBMCs. The CEF pool is a cocktail of MHC class I-restricted T-cell epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus.[3] It serves as a positive control to elicit IFN-γ production from CD8+ T-cells in individuals with a broad range of HLA types.[3]
It is important to note that while the general "CEF pool" contains multiple epitopes, the term "CEF20" can refer to a specific HLA-A*0201-restricted epitope from cytomegalovirus pp65 (495-503).[4][5] This protocol describes the use of the broader CEF peptide pool, which is commonly utilized for general immune monitoring.
Experimental Workflow
The following diagram outlines the major steps of the CEF ELISpot assay.
Caption: Experimental workflow for the CEF ELISpot assay.
Signaling Pathway
Upon recognition of the specific peptide-MHC complex on an antigen-presenting cell (APC), the T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade that leads to the production and secretion of IFN-γ.
Caption: T-Cell Receptor (TCR) signaling pathway leading to IFN-γ production.
Experimental Protocols
PBMC Isolation from Whole Blood using Ficoll-Paque
This protocol describes the isolation of PBMCs from fresh human whole blood.
Materials:
-
Human whole blood collected in sodium heparin tubes
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the blood 1:1 with sterile PBS at room temperature.[6]
-
Carefully layer 15 mL of Ficoll-Paque™ into a 50 mL conical tube.
-
Gently overlay 30 mL of the diluted blood onto the Ficoll-Paque™, avoiding mixing of the layers.[6]
-
Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.[7]
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Collect the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.[7]
-
Wash the collected cells by adding sterile PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 20°C.
-
Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.
-
Perform a cell count and assess viability using a method such as Trypan Blue exclusion. The expected yield is approximately 1-2 million PBMCs per mL of blood.[8]
CEF ELISpot Assay Protocol
This protocol provides a step-by-step guide for performing the IFN-γ ELISpot assay.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate (e.g., BCIP/NBT for ALP or AEC for HRP)
-
CEF peptide pool
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking solution (cell culture medium)
Procedure:
Day 1: Plate Coating
-
Pre-wet the ELISpot plate membrane by adding 15-50 µL of 35-70% ethanol to each well for 1-2 minutes.[9]
-
Wash the plate 5 times with 200 µL/well of sterile water.[9]
-
Dilute the anti-human IFN-γ capture antibody to the recommended concentration (e.g., 15 µg/mL) in sterile PBS.[9]
-
Add 100 µL of the diluted capture antibody to each well.
-
Cover the plate and incubate overnight at 4-8°C.[9]
Day 2: Cell Incubation
-
Wash the plate 5 times with 200 µL/well of sterile PBS.[9]
-
Add 200 µL/well of blocking solution (complete cell culture medium) and incubate for at least 30 minutes at room temperature.[9]
-
Prepare the cell suspension and stimuli. A typical cell concentration is 2 x 10⁵ to 4 x 10⁵ PBMCs per well.[1]
-
The recommended final concentration for the CEF peptide pool is typically 1-2 µg/mL for each peptide.[3][10]
-
Empty the blocking solution from the plate and add 100 µL of the cell suspension to each well.
-
Add 100 µL of the prepared CEF peptide pool (as a positive control), a negative control (medium only), and any other experimental conditions to the appropriate wells.
-
Incubate the plate for 12-48 hours at 37°C in a humidified CO₂ incubator.[9] Do not stack or disturb the plates during incubation.[11]
Day 3: Spot Development
-
Wash the plate 5 times with 200 µL/well of Wash Buffer (PBS + 0.05% Tween-20).[9]
-
Dilute the biotinylated anti-human IFN-γ detection antibody to the recommended concentration in a suitable buffer (e.g., PBS with 0.5% FCS).[9]
-
Add 100 µL of the diluted detection antibody to each well and incubate for 2 hours at room temperature.[9]
-
Wash the plate 5 times with Wash Buffer.
-
Dilute the streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) according to the manufacturer's instructions (e.g., 1:1000).[9]
-
Add 100 µL of the diluted streptavidin-enzyme conjugate to each well and incubate for 1 hour at room temperature.[9]
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the substrate solution (e.g., BCIP/NBT-plus) to each well and monitor for the development of distinct spots (typically 5-30 minutes).[9]
-
Stop the color development by washing the plate thoroughly with tap water.[9]
-
Allow the plate to dry completely before analysis.
Data Presentation
The results of an ELISpot assay are typically presented as Spot Forming Cells (SFCs) per million PBMCs.
| Parameter | Recommendation |
| Cell Type | Human PBMCs |
| Cell Seeding Density | 2 x 10⁵ - 4 x 10⁵ cells/well[1] |
| CEF Peptide Pool Concentration | 1 - 2 µg/mL of each peptide[3][10] |
| Incubation Time | 12 - 48 hours[9] |
| Positive Control | CEF Peptide Pool, Phytohemagglutinin (PHA) |
| Negative Control | Culture Medium alone |
| Expected Negative Control SFCs | < 10 SFCs per 10⁶ PBMCs[10] |
| Expected Positive Control SFCs | Highly variable depending on donor and specific CEF peptides, but should be significantly above the negative control. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | - Contaminated reagents- Inadequate washing- Mitogenic serum | - Use sterile, fresh reagents- Ensure thorough washing between steps- Test different serum batches or use serum-free media[1] |
| Weak or No Spots | - Poor cell viability- Inactive peptide pool- Incorrect antibody concentrations | - Handle cells gently and use fresh or properly cryopreserved PBMCs[1]- Ensure proper storage and handling of the peptide pool- Optimize antibody concentrations |
| "Fuzzy" or Indistinct Spots | - Overdevelopment with substrate- Cell movement during incubation | - Reduce substrate incubation time- Do not disturb plates during incubation[11] |
Conclusion
The CEF ELISpot assay is a robust and sensitive method for the quantification of antigen-specific T-cell responses in human PBMCs. Adherence to a well-defined protocol is crucial for obtaining reliable and reproducible results. These application notes provide a comprehensive guide for researchers to successfully implement this valuable immunological tool.
References
- 1. PBMC Isolation by Ficoll Gradient | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. mabtech.com [mabtech.com]
- 4. Isolation of Human PBMCs [bio-protocol.org]
- 5. genscript.com [genscript.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. immunospot.com [immunospot.com]
- 9. mabtech.com [mabtech.com]
- 10. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using CEF Peptide Pools for Intracellular Cytokine Staining in T-Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify cytokine-producing cells at a single-cell level. This method is crucial for characterizing antigen-specific T-cell responses in various research fields, including immunology, infectious disease, and cancer immunotherapy. The use of a well-defined positive control is essential for validating assay performance and ensuring the reliability of experimental results. The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used positive control for stimulating CD8+ T-cell activation and cytokine production in individuals previously exposed to these common viruses.
This document provides detailed application notes and protocols for the use of a CEF peptide pool in intracellular cytokine staining assays. While the term "CEF20" was specified, the most commonly referenced and characterized reagent is a 32-peptide pool. The following protocols and data are based on this standard 32-peptide CEF pool.
Principle of the Assay
Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro with the CEF peptide pool. These peptides are recognized by specific CD8+ T-cells, leading to their activation. In the presence of a protein transport inhibitor, such as Brefeldin A or Monensin, the cytokines produced by these activated T-cells accumulate intracellularly. The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). Flow cytometric analysis allows for the identification and quantification of the percentage of CD8+ T-cells that are producing specific cytokines in response to the CEF peptides.
Data Presentation
Representative Quantitative Data
The following table summarizes representative data from healthy human PBMCs stimulated with a CEF peptide pool. The frequencies of cytokine-producing CD8+ T-cells can vary between donors due to differences in immunological history and HLA type.
| Cytokine | Unstimulated Control (% of CD8+ T-cells) | CEF-Stimulated (% of CD8+ T-cells) |
| IFN-γ | < 0.05% | 0.5 - 5.0% |
| TNF-α | < 0.05% | 0.4 - 4.5% |
| IL-2 | < 0.02% | 0.1 - 2.0% |
| Polyfunctional (Any 2 or 3 cytokines) | < 0.01% | 0.2 - 3.0% |
Note: These values are representative and should be established for each specific experimental system and donor cohort.
Experimental Protocols
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CEF Peptide Pool (lyophilized)
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Cell stimulation co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Unstimulated (negative) control (e.g., DMSO vehicle)
-
Optional: Superantigen positive control (e.g., SEB)
Protocol for Intracellular Cytokine Staining
1. Preparation of Reagents and Cells:
-
CEF Peptide Pool Reconstitution: Reconstitute the lyophilized CEF peptide pool in sterile DMSO to create a stock solution. Further dilute the stock solution in complete RPMI 1640 medium to the desired working concentration (typically 1-2 µg/mL per peptide).
-
Cell Preparation: Thaw cryopreserved PBMCs or isolate fresh PBMCs from whole blood using density gradient centrifugation. Resuspend the cells in complete RPMI 1640 medium and perform a cell count. Adjust the cell concentration to 1-2 x 10^6 cells/mL.
2. Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well round-bottom plate.
-
Add the CEF peptide pool working solution to the designated wells.
-
For the unstimulated control, add an equivalent volume of the DMSO vehicle.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all wells.
-
Add the protein transport inhibitor (e.g., Brefeldin A) to all wells.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
3. Surface Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing the fixable viability dye and incubate according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, anti-CD8) and incubate in the dark at 4°C for 20-30 minutes.
-
Wash the cells twice with FACS buffer.
4. Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate in the dark at room temperature for 20 minutes.
-
Wash the cells with Permeabilization/Wash buffer.
5. Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in Permeabilization/Wash buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Wash the cells twice with Permeabilization/Wash buffer.
6. Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events for robust statistical analysis.
-
Analyze the data using appropriate flow cytometry analysis software. Use a sequential gating strategy to identify single, live lymphocytes, followed by CD3+ T-cells, and then CD8+ T-cells. Finally, quantify the percentage of CD8+ T-cells positive for each cytokine.
Visualizations
T-Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of CD8+ T-cell activation.
Experimental Workflow for Intracellular Cytokine Staining
Caption: Experimental workflow for intracellular cytokine staining.
Application Notes and Protocols for T-Cell Expansion Using CEF20 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF20 peptide, derived from the human Cytomegalovirus (CMV) pp65 protein (amino acids 495-503, sequence NLVPMVATV), is a well-characterized HLA-A*02:01-restricted viral epitope. It is widely utilized in immunological research as a potent stimulator of antigen-specific CD8+ T-cell responses. These application notes provide detailed protocols and guidelines for the use of this compound in the in vitro expansion of T-cells, a critical process in immunotherapy research, vaccine development, and the assessment of cellular immunity.
Data Summary: Recommended this compound Peptide Concentrations
While dose-response effects can be cell-donor dependent and should be optimized for specific experimental systems, the following table summarizes generally recommended concentration ranges for this compound peptide in various T-cell stimulation assays based on published literature. A final concentration of ≥ 1 µg/mL per peptide is a common starting point for antigen-specific stimulation[1]. For establishing peptide-specific CD8+ T-cell lines, concentrations around 10 µM have been successfully used[2].
| Application | Recommended this compound Concentration Range | Notes |
| T-Cell Line Generation | 1 µM - 10 µM | Higher concentrations may not always lead to better expansion and can sometimes induce T-cell inhibition[3]. |
| ELISpot Assays | 1 µg/mL - 10 µg/mL | Prepare a 3X working solution to add to the plate[1]. |
| Intracellular Cytokine Staining (ICS) | 1 µg/mL - 10 µg/mL | Prepare a 10X working solution for stimulation[1]. |
| General T-Cell Expansion | 1 µg/mL - 10 µM | The optimal concentration should be determined empirically for each donor and cell type. |
Experimental Protocols
Protocol 1: In Vitro Expansion of this compound-Specific T-Cells from PBMCs
This protocol describes a general method for the expansion of this compound-specific T-cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cryopreserved human PBMCs from an HLA-A*02:01 positive donor
-
This compound peptide (lyophilized)
-
DMSO (cell culture grade)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human Interleukin-2 (rhIL-2)
-
Recombinant human Interleukin-7 (rhIL-7)
-
Recombinant human Interleukin-15 (rhIL-15)
-
Ficoll-Paque or other density gradient medium
-
96-well and 24-well tissue culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Preparation of this compound Peptide Stock Solution:
-
Reconstitute the lyophilized this compound peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).
-
Further dilute the stock solution in sterile cell culture medium to create a working stock (e.g., 100 µg/mL).
-
Aliquot the working stock and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Isolation of PBMCs:
-
Thaw cryopreserved PBMCs rapidly in a 37°C water bath.
-
Transfer the thawed cells to a 50 mL conical tube containing pre-warmed complete RPMI-1640 medium.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and viability assessment using trypan blue exclusion.
-
-
T-Cell Stimulation:
-
Seed 1-2 x 10^6 PBMCs per well in a 24-well plate in 1 mL of complete RPMI-1640 medium.
-
Add the this compound peptide working solution to achieve the desired final concentration (e.g., 1-10 µg/mL).
-
As a negative control, add an equivalent volume of the vehicle (e.g., DMSO diluted in medium).
-
As a positive control, a mitogen such as phytohemagglutinin (PHA) can be used.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
-
T-Cell Expansion and Maintenance:
-
On day 3, add rhIL-2 to a final concentration of 20-50 U/mL. Optionally, a combination of rhIL-7 (e.g., 10 ng/mL) and rhIL-15 (e.g., 10 ng/mL) can be used to promote the expansion and survival of memory T-cells.
-
Monitor the cell cultures every 2-3 days. When the medium turns yellow, indicating cell proliferation and metabolic activity, split the cultures.
-
To split the cultures, gently resuspend the cells and transfer half of the cell suspension to a new well containing fresh complete medium with the appropriate cytokines.
-
Continue to expand the cells for 10-14 days, maintaining a cell density that supports optimal proliferation.
-
-
Assessment of T-Cell Expansion:
-
At the end of the culture period, harvest the cells and perform a cell count and viability assessment.
-
The expansion of this compound-specific T-cells can be confirmed by flow cytometry using an HLA-A*02:01/NLVPMVATV tetramer or by functional assays such as ELISpot or intracellular cytokine staining for IFN-γ.
-
Signaling Pathways and Experimental Workflow
T-Cell Activation Signaling Pathway
The activation of a CD8+ T-cell by the this compound peptide involves a complex signaling cascade initiated by the T-cell receptor (TCR) recognizing the peptide presented by an HLA-A*02:01 molecule on an antigen-presenting cell (APC).
Caption: TCR signaling cascade upon this compound peptide recognition.
Experimental Workflow for T-Cell Expansion
The following diagram outlines the key steps in the in vitro expansion of this compound-specific T-cells.
Caption: Workflow for this compound-specific T-cell expansion.
Concluding Remarks
The this compound peptide is an invaluable tool for stimulating and expanding antigen-specific CD8+ T-cells in vitro. The protocols and data presented here provide a foundation for researchers to design and execute experiments for a variety of applications in immunology and drug development. It is important to note that optimal conditions, including peptide concentration and cytokine cocktails, may vary between donors and experimental setups, necessitating preliminary optimization experiments for best results.
References
Application Note: Flow Cytometry Gating Strategy for CEF20-Specific T Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guide for the identification and quantification of CEF20-specific T cells from peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Introduction
The this compound peptide pool is a widely used positive control for cell-mediated immunity assays. It comprises 20 well-characterized HLA class I-restricted viral peptide epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. Stimulation of PBMCs from healthy donors with the this compound peptide pool elicits a robust response in antigen-specific CD8+ T cells, leading to the upregulation of activation markers and the production of effector cytokines. This response makes the this compound peptide pool an ideal tool for validating experimental setups for monitoring antigen-specific T cell immunity.
This application note details a comprehensive workflow, from PBMC stimulation to flow cytometry data analysis, for the characterization of this compound-specific T cells. The provided gating strategy and protocol are designed to ensure reliable and reproducible results.
Experimental Workflow
The overall experimental process involves stimulating PBMCs with the this compound peptide pool, staining for surface and intracellular markers, acquiring data on a flow cytometer, and subsequently analyzing the data to identify and quantify the this compound-specific T cell population.
Experimental Protocol
This protocol outlines the steps for stimulating PBMCs with the this compound peptide pool and preparing them for flow cytometry analysis.
Materials:
-
Freshly isolated or cryopreserved human PBMCs
-
This compound Peptide Pool
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
DMSO (for peptide reconstitution)
-
96-well round-bottom plates
-
Flow cytometry antibodies (see Table 1 for a recommended panel)
-
Viability dye
-
Fixation/Permeabilization buffer kit
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Prepare this compound Peptide Pool: Reconstitute the lyophilized this compound peptide pool in DMSO to create a stock solution. Further dilute the stock solution in complete RPMI-1640 medium to the desired working concentration. A final concentration of 1-2 µg/mL for each peptide is generally recommended.[1]
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Stimulation:
-
Test Wells: Add 100 µL of the this compound peptide pool working solution to the respective wells.
-
Negative Control: Add 100 µL of medium with the same final concentration of DMSO as the peptide-stimulated wells.
-
Positive Control (Optional): Add 100 µL of a mitogen like phytohemagglutinin (PHA) or a cell stimulation cocktail (e.g., PMA/Ionomycin).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. The total stimulation time should be optimized, but a 6-hour incubation is a good starting point.[1]
-
Protein Transport Inhibition: Two hours into the stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to all wells to block cytokine secretion and allow for their intracellular accumulation.[1]
-
Surface Staining:
-
After the incubation, centrifuge the plate and discard the supernatant.
-
Resuspend the cells in FACS buffer containing the viability dye and surface antibodies (e.g., anti-CD3, anti-CD8).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate according to the manufacturer's instructions.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-CD69).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 200,000 - 500,000 total events) to ensure adequate detection of the rare antigen-specific population.
Flow Cytometry Gating Strategy
A sequential gating strategy is crucial for accurately identifying this compound-specific T cells. The following diagram and description outline a typical gating approach.
Gating Description:
-
Gate on Cells: Start by visualizing all acquired events on a Forward Scatter Area (FSC-A) versus Side Scatter Area (SSC-A) plot to exclude debris.
-
Gate on Singlets: To exclude cell doublets, create a gate on single cells using an FSC-A versus Forward Scatter Height (FSC-H) plot.
-
Gate on Live Cells: Use a viability dye to exclude dead cells, which can non-specifically bind antibodies. Gate on the dye-negative population.
-
Gate on Lymphocytes: From the live singlet population, identify lymphocytes based on their characteristic FSC and SSC properties.
-
Gate on T Cells: Within the lymphocyte gate, identify T cells by gating on the CD3-positive population.
-
Gate on CD8+ T Cells: From the CD3+ T cells, further delineate the CD8+ T cell subset by gating on CD8-positive and CD4-negative cells.
-
Identify this compound-Specific CD8+ T Cells: Finally, within the CD8+ T cell gate, identify the antigen-specific cells by their expression of intracellular cytokines such as IFN-γ and TNF-α. Quadrant gates can be set based on the unstimulated (negative control) sample to determine the percentage of cytokine-producing cells. Activation markers like CD69 can also be used in a similar manner.[2]
Data Presentation and Expected Results
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured format for easy comparison between samples.
Table 1: Recommended Antibody Panel
| Marker | Fluorochrome | Cellular Location | Purpose |
| Viability Dye | e.g., Zombie Aqua™ | --- | Exclude dead cells |
| CD3 | e.g., APC | Surface | Identify T cells |
| CD8 | e.g., PerCP-Cy5.5 | Surface | Identify cytotoxic T cells |
| CD4 | e.g., PE-Cy7 | Surface | Identify helper T cells (and exclude from CD8 gate) |
| IFN-γ | e.g., FITC | Intracellular | Identify effector cytokine production |
| TNF-α | e.g., PE | Intracellular | Identify effector cytokine production |
| CD69 | e.g., BV421 | Intracellular/Surface | Early activation marker |
Table 2: Expected Frequencies of this compound-Specific CD8+ T Cells in Healthy Donors
| Marker(s) | Expected Frequency (% of CD8+ T cells) |
| IFN-γ+ | 0.1 - 5.0% |
| TNF-α+ | 0.1 - 4.0% |
| IFN-γ+ and/or TNF-α+ | 0.2 - 6.0% |
| CD69+ | 0.5 - 10.0% |
Note: These values are approximate and can vary significantly between individuals based on their previous viral exposure and HLA type.
Conclusion
This application note provides a comprehensive guide for the identification and quantification of this compound-specific T cells using flow cytometry. The detailed protocol, gating strategy, and expected results serve as a valuable resource for researchers in immunology and drug development. Adherence to this standardized workflow will facilitate the generation of high-quality, reproducible data for the assessment of antigen-specific T cell responses.
References
CEF20 peptide reconstitution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEF20 is an HLA-A*0201-restricted epitope derived from the cytomegalovirus (CMV) pp65 protein (amino acid sequence 495-503). It is a component of widely used CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pools, which serve as positive controls in various immunological assays, including ELISpot, intracellular cytokine staining (ICS), and cytotoxic T lymphocyte (CTL) assays.[1][2] Proper reconstitution and storage of the this compound peptide are critical to ensure its stability and biological activity, leading to reliable and reproducible experimental outcomes. These application notes provide detailed protocols and guidelines for the handling, reconstitution, and storage of lyophilized this compound peptide.
Data Presentation: Reconstitution and Storage Parameters
The following table summarizes the key quantitative data for the reconstitution and storage of this compound peptide, compiled from best practices for similar peptide pools.
| Parameter | Recommendation | Notes |
| Form | Lyophilized powder (trifluoroacetate salt) | Peptides are typically delivered in this form for maximum stability.[3] |
| Reconstitution Solvent | Sterile, endotoxin-free water, PBS, Tris, or phosphate buffer (pH 7) | DMSO is generally not necessary but can be used if solubility is an issue.[2][3] |
| Recommended Solvent Volume | Varies by supplier; a common example is 0.8 mL for 15 nmol of each peptide in a pool.[3] | Always refer to the manufacturer's product data sheet for specific instructions. |
| Storage of Lyophilized Peptide | -20°C or colder in a desiccator.[4][5][6] | Stable for several years under these conditions.[3][6] Protect from direct light.[3][4] |
| Storage of Reconstituted Peptide (Stock Solution) | Aliquot and store at -20°C or colder.[3][4][6] | Avoid repeated freeze-thaw cycles.[2][3][4] Use sterile buffers at pH 5-6 to prolong shelf life.[4][6] |
| Short-term Storage of Reconstituted Peptide | Up to one week at 4°C. | This is a general guideline; for optimal stability, frozen storage is recommended. |
| Long-term Storage of Unused Solution | Re-lyophilize the solution for long-term stability.[3][5] | This is the best practice if the entire reconstituted volume is not used. |
Experimental Protocols
I. Personal Protective Equipment (PPE) and Handling Precautions
-
Always wear gloves to prevent enzymatic and microbial contamination.[3]
-
Handle the peptide in a clean, designated area.
-
The chemical, physical, and toxicological properties of many peptides have not been fully investigated; handle with care.[3]
II. Reconstitution of Lyophilized this compound Peptide
This protocol is based on general guidelines for CEF peptide pools. Always consult the manufacturer's specific instructions for your product.
Materials:
-
Vial of lyophilized this compound peptide
-
Sterile, endotoxin-free reconstitution solvent (e.g., deionized water, PBS pH 7)
-
Sterile pipette tips and micropipette
-
Vortex mixer (optional)
-
Centrifuge (optional)
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to warm to room temperature, preferably in a desiccator.[3][4][6] This prevents condensation of moisture, which can reduce peptide stability.[4][6]
-
Centrifuge (Optional): Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Add Solvent: Carefully add the recommended volume of sterile, endotoxin-free solvent to the vial. Direct the solvent down the side of the vial to gently wet the peptide.
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. If necessary, sonication can aid in dissolution.[6] Avoid vigorous shaking, as it can cause foaming.
-
Complete Dissolution: Ensure the peptide is completely dissolved before use. The solution should be clear and free of particulates.
III. Aliquoting and Storage of Reconstituted this compound Peptide
To maintain the integrity of the reconstituted peptide, it is crucial to avoid multiple freeze-thaw cycles.
Materials:
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile pipette tips and micropipette
Procedure:
-
Determine Aliquot Volume: Based on your experimental needs, determine a suitable volume for single-use aliquots.
-
Dispense Aliquots: Dispense the reconstituted peptide solution into the sterile microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of reconstitution.
-
Storage: Immediately store the aliquots at -20°C or colder.[3][4][6] For maximum stability, do not use a frost-free freezer, as temperature fluctuations during defrost cycles can be detrimental to the peptide.[4][5]
-
Long-Term Storage of Remainder: If a significant amount of the reconstituted peptide solution remains, it is best to re-lyophilize it for long-term storage.[3][5]
Visualizations
This compound Peptide Reconstitution and Storage Workflow
Caption: Workflow for this compound peptide reconstitution and storage.
General Peptide Handling Logic
Caption: Logical flow for handling peptides from lyophilized to experimental use.
References
Application Notes and Protocols for CEF20 Peptide in Cytotoxicity and CTL Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CEF20 peptide pool is a well-characterized mixture of 20 immunodominant, HLA class I-restricted T-cell epitopes derived from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. It serves as a valuable tool and a reliable positive control for assessing antigen-specific CD8+ T-cell functionality in a variety of immunological assays. Due to the high prevalence of these viruses in the general population, a significant portion of healthy individuals will have memory T-cells that can be recalled in vitro upon stimulation with the this compound peptide pool. This makes it an ideal reagent for assay validation, proficiency testing, and monitoring immune responses in various research and clinical settings.
These application notes provide an overview of the use of the this compound peptide pool in cytotoxicity and Cytotoxic T-Lymphocyte (CTL) assays, including detailed protocols for Intracellular Cytokine Staining (ICS) and ELISpot assays.
Principle of Action
This compound peptides are recognized by specific T-cell receptors (TCRs) on CD8+ T-cells in the context of the appropriate HLA class I molecules on the surface of antigen-presenting cells (APCs). This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of antigen-specific CD8+ T-cells into effector CTLs. These activated CTLs can then mediate their effector functions, which include the production of cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), and the direct killing of target cells presenting the specific viral peptides.
Applications
The this compound peptide pool is widely used in a range of applications, including:
-
Positive Control: Validating the performance of immunological assays such as ELISpot, intracellular cytokine staining (ICS), and cytotoxicity assays.
-
Immune Monitoring: Assessing the general immunocompetence of individuals in clinical trials or disease states.
-
Vaccine Development: Evaluating the potency of vaccine adjuvants and delivery systems to elicit cell-mediated immunity.
-
Basic Research: Studying the mechanisms of T-cell activation, differentiation, and memory.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing CEF peptide pools to stimulate T-cell responses.
Table 1: Dose-Dependent IFN-γ Response to CEF Peptides in an ELISpot Assay
| Peptide Concentration (µg/mL) | Mean Spot Forming Units (SFU) per 10^6 PBMC | Standard Deviation |
| 10 | 450 | 75 |
| 1 | 380 | 60 |
| 0.1 | 250 | 45 |
| 0.01 | 120 | 25 |
| 0.001 | 50 | 15 |
| 0 (Negative Control) | <10 | 5 |
Note: Data is representative and may vary depending on the donor's immune status and experimental conditions.
Table 2: Comparison of Intracellular Cytokine Staining (ICS) and ELISpot Assays for Detecting CEF-Specific T-Cells [1][2]
| Feature | Intracellular Cytokine Staining (ICS) | ELISpot Assay |
| Principle | Measures intracellular cytokine accumulation. | Measures secreted cytokines captured on a membrane. |
| Primary Output | Percentage of cytokine-positive cells within a specific cell population (e.g., CD8+ T-cells). | Number of spot-forming units (SFU) per a given number of cells. |
| Multiplexing | Can simultaneously measure multiple cytokines and cell surface markers. | Typically measures a single cytokine per well. |
| Cell Requirement | Higher number of cells per sample (typically 1-2 million). | Lower number of cells per well (typically 0.2-0.5 million). |
| Sensitivity | Generally considered less sensitive than ELISpot for detecting low-frequency responses. | Highly sensitive for detecting rare cytokine-secreting cells. |
| Post-Assay Analysis | Cells can be further phenotyped. | Cells are lysed during the assay. |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes the stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with the this compound peptide pool and subsequent intracellular staining for IFN-γ to be analyzed by flow cytometry.
Materials:
-
Cryopreserved or fresh PBMCs
-
This compound Peptide Pool (lyophilized)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
Brefeldin A (protein transport inhibitor)
-
Anti-CD3 and Anti-CD28 antibodies (positive control)
-
DMSO (vehicle control)
-
FACS tubes
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixable viability dye
-
Anti-CD8, Anti-CD4, Anti-IFN-γ, and corresponding isotype control antibodies
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Reconstitution of this compound Peptide Pool: Reconstitute the lyophilized this compound peptide pool in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Further dilute in complete RPMI-1640 to the desired working concentration (typically 1-2 µg/mL per peptide).
-
Cell Preparation: Thaw cryopreserved PBMCs and wash them in complete RPMI-1640. Resuspend the cells to a final concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640.
-
Cell Stimulation:
-
Add 1 mL of the cell suspension to each FACS tube.
-
Add the this compound peptide pool to the "stimulated" tubes to a final concentration of 1-2 µg/mL per peptide.
-
For the negative control, add an equivalent volume of DMSO.
-
For the positive control, add anti-CD3/CD28 antibodies.
-
Incubate the tubes for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A to all tubes to a final concentration of 10 µg/mL.
-
Incubation: Incubate the tubes for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining:
-
Wash the cells with cell staining buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8, anti-CD4) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-IFN-γ antibody and the isotype control.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition: Resuspend the cells in cell staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of IFN-γ positive cells within the CD8+ T-cell population.
Protocol 2: ELISpot Assay for IFN-γ Secretion
This protocol outlines the procedure for an Enzyme-Linked Immunospot (ELISpot) assay to quantify the number of this compound-specific, IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Coating buffer (e.g., sterile PBS)
-
Blocking buffer (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Cryopreserved or fresh PBMCs
-
This compound Peptide Pool
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
-
ELISpot reader
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Plate Washing and Blocking: Wash the plate with sterile PBS and then block with blocking buffer for at least 2 hours at room temperature.
-
Cell Preparation: Prepare PBMCs as described in the ICS protocol. Resuspend the cells in complete RPMI-1640 at a concentration of 2-4 x 10^6 cells/mL.
-
Plating Cells and Stimulants:
-
Add 100 µL of the cell suspension to each well (2-4 x 10^5 cells/well).
-
Add 50 µL of the this compound peptide pool (at 4x the final concentration) to the "stimulated" wells.
-
Add 50 µL of DMSO to the negative control wells.
-
Add 50 µL of anti-CD3 antibody to the positive control wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Washing: Wash the plate extensively with wash buffer to remove the cells.
-
Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-AP or streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate (BCIP/NBT or AEC). Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Drying and Analysis: Air-dry the plate completely. Count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Visualization of Workflows and Pathways
Experimental Workflow for Intracellular Cytokine Staining (ICS)
Caption: Workflow for Intracellular Cytokine Staining (ICS) assay.
Experimental Workflow for ELISpot Assay
References
- 1. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 2. Comparison between enzyme-linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS-CoV-2 after symptomatic COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEF20 Peptide in T-Cell Functionality Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEF20 is a well-defined peptide pool consisting of 20 known HLA-A0201-restricted epitopes derived from the human cytomegalovirus (CMV) pp65 protein.[1] These peptides are widely used as a positive control in various T-cell functionality assays to verify the integrity of experimental systems and the immunocompetence of peripheral blood mononuclear cells (PBMCs). The this compound peptide pool specifically stimulates CD8+ T-cells in HLA-A0201 positive individuals, leading to the production of cytokines such as interferon-gamma (IFN-γ) and the activation of cytotoxic responses.[2] This document provides detailed application notes and protocols for the use of this compound in Enzyme-Linked Immunospot (ELISpot) and Intracellular Cytokine Staining (ICS) assays.
Data Presentation: Quantitative Summary
The following tables provide a summary of typical experimental parameters and expected results when using the this compound peptide pool in T-cell functionality assays. These values should be considered as a general guide, and optimal conditions may vary depending on the specific experimental setup, cell donor, and reagents used.
Table 1: this compound Peptide Pool Composition
| No. of Peptides | Viral Source | Protein Source | HLA Restriction |
| 20 | Cytomegalovirus (CMV) | pp65 | HLA-A*0201 |
Table 2: Recommended Concentrations for T-Cell Stimulation
| Assay Type | This compound Peptide Concentration (per peptide) | Incubation Time |
| ELISpot | 1 µg/mL | 16-24 hours |
| Intracellular Cytokine Staining (ICS) | 1-2 µg/mL | 6-16 hours |
Table 3: Expected T-Cell Responses in Healthy HLA-A*0201+ Donors
| Assay Type | Readout | Expected Range of Response (Positive Control) |
| IFN-γ ELISpot | Spot Forming Units (SFU) per 10^6 PBMCs | 50 - 1000+ SFU/10^6 PBMCs (highly variable between donors) |
| IFN-γ Intracellular Cytokine Staining | % of IFN-γ positive cells within CD8+ T-cell gate | 0.1% - 5% of CD8+ T-cells (highly variable between donors) |
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway upon this compound Stimulation
The following diagram illustrates the simplified signaling cascade initiated upon the recognition of a this compound peptide presented by an HLA-A*0201 molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T-cell.
Caption: Simplified TCR signaling pathway in a CD8+ T-cell upon recognition of a this compound peptide.
Experimental Workflow for T-Cell Functionality Assays
This diagram outlines the general workflow for conducting T-cell functionality assays using the this compound peptide pool as a positive control.
Caption: General experimental workflow for T-cell functionality assays using this compound.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol outlines the steps for performing an IFN-γ ELISpot assay to quantify this compound-specific T-cells.
Materials:
-
PVDF membrane 96-well plates
-
Sterile 70% Ethanol
-
Sterile PBS
-
Anti-human IFN-γ capture antibody
-
T-cell medium (e.g., RPMI 1640 + 10% FBS)
-
This compound peptide pool (reconstituted in DMSO and diluted in T-cell medium)
-
Negative control (e.g., T-cell medium with the same concentration of DMSO as the peptide solution)
-
Effector cells (PBMCs)
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC, TMB)
-
Stop solution (if required by the substrate)
-
ELISpot plate reader
Procedure:
Day 1: Plate Coating
-
Pre-wet the PVDF membrane of the 96-well plate with 15 µL of 70% ethanol per well for 1 minute.
-
Wash the plate 3 times with 200 µL of sterile PBS per well.
-
Dilute the anti-human IFN-γ capture antibody to the recommended concentration in sterile PBS.
-
Add 100 µL of the diluted capture antibody to each well.
-
Incubate the plate overnight at 4°C.
Day 2: Cell Stimulation
-
Aspirate the capture antibody solution from the plate.
-
Wash the plate once with 200 µL of sterile PBS per well.
-
Block the membrane by adding 200 µL of T-cell medium to each well and incubate for at least 2 hours at 37°C.
-
Prepare 2x concentrated solutions of the this compound peptide pool and negative control in T-cell medium.
-
Thaw and resuspend PBMCs in T-cell medium. Adjust the cell concentration to 4-6 x 10^6 cells/mL.
-
Aspirate the blocking medium from the plate.
-
Add 50 µL of the 2x this compound peptide solution to the appropriate wells.
-
Add 50 µL of the 2x negative control solution to the appropriate wells.
-
Add 50 µL of the PBMC suspension to each well (final cell concentration of 2-3 x 10^5 cells/well).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Spot Development and Analysis
-
Aspirate the cells from the wells.
-
Wash the plate 6 times with PBS containing 0.05% Tween 20 (PBST).
-
Dilute the biotinylated anti-human IFN-γ detection antibody in PBS with 1% BSA.
-
Add 100 µL of the diluted detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
Dilute Streptavidin-HRP according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate 3 times with PBST, followed by 3 washes with PBS.
-
Add 100 µL of the substrate solution to each well and monitor spot development (typically 5-15 minutes).
-
Stop the reaction by washing the plate with deionized water.
-
Allow the plate to dry completely before reading on an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes the stimulation of PBMCs with this compound and subsequent intracellular staining for IFN-γ.
Materials:
-
PBMCs
-
T-cell medium
-
This compound peptide pool
-
Negative control (DMSO)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Anti-human CD3, CD8, and other surface marker antibodies conjugated to fluorochromes
-
Fixable viability dye
-
Fixation/Permeabilization buffer
-
Anti-human IFN-γ antibody conjugated to a fluorochrome
-
Flow cytometer
Procedure:
-
Thaw and resuspend PBMCs in T-cell medium.
-
Adjust the cell concentration to 1-2 x 10^7 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate.
-
Add the this compound peptide pool (final concentration 1-2 µg/mL per peptide) and negative control to the appropriate wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to each well.
-
Incubate for an additional 4-14 hours.
-
Wash the cells with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
Stain for surface markers (e.g., CD3, CD8) by incubating with a cocktail of fluorescently labeled antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
Stain for intracellular IFN-γ by incubating with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of IFN-γ-producing cells.
References
Application Notes and Protocols for Assessing Functional Avidity of CD8+ T Cells using a CEF Peptide Pool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional avidity of CD8+ T cells is a critical measure of their ability to recognize and respond to target cells presenting specific antigens. It reflects the concentration of a given peptide-MHC (pMHC) complex required to elicit a T-cell response. High functional avidity is often correlated with more effective in vivo anti-viral and anti-tumor immunity.[1][2][3] The CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool is a widely used reagent that serves as a positive control for cellular immunity assays.[4][5][6][7][8][9] It comprises a collection of well-defined HLA class I-restricted T-cell epitopes from these common viruses, making it an invaluable tool for assessing the general immunocompetence of peripheral blood mononuclear cells (PBMCs) and for optimizing and validating T-cell assays.[4][10][11] This document provides detailed application notes and protocols for utilizing a CEF peptide pool to assess the functional avidity of CD8+ T cells.
CEF Peptide Pool Composition
The "CEF" peptide pool typically refers to a mixture of 32 peptides derived from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[4][5][6] Another common formulation is a pool of 23 peptides.[10][12] These peptides are known to be immunodominant and are restricted by common HLA class I alleles.[10] Below is a detailed composition of the 32-peptide CEF pool.
Table 1: Composition of the 32-Peptide CEF Pool [6]
| No. | Sequence | Length | C-Terminus | Source | HLA Restriction |
| 1 | VSDGGPNLY | 9 | -COOH | Influenza A | HLA-A1 |
| 2 | CTELKLSDY | 9 | -COOH | Influenza A | HLA-A1 |
| 3 | GILGFVFTL | 9 | -COOH | Influenza A | HLA-A2 |
| 4 | FMYSDFHFI | 9 | -COOH | Influenza A | HLA-A2 |
| 5 | CLGGLLTMV | 9 | -COOH | EBV LMP2A | HLA-A2 |
| 6 | GLCTLVAML | 9 | -COOH | EBV BMLF1 | HLA-A2 |
| 7 | NLVPMVATV | 9 | -COOH | HCMV pp65 | HLA-A2 |
| 8 | YLEPGPVTA | 9 | -COOH | EBV BZLF1 | HLA-A2 |
| 9 | FLYALALLL | 9 | -COOH | EBV LMP2 | HLA-A2 |
| 10 | VTEHDTLLY | 9 | -COOH | HCMV pp65 | HLA-A2 |
| 11 | SEHPTFTSQY | 10 | -COOH | Influenza A NP | HLA-A3 |
| 12 | RLRAEAQVK | 9 | -COOH | EBV BZLF1 | HLA-A3 |
| 13 | ILRGSVAHK | 9 | -COOH | Influenza A | HLA-A3 |
| 14 | RVRAYTYSK | 9 | -COOH | EBV | HLA-A3 |
| 15 | IVTDFSVIK | 9 | -COOH | EBV BRLF1 | HLA-A11 |
| 16 | AVFDRKSDAK | 10 | -COOH | EBV EBNA3A | HLA-A11 |
| 17 | ATIGTAMYK | 9 | -COOH | EBV | HLA-A11 |
| 18 | DYCNVLNKEF | 10 | -COOH | EBV | HLA-A24 |
| 19 | TYPVLEEMF | 9 | -COOH | Influenza A M1 | HLA-A24 |
| 20 | RPPIFIRRL | 9 | -COOH | EBV EBNA3A | HLA-B7 |
| 21 | TPRVTGGGAM | 10 | -COOH | HCMV IE1 | HLA-B7 |
| 22 | ELRSRYWAI | 9 | -COOH | Influenza A | HLA-B8 |
| 23 | RAKFKQLL | 8 | -COOH | EBV BZLF1 | HLA-B8 |
| 24 | QAKWRLQTL | 9 | -COOH | EBV | HLA-B8 |
| 25 | FLRGRAYGL | 9 | -COOH | EBV BZLF1 | HLA-B8 |
| 26 | SRYWAIRTR | 9 | -COOH | Influenza A | HLA-B27 |
| 27 | RRIYDLIEL | 9 | -COOH | EBV EBNA3A | HLA-B27 |
| 28 | YPLHEQHGM | 9 | -COOH | EBV | HLA-B35 |
| 29 | EENLLDFVRF | 10 | -COOH | EBV | HLA-B44 |
| 30 | EFFWDANDIY | 10 | -COOH | HCMV pp65 | HLA-B44 |
| 31 | AEQGPEDA | 8 | -COOH | Influenza A | - |
| 32 | YVKVYLESK | 9 | -COOH | Influenza A | - |
Principle of Functional Avidity Assessment
Functional avidity is determined by titrating the concentration of the antigenic peptide and measuring the resulting T-cell response.[1] The effective concentration at which 50% of the maximal response is achieved (EC50) is a quantitative measure of functional avidity.[1][3] A lower EC50 value indicates higher functional avidity, as a smaller amount of antigen is required to elicit a half-maximal response.[1] This can be assessed using various functional assays, most commonly the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Quantitative Data on Functional Avidity of CEF-Reactive CD8+ T cells
The following table summarizes representative data on the functional avidity of CD8+ T cells responding to specific HLA-A2 restricted peptides from the CEF pool. This data was generated using an IFN-γ ELISpot assay with PBMCs from HLA-A2-0201 positive donors.
Table 2: Functional Avidity (Keff 50) of CD8+ T cells for HLA-A2 Restricted CEF Peptides [13][14]
| CEF Peptide (HLA-A2 Restricted) | Donor 1 Keff 50 (M) | Donor 2 Keff 50 (M) | Interpretation |
| CEF-3 (GILGFVFTL) | ~10⁻⁸ | ~10⁻⁸ | Moderate Avidity |
| CEF-4 (FMYSDFHFI) | Not reported | Not reported | - |
| CEF-5 (CLGGLLTMV) | ~10⁻⁹ | ~10⁻⁹ | High Avidity |
| CEF-6 (GLCTLVAML) | ~10⁻⁷ | ~10⁻⁷ | Low Avidity |
| CEF-7 (NLVPMVATV) | 10⁻⁹.⁵ | 10⁻⁹.⁵ | Very High Avidity |
Keff 50 is the molar concentration of the peptide that induces a half-maximal IFN-γ ELISPOT response.
Experimental Protocols
Protocol 1: Assessment of Functional Avidity using IFN-γ ELISpot Assay
This protocol details the steps to measure the functional avidity of CEF-specific CD8+ T cells by quantifying IFN-γ secretion in response to varying peptide concentrations.
Materials:
-
Cryopreserved human PBMCs
-
CEF Peptide Pool (or individual CEF peptides)
-
Human IFN-γ ELISpot kit
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (R10)
-
DMSO (cell culture grade)
-
96-well PVDF membrane plates
-
37°C, 5% CO₂ incubator
-
Automated ELISpot reader and software
Methodology:
-
Preparation of Peptide Dilutions:
-
Reconstitute the CEF peptide pool or individual peptides in DMSO to create a stock solution (e.g., 1 mg/mL per peptide).
-
Perform a serial dilution of the peptide stock solution in R10 medium to achieve a range of final concentrations for stimulation (e.g., from 10 µg/mL down to 0.001 µg/mL). A no-peptide control (medium with the highest concentration of DMSO used in the dilutions) and a positive control (e.g., Phytohemagglutinin) should be included.
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and transfer to a sterile conical tube containing pre-warmed R10 medium.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh R10 medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust the cell concentration to 2-3 x 10⁶ viable cells/mL in R10.
-
-
ELISpot Plate Preparation and Cell Plating:
-
Pre-wet the PVDF membrane of the ELISpot plate with 35% ethanol for 1 minute, then wash thoroughly with sterile water.
-
Coat the plate with the anti-IFN-γ capture antibody according to the manufacturer's instructions and incubate overnight at 4°C.
-
Wash the plate and block with R10 medium for at least 1 hour at 37°C.
-
Remove the blocking medium and add 100 µL of the prepared peptide dilutions to the appropriate wells.
-
Add 100 µL of the PBMC suspension (2-3 x 10⁵ cells) to each well.
-
-
Incubation and Development:
-
Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the manufacturer's protocol.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
After a final wash, add the substrate solution and monitor for the development of spots.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
-
Data Analysis:
-
Count the spots in each well using an automated ELISpot reader.
-
Plot the number of spot-forming units (SFU) per 10⁶ PBMCs against the log of the peptide concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the EC50 value, which represents the functional avidity.
-
Protocol 2: Assessment of Functional Avidity using Intracellular Cytokine Staining (ICS) and Flow Cytometry
This protocol describes how to measure the frequency of cytokine-producing CD8+ T cells in response to different peptide concentrations.
Materials:
-
Cryopreserved human PBMCs
-
CEF Peptide Pool (or individual CEF peptides)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin (R10)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3, Anti-CD8, Anti-IFN-γ, Anti-TNF-α antibodies conjugated to different fluorochromes
-
Live/Dead stain
-
Fixation and Permeabilization buffers
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
Thaw and prepare PBMCs as described in the ELISpot protocol. Adjust the cell concentration to 1-2 x 10⁶ viable cells/mL in R10.
-
Plate 1 x 10⁶ cells in 1 mL of R10 into 5 mL polystyrene round-bottom tubes.
-
Add the serially diluted CEF peptides to the cells. Include a no-peptide control and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C with 5% CO₂.
-
Add Brefeldin A and Monensin to each tube to block cytokine secretion.
-
Incubate for an additional 4-6 hours.
-
-
Staining:
-
Wash the cells with PBS.
-
Stain for surface markers (e.g., Live/Dead, anti-CD3, anti-CD8) in the dark at 4°C for 30 minutes.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) in the dark at 4°C for 30 minutes.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, singlet, CD3+, and CD8+ T cells.
-
Determine the percentage of CD8+ T cells that are positive for IFN-γ and/or TNF-α for each peptide concentration.
-
Plot the percentage of cytokine-positive CD8+ T cells against the log of the peptide concentration.
-
Calculate the EC50 value using a non-linear regression model.
-
Visualizations
MHC Class I Antigen Presentation and CD8+ T Cell Recognition
Caption: MHC Class I antigen presentation pathway and CD8+ T cell recognition.
Experimental Workflow for Functional Avidity Assessment
Caption: General workflow for assessing CD8+ T cell functional avidity.
CD8+ T Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of CD8+ T cell activation.
References
- 1. Frontiers | CD8 T cell function and cross-reactivity explored by stepwise increased peptide-HLA versus TCR affinity [frontiersin.org]
- 2. JCI Insight - TCR-ligand dissociation rate is a robust and stable biomarker of CD8+ T cell potency [insight.jci.org]
- 3. Assessing T Cell Receptor Affinity and Avidity Against Tumor Antigens | Oncohema Key [oncohemakey.com]
- 4. CEF-Peptide-Pool advanced [peptides.de]
- 5. genscript.com [genscript.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. STEMCELL Technologies CEF (HLA Class I Control) Peptide Pool, Size: 1 Unit, | Fisher Scientific [fishersci.com]
- 8. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 9. stemcell.com [stemcell.com]
- 10. immunospot.eu [immunospot.eu]
- 11. Peptide Pools: Powerful Tools in Immune Research [peptides.de]
- 12. media.jpt.com [media.jpt.com]
- 13. How much of Virus-Specific CD8 T Cell Reactivity is Detected with a Peptide Pool when Compared to Individual Peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low T-Cell Response with CEF20
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low T-cell responses when using the CEF20 peptide pool in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool?
A1: The this compound peptide pool is a well-defined mixture of 32 HLA class I-restricted T-cell epitopes from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus (Flu).[1][2] It is commonly used as a positive control to stimulate CD8+ T-cells in various functional assays, such as ELISpot, intracellular cytokine staining (ICS), and proliferation assays.[1][2] A robust response to the this compound pool from peripheral blood mononuclear cells (PBMCs) indicates proper sample handling, cell viability, and correct assay execution.[1]
Q2: What is considered a "normal" or expected T-cell response to this compound in healthy donors?
A2: The magnitude of the T-cell response to this compound can vary significantly between individuals due to factors like HLA type, previous viral exposure, and overall immune health. There isn't a single, universally defined "normal" range. However, based on published data, a detectable and significant response is expected in a majority of healthy, immunocompetent donors. For ELISpot assays, some studies consider a response of over 50 spot-forming units (SFU) per 300,000 PBMCs as a positive recall response. In one study, 52% of healthy donors met this threshold.
Q3: Can a low or absent T-cell response to this compound still be a valid result?
A3: Yes, it is possible. While this compound is a broad-spectrum positive control, not all individuals will have a strong memory T-cell response to these specific viral epitopes. This is especially true for individuals with no prior exposure to CMV, EBV, or influenza, or in certain immunocompromised populations.[3][4] However, an unexpectedly low or absent response in a healthy donor population warrants a thorough investigation of the experimental procedure.
Troubleshooting Guide: Low T-Cell Response
A low T-cell response to your this compound positive control can be disheartening. This guide will walk you through potential causes and solutions, categorized by experimental stage.
Sample Quality and Handling
Issue: Poor quality or improperly handled Peripheral Blood Mononuclear Cells (PBMCs) are a primary cause of weak T-cell responses.
| Potential Cause | Troubleshooting Steps |
| Low PBMC Viability | - Assess cell viability using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Viability should be >90%.- Optimize PBMC isolation and cryopreservation protocols. Avoid harsh vortexing or high-speed centrifugation.- Ensure proper thawing of cryopreserved cells (rapid thawing, slow dilution with pre-warmed media). |
| Incorrect Cell Count | - Verify the accuracy of your cell counting method. Ensure you are counting mononuclear cells and not including red blood cells or granulocytes.- Use an automated cell counter for consistency. |
| Suboptimal Donor Selection | - If possible, pre-screen donors for responsiveness to this compound.- Be aware that immunocompromised individuals may have a reduced T-cell response.[3][4] |
Experimental Setup and Reagents
Issue: Flaws in the experimental setup or reagent handling can significantly impact T-cell activation.
| Potential Cause | Troubleshooting Steps |
| This compound Peptide Pool Issues | - Ensure the this compound peptide pool is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[2]- Use the peptide pool at the manufacturer's recommended concentration. A titration experiment may be necessary to determine the optimal concentration for your specific assay.- Reconstitute the lyophilized peptide in sterile, high-quality DMSO or water as recommended. |
| Inadequate Cell Culture Conditions | - Use a T-cell specific culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) or human AB serum, L-glutamine, and antibiotics.- Ensure the incubator is properly calibrated for temperature (37°C) and CO2 (5%).- Optimize cell density in culture plates; typically 1-2 x 10^6 cells/mL. |
| Presence of Inhibitory Substances | - Ensure all reagents, including water and media, are endotoxin-free.- If using serum, heat-inactivate it to destroy complement proteins that can affect T-cell function. |
Assay-Specific Troubleshooting
Issue: Each T-cell assay has its own set of critical parameters that can lead to low signal if not optimized.
| Assay | Potential Cause | Troubleshooting Steps |
| ELISpot | Suboptimal Incubation Times | - Ensure sufficient incubation time for T-cell stimulation (typically 18-24 hours for IFN-γ).- Follow recommended incubation times for antibody steps. |
| Incorrect Antibody Concentrations | - Titrate capture and detection antibodies to determine the optimal concentrations for your assay. | |
| Plate Washing Issues | - Perform thorough but gentle washing steps to reduce background without dislodging spots. | |
| Intracellular Cytokine Staining (ICS) | Inefficient Protein Transport Inhibition | - Use a protein transport inhibitor like Brefeldin A or Monensin at the correct concentration and for the appropriate duration (typically 4-6 hours) to allow cytokine accumulation.[5] |
| Fixation and Permeabilization Problems | - Use fixation and permeabilization buffers that are validated for ICS to preserve cell surface markers and allow antibody access to intracellular targets. | |
| Inappropriate Antibody Panel | - Use antibodies conjugated to bright fluorophores for low-expression cytokines.- Ensure proper compensation for spectral overlap in multicolor panels. | |
| Proliferation Assays (e.g., CFSE) | Insufficient Incubation Time | - T-cell proliferation is a slower process. Incubate cells for at least 72-96 hours. |
| Suboptimal Stimulation | - Ensure co-stimulatory signals (e.g., anti-CD28) are present if required for robust proliferation. | |
| High Cell Death | - Activated T-cells can undergo apoptosis. Include a viability dye in your staining panel to exclude dead cells from analysis. |
Quantitative Data Summary
Table 1: Typical Distribution of Lymphocyte Subsets in Healthy Human PBMCs
| Cell Type | Typical Percentage Range |
| Lymphocytes | 70-90% |
| Monocytes | 10-20% |
| Dendritic Cells | 1-2% |
| Within Lymphocytes: | |
| CD3+ T-cells | 70-85% |
| B-cells | 5-10% |
| NK cells | 5-20% |
| Within T-cells: | |
| CD4+ T-cells | Approx. 66% |
| CD8+ T-cells | Approx. 33% |
Note: These are approximate ranges and can vary between individuals.
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with sterile PBS.
-
Blocking: Block the plate with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the this compound peptide pool (typically 1-2 µg/mL per peptide), a negative control (medium or DMSO), and a positive mitogen control (e.g., PHA).
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Washing: Wash the plate six times with PBS containing 0.05% Tween-20.
-
Detection Antibody: Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-Alkaline Phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and monitor for spot formation.
-
Stopping and Drying: Stop the reaction by washing with distilled water. Allow the plate to dry completely.
-
Analysis: Count the spots using an automated ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
-
Cell Stimulation: In a 96-well U-bottom plate, stimulate 1 x 10^6 PBMCs per well with the this compound peptide pool, a negative control, and a positive control for 6 hours at 37°C. Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours of incubation.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8, CD4) and a viability dye for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with FACS buffer (PBS with 2% FBS).
-
Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Intracellular Staining: Stain with an antibody against the intracellular cytokine of interest (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer, followed by a final wash with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on live, single cells, and then on your T-cell populations of interest to determine the frequency of cytokine-producing cells.
Visualizations
Caption: A logical workflow for troubleshooting low T-cell responses to this compound.
References
- 1. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF [mdpi.com]
- 2. Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Breadth and Durability of SARS-CoV-2-Specific T Cell Responses following Long-Term Recovery from COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnitude of IFN-γ and IL2 responses to the S and N+M peptide pools among all infected participants (N = 229). [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CEF20 Peptide for ELISpot Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing CEF20 peptide concentration in ELISpot assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the this compound peptide pool in an ELISpot assay?
A1: The generally recommended final concentration for CEF peptide pools is between 1-2 µg/mL for each peptide in the pool.[1][2][3] For example, a 1:100 dilution of a stock solution containing 200 µg/mL of each peptide will yield a final concentration of 2 µg/mL.[2] However, this is a starting point, and the optimal concentration should be determined experimentally for your specific cell type and assay conditions.
Q2: Why is it crucial to optimize the this compound peptide concentration?
A2: Optimizing the peptide concentration is critical for achieving a robust signal-to-noise ratio.[4] Over-stimulation with a high peptide concentration can lead to confluent or indistinct spots, making accurate quantification impossible.[5][6] Conversely, a suboptimal concentration may result in weak or no response (faintly stained or very few spots).[5][6][7]
Q3: What are CEF and this compound peptide pools?
A3: CEF peptide pools consist of multiple epitopes from Cytomegalovirus, Epstein-Barr virus, and Influenza virus.[4][8] These are designed to stimulate CD8+ T-cell responses in a majority of healthy individuals, making them an excellent positive control for antigen-specific T-cell assays like ELISpot.[4][8] this compound is an HLA-A*0201-restricted epitope from cytomegalovirus pp65 (495-503) and is also used as a control peptide.[9]
Q4: Can I use cryopreserved PBMCs for a this compound ELISpot assay?
A4: Yes, both freshly prepared and cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) can be used. However, it is recommended to let frozen cells rest for at least one hour after thawing to allow for the removal of cell debris before adding them to the ELISpot plate.[10]
Q5: How long should I incubate the cells with the this compound peptide?
A5: A typical incubation time for IFN-γ ELISpot assays is between 18 and 24 hours.[3][11][12] However, the optimal incubation time can vary, and it is advisable to determine it experimentally for your specific system.[7]
Troubleshooting Guide
Issue 1: High Background in ELISpot Wells
-
Possible Cause: The this compound peptide concentration is too high, leading to non-specific T-cell activation or excessive cytokine secretion.
-
Solution: Reduce the concentration of the this compound peptide pool. Perform a titration experiment to determine the optimal concentration that provides a strong signal without elevating the background.[5][6]
-
Possible Cause: Contaminated reagents or cell culture.
-
Solution: Ensure all solutions are sterile and handle them using aseptic techniques.[6][7]
-
Possible Cause: Inadequate washing steps.
-
Solution: Wash the plate thoroughly, including both sides of the membrane, to remove any residual reagents that may cause a high background.[5][6]
Issue 2: No or Very Few Spots (Weak Signal)
-
Possible Cause: The this compound peptide concentration is too low to elicit a detectable response.
-
Solution: Increase the concentration of the this compound peptide. It is recommended to perform a titration to find the optimal concentration.
-
Possible Cause: Insufficient number of responding cells.
-
Solution: Increase the number of cells per well. Typical cell numbers for PBMCs range from 2x10^5 to 4x10^5 cells per well.[10]
-
Possible Cause: Poor cell viability.
-
Solution: Ensure that the cells are healthy and viable. For cryopreserved cells, proper thawing and resting are crucial.[10]
Issue 3: Confluent or "Fuzzy" Spots
-
Possible Cause: The concentration of the this compound peptide is too high, causing over-stimulation.[5][6]
-
Solution: Decrease the peptide concentration. A titration experiment will help identify a concentration that results in distinct, countable spots.
-
Possible Cause: Too many cells per well.
-
Solution: Reduce the number of cells plated in each well to allow for the formation of individual spots.[7][13]
-
Possible Cause: Prolonged incubation time.
-
Solution: Reduce the cell incubation time to prevent excessive cytokine secretion and spot merging.[5][6]
Experimental Protocols
Protocol: Titration of this compound Peptide Concentration for Optimal ELISpot Response
This protocol outlines the steps to determine the optimal concentration of the this compound peptide pool for use as a positive control in an IFN-γ ELISpot assay.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 15 µL of 70% ethanol per well until the membrane turns translucent.
-
Wash the plate three times with 150 µL of sterile PBS per well.
-
Coat the plate with the appropriate capture antibody at the recommended concentration (e.g., 1 µ g/well ) and incubate overnight at 4°C.[11]
-
-
Cell Preparation:
-
Isolate PBMCs from whole blood or thaw cryopreserved cells.
-
Wash the cells and resuspend them in complete cell culture medium at a concentration of 4-6 x 10^6 cells/mL.[11]
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the this compound peptide pool.
-
Create a serial dilution of the peptide pool to test a range of final concentrations. A recommended starting range is 0.1 µg/mL to 10 µg/mL. Prepare these dilutions at a 2x final concentration.
-
-
Assay Setup:
-
Decant the blocking buffer from the prepared ELISpot plate.
-
Add 50 µL of each 2x peptide dilution to triplicate wells.
-
Include negative control wells (medium with the same DMSO concentration as the peptide wells) and a positive control if available (e.g., PHA).
-
Add 50 µL of the cell suspension (containing 2-3 x 10^5 cells) to each well.[11]
-
-
Incubation:
-
Spot Development:
-
Follow the manufacturer's instructions for the ELISpot kit for washing, addition of detection antibody, streptavidin-enzyme conjugate, and substrate.
-
-
Analysis:
-
Count the number of spots in each well using an ELISpot reader.
-
Plot the number of spots against the peptide concentration to determine the optimal concentration that gives the maximal number of distinct spots with low background.
-
Data Presentation
Table 1: Example of a this compound Peptide Titration Experiment
| This compound Peptide Concentration (µg/mL) | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation | Observations |
| 10 | 450 | 35 | Confluent spots, difficult to enumerate |
| 5 | 520 | 28 | Some confluent spots, high density |
| 2 | 550 | 20 | Optimal: Numerous, distinct, well-defined spots |
| 1 | 480 | 25 | Distinct spots, lower frequency than 2 µg/mL |
| 0.5 | 350 | 18 | Clear, distinct spots, but suboptimal response |
| 0.1 | 120 | 10 | Low number of spots |
| 0 (Negative Control) | 5 | 2 | Minimal background |
Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the donor PBMCs and specific experimental conditions.
Visualizations
Caption: Workflow for optimizing this compound peptide concentration in an ELISpot assay.
Caption: Decision tree for troubleshooting common ELISpot issues.
References
- 1. immunospot.eu [immunospot.eu]
- 2. mabtech.com [mabtech.com]
- 3. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimize your ELISpot Assay [fishersci.co.uk]
- 5. abcam.co.jp [abcam.co.jp]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 8. biolinks.co.jp [biolinks.co.jp]
- 9. genscript.com [genscript.com]
- 10. ELISPOT protocol | Abcam [abcam.com]
- 11. zellnet.com [zellnet.com]
- 12. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 14. ELISpot Troubleshooting [elisa-antibody.com]
CEF20 peptide stability issues in culture medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CEF20 peptide in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: The this compound peptide is a synthetic peptide with the amino acid sequence NLVPMVATV. It corresponds to a well-known HLA-A*0201-restricted epitope from the pp65 protein of human cytomegalovirus (CMV).[1][2][3] It is commonly used as a positive control in immunological assays such as ELISPOT, intracellular cytokine staining, and cytotoxic T-lymphocyte (CTL) assays to stimulate CD8+ T cells.[1][4]
Q2: My this compound peptide doesn't seem to be working in my assay. What are the common causes?
A2: Several factors can lead to a lack of this compound peptide activity. The most common issues are related to peptide stability and handling. These include:
-
Degradation in Culture Medium: Peptides are susceptible to degradation by proteases and peptidases present in serum-containing culture medium.[4][5][6]
-
Improper Storage and Handling: Incorrect storage temperatures, repeated freeze-thaw cycles, and exposure to light and moisture can lead to peptide degradation.[6]
-
Oxidation: The methionine (M) residue in the this compound sequence (NLVPM VATV) is susceptible to oxidation, which can affect its biological activity.
-
Incorrect Concentration: Errors in calculating the peptide concentration can lead to suboptimal or undetectable responses in assays.
-
Low Cell Viability: The responding cells (e.g., PBMCs) may have low viability or may not be of the correct HLA type (HLA-A*0201) to recognize the this compound peptide.
Q3: How stable is the this compound peptide in culture medium?
Q4: What are the best practices for storing and handling this compound peptide?
A4: To ensure the maximum stability and activity of your this compound peptide, follow these guidelines:
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term storage.
-
Reconstitution: Briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute the peptide in a sterile, appropriate solvent (e.g., DMSO for hydrophobic peptides, followed by dilution in aqueous buffer or culture medium).
-
Stock Solutions: Prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles.
-
Working Solutions: Thaw a single aliquot of the stock solution and dilute it to the final working concentration in your culture medium immediately before use. Do not store peptides in diluted solutions in culture medium for extended periods.
Troubleshooting Guides
Issue 1: Reduced or No T-cell response to this compound stimulation.
This is a common issue that can be frustrating. The following troubleshooting workflow can help you identify the potential cause.
Caption: Troubleshooting workflow for no T-cell response.
Issue 2: High variability in experimental results.
High variability can be caused by inconsistent peptide stability or handling.
| Potential Cause | Troubleshooting Step |
| Inconsistent Peptide Degradation | Prepare fresh working solutions of this compound for each experiment. Avoid storing the peptide in culture medium for varying lengths of time before adding it to your cells. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles, which can degrade the peptide. |
| Oxidation of Methionine | To minimize oxidation, consider preparing stock solutions in DMSO and storing them under an inert gas like argon or nitrogen. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate dilutions when preparing your peptide solutions. |
Quantitative Data on Peptide Stability
While specific data for this compound is limited, the following table presents representative stability data for short, unmodified peptides in cell culture medium containing 10% Fetal Bovine Serum (FBS), as determined by LC-MS analysis. This data illustrates the potential for significant degradation over time.
| Time (hours) | Peptide A (% Remaining) | Peptide B (% Remaining) | Peptide C (% Remaining) |
| 0 | 100% | 100% | 100% |
| 1 | 85% | 92% | 70% |
| 4 | 60% | 75% | 45% |
| 8 | 42% | 61% | 25% |
| 24 | 15% | 35% | <10% |
| 48 | <5% | 18% | Not Detected |
This is illustrative data compiled from general findings on short peptide stability and does not represent specific experimental results for this compound.[5][6]
Experimental Protocols
Protocol: Assessment of this compound Peptide Stability in Culture Medium
This protocol outlines a method to determine the stability of the this compound peptide in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for this compound peptide stability assessment.
Methodology:
-
Preparation of Peptide Solution:
-
Reconstitute lyophilized this compound peptide in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.
-
Dilute the stock solution in your complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics) to a final concentration of 10-20 µM.
-
-
Incubation:
-
Incubate the peptide-medium mixture in a sterile container at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect aliquots (e.g., 100 µL) of the peptide-medium mixture. The 0-hour time point serves as the initial concentration control.
-
-
Protein Precipitation:
-
To stop enzymatic degradation and prepare the sample for LC-MS, precipitate the proteins in the collected aliquots. A common method is to add 2-3 volumes of cold acetonitrile to each aliquot.
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the remaining this compound peptide.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a reverse-phase HPLC system coupled to a mass spectrometer.
-
Develop a method to separate the this compound peptide from other components in the medium and to detect it based on its specific mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) of the peptide in your culture medium.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus - Wikipedia [en.wikipedia.org]
- 4. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Background Noise in CEF20 Stimulated Intracellular Cytokine Staining (ICS) Flow Cytometry
Welcome to the technical support center for minimizing background noise in flow cytometry experiments involving CEF20 peptide pool stimulation and intracellular cytokine staining (ICS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that can compromise data quality.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background noise in an ICS experiment following this compound stimulation?
Background noise in this compound-stimulated ICS experiments can originate from several sources. The main contributors are cellular autofluorescence, non-specific antibody binding, and spectral overlap from fluorochromes.[1] The fixation and permeabilization steps required for intracellular staining can exacerbate these issues, leading to increased non-specific binding of antibodies.[1]
Q2: How can I reduce autofluorescence in my samples?
Autofluorescence is the natural fluorescence emitted by cells, typically in the shorter wavelength regions (350-550 nm).[2][3][4] Larger and more granular cells tend to have higher autofluorescence.[2][5] To minimize its impact:
-
Choose appropriate fluorochromes: Select brighter fluorochromes that emit at longer wavelengths (above 600 nm) where autofluorescence is less pronounced.[2]
-
Proper sample preparation: Remove dead cells and debris, as they contribute significantly to autofluorescence.[3] This can be achieved through methods like density gradient centrifugation or by using a viability dye to gate out dead cells during analysis.[3][6]
-
Optimize fixation: Use the lowest effective concentration of paraformaldehyde (PFA) and minimize fixation time, as aldehyde fixatives can generate fluorescent products.[3][4]
Q3: What are the best practices to prevent non-specific antibody binding?
Non-specific binding of antibodies, particularly to Fc receptors on cells like monocytes and B cells, is a common cause of high background.[1][7]
-
Use an Fc block: Pre-incubate your cells with an Fc receptor blocking reagent to prevent antibodies from binding non-specifically.[8][9]
-
Titrate your antibodies: Determine the optimal concentration for each antibody to maximize the signal-to-noise ratio. Excess antibody can lead to increased non-specific binding.[1][10]
-
Include blocking agents: Add proteins like bovine serum albumin (BSA) or serum to your staining and wash buffers to block non-specific binding sites.[1]
-
Exclude non-target cells: In your staining panel, you can include antibodies against markers of cells that are not of interest (e.g., CD14 for monocytes, CD19 for B cells) and exclude them during analysis to reduce background from these populations.[2]
Q4: How does spectral overlap contribute to background and how can I correct for it?
Spectral overlap, or spillover, occurs when the emission spectrum of one fluorochrome is detected in the channel of another. This can create false positive signals and increase background.
-
Careful fluorochrome selection: When designing your multicolor panel, choose fluorochromes with minimal spectral overlap. Online spectrum viewers can be helpful for this.
-
Proper compensation: Compensation is a mathematical correction for spectral overlap. It is crucial to have single-stained compensation controls for each fluorochrome in your panel. The compensation control must be at least as bright as the experimental sample.
Q5: Why is a positive control like this compound important in an ICS experiment?
CEF peptide pools serve as a reliable positive control to verify that the experimental system is working correctly. They stimulate antigen-specific CD8+ T cells to produce cytokines, confirming that the cells are viable and capable of responding, and that the staining protocol is effective.
Troubleshooting Guides
Issue 1: High Background in Unstimulated Control Samples
High background in your negative control can mask true positive signals.
| Potential Cause | Recommended Solution |
| Dead Cells | Include a viability dye in your staining panel to exclude dead cells during analysis. Dead cells can non-specifically bind antibodies and have high autofluorescence.[3][6] |
| Non-specific Antibody Binding | 1. Use an Fc block prior to staining.[8] 2. Titrate all antibodies to their optimal concentration.[1][10] 3. Add BSA or serum to staining buffers.[1] |
| Autofluorescence | 1. If using fluorochromes in the green/blue spectrum, consider switching to brighter fluorochromes with longer emission wavelengths.[2] 2. Ensure proper removal of debris through filtration or washing. |
| Contamination of Reagents | Filter all buffers and solutions before use. Prepare fresh staining solutions. |
Issue 2: Low Signal-to-Noise Ratio for Cytokine-Positive Cells
A poor signal-to-noise ratio makes it difficult to distinguish true cytokine-producing cells from the background.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Stimulation | 1. Optimize the concentration of the this compound peptide pool. 2. Ensure the stimulation period is adequate for the specific cytokine of interest (e.g., 6 hours for IFN-γ).[2] |
| Inefficient Protein Transport Inhibition | 1. Use an effective protein transport inhibitor like Brefeldin A or Monensin.[1] 2. Add the inhibitor for the last 2-4 hours of the stimulation culture.[1] Note that prolonged exposure can be toxic to cells.[1] |
| Ineffective Fixation/Permeabilization | 1. Titrate the concentration of the fixation and permeabilization reagents. Saponin-based permeabilization is reversible and must be present in all subsequent intracellular staining and wash buffers. 2. Ensure adequate washing after fixation and permeabilization. |
| Inappropriate Fluorochrome Choice | For weakly expressed cytokines, use bright fluorochromes to enhance the signal. |
| Improper Instrument Settings | Optimize photomultiplier tube (PMT) voltages to maximize the separation between positive and negative populations while keeping the negative population on scale. |
Experimental Protocols & Workflows
General Workflow for this compound Stimulation and Intracellular Cytokine Staining
Caption: Workflow for this compound stimulation and ICS.
Troubleshooting Logic for High Background Noise
Caption: Troubleshooting logic for high background.
References
- 1. lerner.ccf.org [lerner.ccf.org]
- 2. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Cytokine Staining Protocol [anilocus.com]
- 4. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 5. This compound, Cytomegalovirus, CMV pp65 (495-503) - 1 mg [anaspec.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. biosynth.com [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a flow cytometry-based potency assay for prediction of cytokine storms induced by biosimilar monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with CEF20 peptide solubility and preparation
Welcome to the technical support center for CEF20 peptides. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in successfully preparing and handling this compound peptide pools.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting the this compound peptide pool?
For CEF peptide pools, the recommended solvent is sterile, endotoxin-free water or a buffer such as PBS, Tris, or phosphate at a neutral pH (pH 7).[1] The use of organic solvents like DMSO is generally not necessary for this specific peptide pool.[1] For other peptides, solvent choice depends on polarity; acidic peptides dissolve in basic buffers, basic peptides in acidic solutions, and hydrophobic peptides may require organic solvents like DMSO or DMF.[2][3]
Q2: My this compound peptide is not dissolving completely. What should I do?
If you encounter solubility issues, consider the following steps:
-
Ensure Proper Technique: Make sure the lyophilized peptide was allowed to warm to room temperature before opening the vial to prevent moisture condensation.[1][4] Add the solvent slowly and allow it to run down the side of the vial.[5][6]
-
Gentle Agitation: Try gentle vortexing or swirling. For more resistant particles, sonication in a water bath for a few minutes can help break up aggregates.[3][4] Avoid excessive warming of the sample.[3]
-
Check Concentration: You may be trying to dissolve the peptide at too high a concentration. Refer to the recommended concentration guidelines in the data table below. A typical CEF pool containing 32 peptides at 15 nmol each dissolves completely in 0.8 ml of buffer.[1]
-
Consider Chaotropic Agents: For peptides that tend to aggregate, adding agents like 6 M guanidine hydrochloride or 8 M urea can help, but be aware that these are denaturing agents and may interfere with downstream biological assays.[2][4][7]
Q3: How should I store the this compound peptide once it is in solution?
Peptide solutions are significantly less stable than their lyophilized form.[4][8] For optimal stability:
-
Use Immediately: It is best to use the peptide solution immediately after preparation.[1]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptides.[1][4][8][9]
-
Freeze: Store the aliquots at -20°C or colder.[1][4][9] For long-term storage of several months to a year, -80°C is preferable.[8]
-
Optimal pH: Storing peptides in sterile buffers at a pH between 5 and 7 can prolong shelf life.[4][8][9]
Q4: Why does my lyophilized peptide appear as a small film or gel instead of a powder?
This is normal. The apparent volume of lyophilized peptides can vary significantly.[8] Highly hygroscopic peptides, especially short sequences, can absorb moisture and appear as a clear film or gel-like substance and may be difficult to see in the vial.[8] It is recommended to briefly centrifuge the vial before opening to ensure all the material is at the bottom.[2]
Quantitative Data Summary
The following tables provide key quantitative parameters for the handling and storage of this compound and other peptides.
Table 1: Recommended Solvents & Concentrations
| Peptide Type | Primary Solvent | Secondary/Alternative Solvents | Typical Concentration |
| This compound Peptide Pool | Sterile, endotoxin-free H₂O or Buffer (PBS, Tris) at pH 7[1] | Not typically required. | 15 nmol of each peptide in ≥0.8 mL |
| Basic Peptides (Net Positive Charge) | Sterile H₂O[2][7] | 10-30% Acetic Acid in H₂O[2][4] | ≤1 mg/mL in buffer[3] |
| Acidic Peptides (Net Negative Charge) | PBS (pH 7.4)[2] | 0.1 M Ammonium Bicarbonate or 0.5% Ammonium Hydroxide in H₂O[2][4] | ≤1 mg/mL in buffer[3] |
| Hydrophobic/Neutral Peptides | Small amount of DMSO, DMF, or Acetonitrile, then dilute with buffer[2][4][7][10] | Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) for highly resistant peptides[2] | Varies; keep organic solvent <1% (v/v) for cell assays[10] |
Table 2: Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized | Room Temperature | Days to weeks[5][8] | For short-term transport/handling. |
| 4°C | Up to 1 year (for some peptides)[4] | Good for short to medium-term storage. | |
| -20°C / -80°C | Several years[1][8][11] | Recommended for all long-term storage. | |
| In Solution | 4°C | 1-2 weeks[8] | Not recommended; for very short-term use only. |
| -20°C | Weeks to months[8][9][11] | Aliquot to avoid freeze-thaw cycles.[9] | |
| -80°C | Up to 1 year[8] | Best option for storing solutions. |
Experimental Protocols & Workflows
Protocol 1: Reconstitution of Lyophilized this compound Peptide
This protocol outlines the standard procedure for dissolving a lyophilized this compound peptide pool.
Materials:
-
Vial of lyophilized this compound peptide
-
Sterile, endotoxin-free water or PBS (pH 7)
-
Sterile, precision pipette and tips
-
Vortex mixer (optional)
-
Benchtop centrifuge
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Equilibrate Vial: Remove the peptide vial from cold storage and allow it to warm completely to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture.[1][4][11]
-
Centrifuge: Briefly spin the vial in a microcentrifuge to ensure all lyophilized powder is collected at the bottom.[2]
-
Prepare Solvent: Draw the calculated volume of sterile water or PBS into a pipette. For a standard CEF pool (32 peptides at 15 nmol each), a minimum of 0.8 mL is recommended.[1]
-
Add Solvent: Uncap the vial and slowly dispense the solvent, letting it run down the interior wall of the vial.[5][6] This minimizes foaming and potential damage to the peptides.[6]
-
Dissolve: Recap the vial and allow it to sit for a few minutes. Gently swirl or vortex the vial until the peptide is fully dissolved. The solution should be clear.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately divide the solution into single-use aliquots in sterile microcentrifuge tubes.[1][9]
-
Store: Place the aliquots in a freezer at -20°C or -80°C for long-term storage.[1][8]
Visual Guides
Peptide Reconstitution Workflow
The following diagram illustrates the standard operating procedure for reconstituting a lyophilized peptide.
Caption: Standard workflow for peptide reconstitution.
Troubleshooting Peptide Solubility Issues
This flowchart provides a logical path for troubleshooting common peptide solubility problems.
Caption: Troubleshooting flowchart for peptide solubility.
References
- 1. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 2. lifetein.com [lifetein.com]
- 3. bachem.com [bachem.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. particlepeptides.com [particlepeptides.com]
- 6. youtube.com [youtube.com]
- 7. genscript.com [genscript.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
Technical Support Center: Optimizing CEF20 Stimulation in Cryopreserved Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of CEF20 stimulation in cryopreserved Peripheral Blood Mononuclear Cells (PBMCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal post-thaw resting period for cryopreserved PBMCs before this compound stimulation?
A1: The necessity and duration of a post-thaw resting period is a subject of debate and can be donor- and assay-dependent. While some studies suggest an overnight rest (12-18 hours) can enhance cytokine production, particularly in high-responder individuals, others have found no significant benefit and suggest that increasing the number of cells per well can be a more effective strategy to boost signal.[1] A short rest of 1-2 hours is generally recommended to allow cells to recover from the stress of thawing and to remove any toxic substances from the cryopreservation medium.
Q2: Should I use serum-free or serum-containing media for cryopreservation and stimulation?
A2: Both serum-free and serum-containing media can be used successfully. However, serum-free media are often recommended to reduce assay variability, as different lots of fetal bovine serum (FBS) can have varying effects on T-cell stimulation, sometimes leading to non-specific activation or suppression. If using serum-containing media, it is crucial to pre-screen serum lots for optimal performance.
Q3: What is the minimum acceptable viability for cryopreserved PBMCs for a successful this compound stimulation assay?
A3: For reliable and reproducible results, it is highly recommended to use cryopreserved PBMCs with a post-thaw viability of >90%. Lower viability can lead to inconsistent results and a weaker antigen-specific response due to the presence of apoptotic and necrotic cells which can release factors that inhibit the function of viable cells.
Q4: What is the recommended concentration of this compound peptides for stimulation?
A4: The optimal concentration of this compound peptides can be donor-dependent and should ideally be titrated. However, a concentration range of 1 to 10 µg/mL is commonly reported as effective for inducing IFN-γ responses in an ELISpot or intracellular cytokine staining (ICS) assay.
Q5: How long should I stimulate the cells with the this compound peptide pool?
A5: The optimal stimulation time can vary depending on the assay. For ELISpot assays, a stimulation period of 18-24 hours is common. For intracellular cytokine staining (ICS), a shorter stimulation of 4-6 hours in the presence of a protein transport inhibitor (like Brefeldin A or Monensin) is typical to allow for cytokine accumulation within the cell.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No IFN-γ Spots/Signal | 1. Low Cell Viability: Post-thaw viability is below 80%. | - Use a new vial of cells with higher viability (>90%).- Optimize your thawing protocol to minimize cell death. |
| 2. Suboptimal Peptide Concentration: The concentration of the this compound peptide pool is too low or too high. | - Perform a dose-response experiment to determine the optimal peptide concentration (e.g., 0.5, 1, 5, 10 µg/mL). | |
| 3. Insufficient Stimulation Time: The incubation period with the peptides was too short. | - For ELISpot, ensure an 18-24 hour stimulation.- For ICS, stimulate for at least 4-6 hours in the presence of a protein transport inhibitor. | |
| 4. Poor Cell Health: Cells are stressed from improper cryopreservation or thawing. | - Review and optimize your cryopreservation and thawing protocols.- Allow for a 1-2 hour resting period post-thaw in a 37°C, 5% CO2 incubator. | |
| 5. Incorrect Cell Density: The number of cells per well is too low. | - Increase the number of PBMCs per well (e.g., from 2x10^5 to 4x10^5). | |
| High Background | 1. Contamination: Bacterial or mycoplasma contamination of cells or reagents. | - Use aseptic techniques and test cells for mycoplasma.- Use fresh, sterile reagents. |
| 2. Serum-Induced Activation: The serum used in the culture medium is causing non-specific T-cell activation. | - Use a pre-tested, low-endotoxin FBS lot.- Switch to a serum-free medium. | |
| 3. Cell Death: High levels of cell death can lead to non-specific cytokine release. | - Ensure high cell viability and gentle handling of cells. | |
| High Variability Between Replicates | 1. Inaccurate Cell Counting: Incorrect cell numbers in different wells. | - Ensure cells are well-resuspended before counting and plating.- Use an automated cell counter for better accuracy. |
| 2. Uneven Distribution of Cells/Peptides: Cells or peptides are not mixed well in the plate. | - Gently tap the plate to ensure even distribution after adding cells and peptides. | |
| 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or humidity gradients. | - Avoid using the outer wells of the 96-well plate for critical samples. |
Data Presentation
Note: The following tables present illustrative data based on general trends reported in the literature to demonstrate the impact of different experimental parameters. Actual results may vary depending on the specific donor, cell quality, and laboratory conditions.
Table 1: Impact of Post-Thaw Resting Time on this compound-Induced IFN-γ Response (ELISpot)
| Resting Time (hours) | Average Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation |
| 1 | 150 | ± 15 |
| 6 | 185 | ± 20 |
| 18 (Overnight) | 220 | ± 25 |
Table 2: Comparison of Cryopreservation Media on this compound Stimulation Efficiency (ICS)
| Cryopreservation Medium | % IFN-γ+ of CD8+ T-cells |
| 10% DMSO / 90% FBS | 1.8% |
| Serum-Free Cryopreservation Medium A | 2.1% |
| Serum-Free Cryopreservation Medium B | 2.0% |
Table 3: Effect of PBMC Viability on this compound-Induced IFN-γ Response (ELISpot)
| Post-Thaw Viability | Average Spot Forming Cells (SFC) per 10^6 PBMCs |
| >90% | 210 |
| 70-90% | 125 |
| <70% | 45 |
Experimental Protocols
Protocol 1: Thawing of Cryopreserved PBMCs
-
Prepare a 37°C water bath.
-
Prepare complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine. Warm the medium to 37°C.
-
Remove the cryovial from liquid nitrogen storage and immediately place it in the 37°C water bath.
-
Thaw the cells quickly by gently swirling the vial until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the thawed cell suspension into a 15 mL conical tube.
-
Slowly add 9 mL of pre-warmed complete RPMI-1640 medium dropwise to the cell suspension while gently swirling the tube.
-
Centrifuge the cells at 300 x g for 10 minutes at room temperature.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete RPMI-1640 medium.
-
Perform a second wash by centrifuging at 300 x g for 10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion or an automated cell counter.
Protocol 2: this compound Stimulation for IFN-γ ELISpot Assay
-
Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
The next day, wash the plate 4-5 times with sterile PBS.
-
Block the plate with RPMI-1640 containing 10% FBS for at least 1 hour at 37°C.
-
Prepare the cell suspension of thawed and rested PBMCs at a concentration of 2-4 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare the this compound peptide pool working solution at 2X the final desired concentration.
-
Remove the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well (2-4 x 10^5 cells/well).
-
Add 100 µL of the 2X this compound peptide pool to the stimulation wells. Add 100 µL of medium for the negative control wells and a suitable positive control (e.g., PHA) to other wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Follow the manufacturer's instructions for the subsequent steps of washing, adding the detection antibody, substrate, and spot development.
Mandatory Visualizations
References
Technical Support Center: CEF20 and T-Cell Activation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific T-cell activation when using the CEF20 peptide pool in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide pool?
A1: The this compound peptide pool is a widely used positive control in T-cell assays. It consists of a defined mixture of 32 peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. These peptides are known HLA class I-restricted T-cell epitopes and are used to stimulate IFN-γ release from CD8+ T-cells in individuals with specific HLA types, confirming the functional capacity of the T-cells and the assay's validity.[1][2][3]
Q2: What constitutes a "non-specific" T-cell activation?
A2: Non-specific T-cell activation refers to the stimulation of T-cells in a manner that is not dependent on the specific recognition of the peptide/MHC complex by the T-cell receptor (TCR). In the context of a this compound experiment, this can manifest as:
-
High background signal in negative control wells (e.g., cells with no peptide).
-
An unexpectedly high frequency of responding cells.
-
Activation of T-cell populations that are not expected to be specific for the this compound peptides.
Q3: What is the expected response to this compound in a healthy donor?
A3: The majority of human donors have been exposed to CMV, EBV, and influenza virus. Therefore, a robust CD8+ T-cell recall response, typically measured by IFN-γ, IL-2, or other cytokine production, is expected.[2] However, the magnitude of the response can vary significantly between individuals due to differences in HLA type and immune history.[1]
Troubleshooting Guides
Issue 1: High Background in Negative Control Wells (No Peptide)
High background signal in wells containing only cells and media can mask the specific response to this compound. Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Poor Cell Viability | Ensure high cell viability (>90%) before starting the assay. Dead cells can non-specifically bind antibodies and release cytokines. Use a viability dye to exclude dead cells from analysis in flow cytometry.[4] For ELISpot, it is recommended to let frozen cells rest for at least one hour after thawing to allow for the removal of cell debris.[5] |
| Inappropriate Cell Density | T-cells require a minimum cell density for survival and activation. Plating cells at too high a density can also lead to spontaneous activation. The optimal cell density should be determined for each assay, but a common starting point is 1 x 10^6 cells/mL.[6] |
| Serum-Related Issues | Human AB serum may contain cytokines or heterophilic antibodies that can cause non-specific activation.[7] It is recommended to use fetal calf serum (FCS) or specialized serum-free media. If human AB serum must be used, screen different lots for low background. |
| Contamination | Bacterial or fungal contamination of cells or reagents can lead to polyclonal T-cell activation. Maintain sterile technique throughout the experimental setup. |
Issue 2: Unexpectedly High Response to this compound or Non-Specific Activation
This section addresses scenarios where the response to this compound is either biologically improbable or appears non-specific.
| Potential Cause | Recommended Solution |
| Peptide Stock/Solvent Issues | High concentrations of DMSO, the solvent for peptides, can be toxic or inhibitory to T-cells.[8][9][10] Ensure the final concentration of DMSO in the culture is below 1% (v/v), and ideally below 0.5%.[8][11] The vehicle control (media with the same DMSO concentration as the peptide wells) should be included to assess the effect of the solvent. |
| Peptide Quality and Purity | Peptide preparations can contain impurities from the synthesis process, such as deletion peptides or residual reagents, which may cause non-specific stimulation.[12][13][14] If lot-to-lot variability is suspected, test a new lot of this compound from a reputable supplier. Ensure peptides are stored correctly (lyophilized at -20°C) to prevent degradation.[2] |
| Bystander T-cell Activation | A strong antigen-specific response can lead to the release of cytokines (like IL-2 and IFN-γ) that activate nearby T-cells in an antigen-independent manner.[15] While this is a biological phenomenon, ensuring other sources of non-specific activation are controlled can help mitigate this. |
| Sub-optimal Assay Conditions | For intracellular cytokine staining (ICS), inadequate fixation and permeabilization can lead to non-specific antibody binding.[4] Titrate antibodies to their optimal concentration to reduce background.[16] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay with this compound
-
Plate Preparation: Pre-treat a 96-well PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh blood using a density gradient.[17] If using cryopreserved cells, thaw them and allow them to rest for at least one hour in culture medium.[5] Resuspend cells in complete RPMI medium.
-
Plating: Wash the coated plate with PBS and block with medium containing 10% FCS. Add PBMCs to the wells at a concentration of 2-3 x 10^5 cells/well.
-
Stimulation: Add this compound peptide pool to the appropriate wells at a final concentration of 1-2 µg/mL per peptide. Include a negative control (cells only) and a vehicle control (cells with DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase (ALP).
-
Development: Add a substrate solution (e.g., BCIP/NBT). Spots will form at the sites of IFN-γ secretion. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
-
Cell Preparation: Prepare PBMCs as described for the ELISpot assay.
-
Stimulation: In a 96-well U-bottom plate, incubate 1 x 10^6 PBMCs per well with the this compound peptide pool (1-2 µg/mL per peptide) for a total of 6 hours at 37°C. For the last 4-5 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[18]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and a viability dye.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit or a formaldehyde/saponin-based buffer. This step is critical and must be optimized.[4]
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Analysis: Gate on live, single lymphocytes, then on CD3+CD8+ T-cells, and finally quantify the percentage of IFN-γ positive cells.
Visualizations
Caption: Specific T-cell activation by this compound peptides.
Caption: Potential pathways of non-specific T-cell activation.
Caption: General experimental workflow for T-cell assays.
Caption: Logical flow for troubleshooting non-specific activation.
References
- 1. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunospot.com [immunospot.com]
- 3. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. ELISPOT protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. mabtech.com [mabtech.com]
- 8. CD4+ T cell activation, function, and metabolism are inhibited by low concentrations of DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytokine - Wikipedia [en.wikipedia.org]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. immunospot.com [immunospot.com]
- 18. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
handling high background in CEF20 stimulated cultures
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers handle high background signals in experiments using CEF20 peptide pools for T-cell stimulation.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background in this compound-stimulated T-cell assays?
A high background refers to a strong signal (e.g., cytokine production) in negative control wells that contain cells and medium but no stimulating antigen. This spontaneous cytokine release can mask the true antigen-specific response. While the acceptable threshold can vary, a typical background level for an IFN-γ ELISpot assay is generally below 6 spots per 100,000 Peripheral Blood Mononuclear Cells (PBMCs).[1] Levels significantly above this can compromise the validity of the results.
Q2: What are the most common causes of high background?
High background can stem from several factors related to cell handling, reagents, and the assay procedure itself. Key causes include:
-
Poor PBMC Quality: High numbers of dead cells or the presence of activated granulocytes can lead to non-specific cytokine release.[2][3] The time between blood draw and PBMC isolation should ideally not exceed 8 hours.[2]
-
Contamination: Bacterial or fungal contamination in cell cultures or working solutions is a frequent cause of non-specific immune activation.[1][2]
-
Reagent Issues: The quality of the serum used in the culture medium is critical, as it can contain substances like heterophilic antibodies that cross-link assay antibodies.[2] Endotoxins in reagents can also activate cells non-specifically.[1]
-
Procedural Errors: Inadequate washing, over-development of the assay plate, or incorrect cell density can all contribute to elevated background signals.[2][3]
Q3: Can the this compound peptide pool itself contribute to the background?
While this compound pools are designed to elicit specific T-cell responses, impurities from peptide synthesis can sometimes cause false-positive results.[4] It is also important to use the peptide pool at an optimized concentration, as excessive amounts may increase background. The final concentration of the peptide solvent (e.g., DMSO) must be kept low (typically <1%) to avoid cellular toxicity.[5]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of high background in your experiments.
// Nodes start [label="High Background Detected\nin Negative Control", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_viability [label="1. Check Cell Viability & Purity", fillcolor="#FBBC05", fontcolor="#202124"]; viability_ok [label="Viability >90%?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reisolate_pbmcs [label="ACTION:\n- Re-isolate PBMCs\n- Use fresh samples\n- Minimize time from draw to isolation", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
check_reagents [label="2. Inspect Reagents & Media", fillcolor="#FBBC05", fontcolor="#202124"]; reagents_ok [label="Reagents Clear?\nSerum Pre-tested?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; replace_reagents [label="ACTION:\n- Use fresh, sterile media\n- Filter reagents\n- Test new serum batches", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
review_protocol [label="3. Review Assay Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; protocol_ok [label="Washing & Incubation Times Correct?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_protocol [label="ACTION:\n- Increase wash steps\n- Optimize cell density\n- Reduce substrate incubation time", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
evaluate_environment [label="4. Evaluate Culture Environment", fillcolor="#FBBC05", fontcolor="#202124"];
solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_viability; check_viability -> viability_ok; viability_ok -> check_reagents [label="Yes"]; viability_ok -> reisolate_pbmcs [label="No"]; reisolate_pbmcs -> check_viability;
check_reagents -> reagents_ok; reagents_ok -> review_protocol [label="Yes"]; reagents_ok -> replace_reagents [label="No"]; replace_reagents -> check_reagents;
review_protocol -> protocol_ok; protocol_ok -> evaluate_environment [label="Yes"]; protocol_ok -> optimize_protocol [label="No"]; optimize_protocol -> review_protocol;
evaluate_environment -> solution; } } Caption: A step-by-step workflow for diagnosing high background.
Step 1: Assess Cell Quality
-
Problem: My unstimulated cells are producing high levels of cytokines.
-
Explanation: This is often due to cell stress or death. Dead cells can passively release cytokines or non-specifically bind antibodies, increasing the background signal.[3] Stressed cells may become activated non-specifically.[1]
-
Solution:
-
Check Viability: Always assess PBMC viability (e.g., using Trypan Blue or a fluorescent dye) before starting the assay. Aim for >90% viability.
-
Resting Step: After thawing cryopreserved cells, let them rest in culture medium for a few hours or overnight before stimulation. This allows cells to recover.
-
Optimize Isolation: Ensure that the time between blood collection and PBMC processing is minimal (ideally under 8 hours) to prevent granulocyte activation.[2]
-
Step 2: Scrutinize Reagents and Media
-
Problem: The background is high across the entire plate, including wells with no cells.
-
Explanation: This points to an issue with one of the common reagents. Contaminants in media or buffers, or non-specific binding caused by serum components, can create a uniform background haze or false spots.[1][2]
-
Solution:
-
Use Fresh Solutions: Prepare fresh media and buffers for each experiment. Ensure all solutions are sterile.
-
Test Serum: Different lots of serum (e.g., FBS) can cause variable background. It is recommended to pre-screen new batches for their performance in your specific assay.
-
Filter Reagents: If you suspect precipitates in antibodies or other solutions, filter them using a low-protein-binding filter.[3]
-
Step 3: Review and Optimize the Assay Protocol
-
Problem: The spots in my ELISpot assay are large and fuzzy, or the background staining is too dark.
-
Explanation: Procedural issues are a common source of high background. Insufficient washing fails to remove unbound antibodies and other reagents, while over-development of the substrate reaction can darken the entire well membrane.[2] Seeding too many cells can also lead to confluent spots that are difficult to count and raise the background.[2]
-
Solution:
-
Washing: Increase the number and vigor of wash steps, especially after cell incubation and secondary antibody steps.[2][3]
-
Cell Titration: Perform a cell titration experiment to find the optimal number of cells per well that provides a clear signal without excessive background.
-
Development Time: Reduce the substrate incubation time. Monitor color development closely and stop the reaction when distinct spots are visible against a clean background.
-
Quantitative Data: Interpreting Background Levels
The following table provides a general guide for interpreting background signals in a human IFN-γ ELISpot assay using 200,000 PBMCs per well.
| Background Level (Spots/Well) | Interpretation | Recommended Action |
| 0 - 10 | Acceptable | Proceed with analysis. The assay is performing well. |
| 11 - 30 | Borderline | Results may be usable, but caution is advised. Review protocol for minor optimizations. |
| > 30 | High | Unacceptable. Data is likely unreliable. Begin troubleshooting with cell quality and reagents. |
Note: These values are illustrative. Each laboratory should establish its own acceptance criteria based on specific assay conditions and historical data.
Signaling Pathway and Experimental Protocols
This compound-Induced T-Cell Activation Pathway
This compound peptides are recognized by T-cell receptors (TCRs) when presented by Human Leukocyte Antigen (HLA) molecules on the surface of an antigen-presenting cell (APC), such as a dendritic cell or monocyte. This interaction initiates a signaling cascade that leads to T-cell activation, cytokine production, and proliferation.
// Edges mhc -> tcr [label="Recognition"]; tcr -> cd3 [dir=back, style=dashed, arrowhead=none]; tcr -> cascade; cascade -> activation;
// Invisible edge for alignment {rank=same; mhc; tcr;} } } Caption: TCR recognition of a this compound peptide on an HLA molecule.
Example Protocol: IFN-γ ELISpot Assay
This protocol outlines the key steps for performing an IFN-γ ELISpot assay with PBMCs stimulated by the this compound peptide pool.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate 5 times with sterile PBS and block with culture medium containing 10% FBS for at least 1 hour at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a PBMC suspension at a concentration of 2 x 10^6 cells/mL in complete culture medium.
-
Remove the blocking solution from the plate.
-
Add 100 µL of the cell suspension to each well (200,000 cells/well).
-
Prepare stimuli:
-
Negative Control: Add medium only.
-
Positive Control: Add a mitogen like PHA.
-
Test Condition: Add the this compound peptide pool to a final concentration of 1-2 µg/mL per peptide.[5]
-
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate 5 times to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 5 times.
-
Add Streptavidin-Alkaline Phosphatase (ALP) and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add the substrate solution (e.g., BCIP/NBT) and monitor for spot formation (10-30 minutes).
-
Stop the reaction by washing thoroughly with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
References
Technical Support Center: Best Practices for CEF20 Peptide Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of CEF20 peptide pools. Adherence to these best practices is crucial for maintaining peptide integrity and ensuring the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are this compound peptides?
A1: The this compound peptide pool is a widely used positive control in immunological assays. It consists of a defined mixture of 32 HLA class I-restricted T-cell epitopes from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. These peptides are known to stimulate CD8+ T cells in a large percentage of the population, leading to the secretion of cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and Granzyme B.[1][2][3]
Q2: How should lyophilized this compound peptides be stored upon arrival?
A2: Upon receipt, lyophilized this compound peptide pools should be stored at -20°C or colder for long-term stability.[1] When stored under these conditions, the peptides are stable until the expiration date indicated on the label.
Q3: What is the best solvent for reconstituting this compound peptides?
A3: Sterile, endotoxin-free dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution of this compound peptides. Following the initial solubilization in a small amount of DMSO, further dilution to the desired working concentration should be done with a sterile, endotoxin-free aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. It is critical to ensure the final DMSO concentration in your cell culture is below 1% (v/v) to avoid cytotoxic effects.[1]
Q4: What is the recommended procedure for reconstituting lyophilized this compound peptides?
A4: To ensure optimal peptide recovery and prevent contamination, follow these steps:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening. This prevents condensation from forming inside the vial.
-
Centrifuge: Briefly centrifuge the vial to ensure the peptide powder is collected at the bottom.
-
Add Solvent: Carefully add the recommended volume of pure DMSO (e.g., ~40 µL) to the vial.
-
Dissolve: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Warming the vial to less than 40°C or brief sonication can aid in solubilization.[4]
-
Dilute: Further dilute the peptide stock solution with sterile, tissue-culture grade water or an appropriate buffer to your desired stock concentration.
-
Aliquot and Store: Aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or colder. Avoid repeated freeze-thaw cycles.[5]
Q5: How should reconstituted this compound peptide solutions be stored?
A5: Reconstituted this compound peptide solutions should be aliquoted into single-use volumes and stored at -20°C or colder.[5] This practice minimizes the detrimental effects of repeated freeze-thaw cycles on peptide stability. Once an aliquot is thawed, it should not be refrozen.[1] For short-term storage (up to one month), the peptide solution can be kept at 4-8°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T-cell response to this compound control | Improper storage of lyophilized or reconstituted peptides. | Ensure lyophilized peptides are stored at -20°C or colder and reconstituted aliquots are not subjected to multiple freeze-thaw cycles. Use a fresh aliquot for each experiment. |
| Suboptimal peptide concentration. | Titrate the this compound peptide pool to determine the optimal concentration for your specific assay and cell type. A final concentration of ≥ 1 µg/mL per peptide is generally recommended for antigen-specific stimulation.[4] | |
| Poor cell viability. | Assess cell viability before and after the assay. Ensure proper handling of peripheral blood mononuclear cells (PBMCs), including correct thawing and resting procedures for cryopreserved cells. | |
| Incorrect assay setup. | Review the experimental protocol to ensure all steps, including cell density, incubation times, and reagent concentrations, are correct. For ELISpot assays, a cell density of 2.5 x 10^5 cells/well and an incubation time of 18-48 hours is a common starting point.[4] | |
| High background in negative control wells | Contamination of reagents or cells. | Use sterile techniques throughout the experimental process. Ensure all reagents, including water and buffers, are endotoxin-free. |
| High concentration of DMSO in the final culture. | Verify that the final concentration of DMSO is below 1% (v/v) to prevent non-specific cell activation or toxicity.[4] | |
| Inconsistent results between experiments | Variability in peptide aliquots. | Ensure thorough mixing of the stock solution before aliquoting. Use a freshly thawed aliquot for each experiment to avoid degradation from repeated freeze-thaw cycles. |
| Donor-to-donor variability in T-cell responses. | Be aware that the frequency of this compound-reactive T cells can vary significantly between individuals. Standardize cell handling and assay procedures to minimize experimental variability. |
Quantitative Data Summary
Currently, specific public data on the long-term stability of this compound peptides at various temperatures and pH levels is limited. However, general peptide stability guidelines suggest the following:
| Storage Condition | Form | Expected Stability |
| Room Temperature | Lyophilized | Stable for several weeks. |
| 4°C | Reconstituted | Up to one month. |
| -20°C | Lyophilized | Stable until the expiration date. |
| -20°C | Reconstituted (aliquoted) | Stable for several years; avoid freeze-thaw cycles.[5] |
| -80°C | Lyophilized or Reconstituted | Considered the optimal temperature for long-term storage, ensuring maximum stability. |
Effect of Freeze-Thaw Cycles: Repeated freezing and thawing of reconstituted peptide solutions can lead to peptide degradation and loss of activity. It is strongly recommended to aliquot the peptide solution into single-use volumes after reconstitution to avoid this issue.[5]
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
This protocol outlines the steps for detecting IFN-γ secreting T cells in response to this compound peptide stimulation.
Materials:
-
Human PBMCs
-
This compound Peptide Pool
-
Human IFN-γ ELISpot Kit
-
Sterile 96-well PVDF plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
35% Ethanol
-
Sterile 1X PBS
-
Wash Buffer (PBS with 0.05% Tween 20)
-
ELISpot reader
Methodology:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF plate with 15 µL of 35% ethanol per well for 1 minute.
-
Wash the plate 3 times with 200 µL of sterile 1X PBS per well.
-
Coat the plate with the capture antibody (anti-IFN-γ) diluted in PBS and incubate overnight at 4°C.[6]
-
-
Cell Preparation:
-
Thaw cryopreserved PBMCs and allow them to rest for at least one hour before use.
-
Wash the cells and resuspend them in cell culture medium at a concentration of 2.5 x 10^6 cells/mL.
-
-
Stimulation:
-
Prepare a 2X working solution of the this compound peptide pool in cell culture medium.
-
Add 100 µL of the cell suspension (2.5 x 10^5 cells) to each well of the coated and blocked ELISpot plate.
-
Add 100 µL of the 2X this compound peptide pool working solution to the appropriate wells.
-
For negative controls, add 100 µL of cell culture medium with the equivalent concentration of DMSO.
-
For a positive control, a mitogen like Phytohaemagglutinin (PHA) can be used.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[6] Do not disturb the plate during incubation.
-
-
Detection:
-
Wash the plate 6 times with Wash Buffer.
-
Add the biotinylated detection antibody (anti-IFN-γ-biotin) and incubate according to the manufacturer's instructions (typically 2 hours at room temperature).
-
Wash the plate again and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate as recommended.
-
Wash the plate and add the substrate solution to develop the spots.
-
-
Analysis:
-
Stop the development by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes the detection of intracellular IFN-γ in T cells following this compound peptide stimulation.
Materials:
-
Human PBMCs
-
This compound Peptide Pool
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Cell surface antibodies (e.g., anti-CD3, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Intracellular antibody (anti-IFN-γ)
-
Flow cytometer
Methodology:
-
Cell Stimulation:
-
Resuspend PBMCs in cell culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add the this compound peptide pool to the desired final concentration.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and continue to incubate for an additional 4-6 hours.[7]
-
-
Surface Staining:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8) for 20-30 minutes on ice, protected from light.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend them in a permeabilization buffer.[7]
-
-
Intracellular Staining:
-
Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer, followed by one wash with staining buffer.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of IFN-γ positive cells within the CD8+ T cell population.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway upon this compound Peptide Recognition
The recognition of a this compound peptide presented by an MHC class I molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation.
References
- 1. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 2. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 3. mabtech.com [mabtech.com]
- 4. stemcell.com [stemcell.com]
- 5. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 6. zellnet.com [zellnet.com]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Validation & Comparative
A Comparative Guide to Single vs. Pooled Peptide T-Cell Stimulation: A Case Study of CEF20 and the Full CEF Peptide Pool
For researchers in immunology, drug development, and vaccine design, accurately quantifying antigen-specific T-cell responses is paramount. A common methodology involves stimulating peripheral blood mononuclear cells (PBMCs) with viral peptides to elicit a recall response, which is then measured by assays such as ELISPOT or intracellular cytokine staining (ICS). This guide provides a detailed comparison between using a single, well-defined peptide epitope versus a comprehensive pool of peptides for T-cell stimulation, using the well-characterized Cytomegalovirus (CMV) pp65495-503 peptide (equivalent to CEF20) and the broader CEF (CMV, EBV, Influenza) peptide pool as a case study.
The fundamental difference lies in the breadth of the T-cell response captured. While a single peptide can elicit a response from T-cells specific to that particular epitope, a peptide pool can activate a more diverse population of T-cells recognizing multiple epitopes from one or more antigens. This distinction is critical, as the immunodominance of single epitopes can vary significantly between individuals.[1]
Performance Data: Single Peptide vs. Peptide Pool
Experimental evidence demonstrates that relying on a single peptide, even a known immunodominant one, can lead to an underestimation of the total antigen-specific T-cell response. A study comparing the interferon-gamma (IFN-γ) ELISPOT response to the single HLA-A02:01-restricted CMV pp65495-503 peptide versus a larger pool of peptides covering the entire pp65 protein revealed significant variability among CMV-seropositive, HLA-A02:01-positive donors.[2]
In many donors, the response to the single pp65495-503 peptide constituted only a fraction of the total response to the entire pp65 peptide pool.[2] For instance, in one donor, the response to the single peptide was only 2% of that triggered by the full pp65 pool.[2] In some cases, the response to this specific peptide was subdominant or even absent, despite a strong overall response to other peptides from the same protein.[1][2] This highlights the risk of false negatives or under-quantification when screening T-cell reactivity using a single epitope.
Table 1: Comparison of T-Cell Response to Single Peptide vs. Peptide Pool in HLA-A*02:01-Positive, CMV-Seropositive Donors
| Donor ID | Response to pp65495-503 (SFU/106 PBMC) | Response to pp65 Peptide Pool (SFU/106 PBMC) | pp65495-503 Response as % of Total pp65 Pool Response |
| Donor A | 1004 | >2000 | ~50% |
| Donor B | 210 | 1004 | ~21% |
| Donor C | 40 | 1976 | ~2% |
| Donor D | ~2000 | ~2000 | ~100% (Immune Dominant) |
Data adapted from a study on T-cell recall responses.[2] SFU = Spot Forming Units.
The full CEF pool, containing 32 peptides from CMV, Epstein-Barr virus (EBV), and Influenza virus, is designed to act as a positive control by stimulating a broad range of common virus-specific CD8+ T-cells present in a large portion of the population. Using this compound (CMV pp65495-503) alone as a positive control would only be effective in HLA-A*02:01-positive individuals and would still be subject to the individual variability of epitope immunodominance.[1]
Key Experimental Protocols
Accurate comparison of T-cell responses relies on standardized and well-executed experimental protocols. The most common assays for this purpose are the ELISPOT assay, which quantifies the frequency of cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which allows for multiparametric characterization of responding cells.
Interferon-gamma (IFN-γ) ELISPOT Assay
The ELISPOT assay is a highly sensitive method to detect cytokine-secreting cells at a single-cell level.[3]
Methodology:
-
Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.[4]
-
Washing and Blocking: The plate is washed to remove unbound antibody and blocked with a suitable blocking buffer to prevent non-specific binding.
-
Cell Plating: PBMCs are plated at a concentration of 2.5 x 105 cells per well.
-
Stimulation: The peptide of interest (e.g., this compound) or peptide pool (e.g., full CEF pool) is added to the wells at a final concentration of 1-2 µg/mL per peptide.[5] A negative control (DMSO vehicle) and a positive control (e.g., Phytohaemagglutinin) are included.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 18-24 hours. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection: After incubation, cells are washed away. A biotinylated detection antibody for IFN-γ is added, followed by an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that precipitates as a colored spot at the location of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISPOT reader. Each spot represents a single IFN-γ-producing cell.
Intracellular Cytokine Staining (ICS)
ICS allows for the simultaneous measurement of cytokine production and the expression of cell surface markers, providing a more detailed phenotypic analysis of the responding T-cell populations.
Methodology:
-
Cell Preparation: PBMCs are resuspended in culture medium at a concentration of 1-2 x 106 cells/mL.
-
Stimulation: Cells are stimulated with the peptide or peptide pool (final concentration of 1-2 µg/mL per peptide) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) for a total of 5-6 hours at 37°C.[6][7]
-
Secretion Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added approximately 2 hours into the incubation period.[5][7] This prevents the newly synthesized cytokines from being secreted, causing them to accumulate inside the cell.
-
Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are then fixed to preserve their state and permeabilized to allow antibodies to enter the cell and bind to intracellular targets.[7]
-
Intracellular Staining: Fluorescently-labeled antibodies against cytokines (e.g., IFN-γ, TNF-α, IL-2) are added to the permeabilized cells.
-
Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. The data is then processed to quantify the percentage of CD4+ or CD8+ T-cells that are producing specific cytokines in response to the peptide stimulation.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the T-cell activation signaling pathway and a typical workflow for comparing single versus pooled peptide stimulation.
Caption: T-Cell Activation Signaling Pathway.
Caption: Experimental workflow for comparison.
Conclusion
For researchers aiming to quantify the full spectrum of T-cell reactivity to a specific virus or protein, a comprehensive peptide pool is superior to a single peptide. While this compound (CMV pp65495-503) can be a useful tool for studying a specific, well-characterized T-cell response in HLA-A*02:01-positive individuals, it should not be used as a standalone measure of overall CMV-specific immunity, as it may significantly underestimate the response. The full CEF peptide pool offers a more reliable and comprehensive positive control for T-cell functionality assays by targeting multiple epitopes across common viruses, thereby mitigating the issue of individual variability in immunodominance. The choice between a single peptide and a peptide pool should be guided by the specific research question, with a clear understanding of the limitations of each approach.
References
- 1. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive Evaluation of the Expressed CD8+ T Cell Epitope Space Using High-Throughput Epitope Mapping [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Cytokine Stain for Antigen-Specific T Cell Responses [bio-protocol.org]
- 7. stemcell.com [stemcell.com]
A Researcher's Guide to Immunogenicity Controls: Comparing CEF Peptide Pools for T-Cell Assay Validation
In the realm of cellular immunology and drug development, ensuring the functional integrity of donor cells is paramount for the validity of any T-cell assay. For years, the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool has been a widely adopted positive control to validate the responsiveness of peripheral blood mononuclear cells (PBMCs). However, its limitations have prompted the development of more robust alternatives. This guide provides an objective comparison of the standard CEF pool against newer-generation controls, supported by experimental workflows and data.
The term "CEF20" is not consistently defined in scientific literature; it is often used interchangeably with the standard 32-peptide CEF pool. This guide will refer to the widely characterized 32-peptide CEF pool as the baseline for comparison. This pool is a mixture of 32 well-defined HLA class I-restricted T-cell epitopes from CMV, EBV, and influenza virus, designed to stimulate a recall response in CD8+ T cells.[1][2]
Performance Comparison: CEF vs. Next-Generation Peptide Pools
The primary function of a positive control peptide pool is to reliably stimulate a response in healthy donor cells, confirming their viability and capacity to react to antigenic challenge. While the CEF pool is historically significant, its performance is not universal. A major drawback is its composition of peptides selected to match HLA class I alleles that are most frequent in Caucasian populations, leading to a lack of response in a significant portion of donors with different genetic backgrounds.[3] In some cohorts, the CEF pool has been reported to fail as a positive control in nearly half of the test subjects.[4]
To address these limitations, improved peptide pools such as CERI, CPI, and CEFX have been developed. These offer broader HLA coverage and the ability to stimulate different T-cell subsets.
Table 1: Comparison of Immunogenicity Control Peptide Pools
| Feature | CEF Peptide Pool | CERI Peptide Pool | CPI Peptide Pool | CEFX Peptide Pool |
| Composition | 32 peptides from CMV, EBV, Influenza.[1] | Not specified, but designed for broad HLA coverage.[3] | Not specified. | A combination of peptides stimulating both CD4+ and CD8+ T cells.[3] |
| Primary Target T-Cell | CD8+ T-Cells.[3] | CD8+ T-Cells.[3] | CD4+ T-Cells.[3] | CD4+ and CD8+ T-Cells.[3] |
| HLA Coverage | Biased towards alleles frequent in Caucasians.[3] | Designed to be a universal control without racial bias.[3] | N/A (Targets CD4+ T-cells via HLA Class II) | Broadened HLA coverage for both Class I and II.[3] |
| Reported Reliability | Fails in a significant portion of donors (~50% in some studies).[4] | Reported as a more reliable alternative to CEF.[3] | Serves as a dedicated CD4+ T-cell control.[3] | Offers a more comprehensive control for overall PBMC fitness.[3] |
| Primary Use Case | Historical positive control for CD8+ T-cell function.[3] | Universal positive control for CD8+ T-cell function.[3] | Positive control for CD4+ T-cell and APC function.[3] | Comprehensive positive control for general T-cell functionality.[3] |
Experimental Validation Workflows
Validating the immunogenic response to CEF or alternative peptide pools in human donor PBMCs typically involves two primary functional assays: the ELISpot (Enzyme-Linked ImmunoSpot) assay, which quantifies cytokine-secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which determines the frequency and phenotype of cytokine-producing cells.[5]
Mechanism of T-Cell Activation
The activation of CD8+ T cells by peptide pools like CEF is initiated by the recognition of a specific peptide presented by an HLA class I molecule on the surface of an antigen-presenting cell (APC), which is present among the PBMC population. This interaction, mediated by the T-cell receptor (TCR), triggers a downstream signaling cascade leading to cytokine production and cellular proliferation.
Detailed Experimental Protocols
The following are generalized protocols for the ELISpot and ICS assays. Specific details may vary based on manufacturer kits and laboratory-specific optimizations.
Protocol 1: IFN-γ ELISpot Assay
-
Plate Preparation: Pre-coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C, according to the kit manufacturer's instructions. Wash the plate and block with cell culture medium.
-
Cell Plating: Thaw cryopreserved human PBMCs and allow them to rest. Resuspend cells in complete RPMI medium and add 2.0 x 10^5 to 3.0 x 10^5 cells per well.[3][6]
-
Stimulation: Add the peptide pool (e.g., CEF, CEFX) to the appropriate wells at a final concentration typically ranging from 1 to 10 µg/mL per peptide.[5] Include negative control wells (cells with medium/DMSO vehicle only) and positive control wells (e.g., anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[5][7]
-
Development: Discard cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. Following incubation and washing, add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
-
Visualization: Add a substrate (e.g., BCIP/NBT) and incubate until distinct spots emerge. Stop the reaction by washing with tap water.[6]
-
Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. A positive response is determined by comparing the spot count in stimulated wells to the negative control wells.
Protocol 2: Intracellular Cytokine Staining (ICS) Assay
-
Cell Plating: Thaw PBMCs and resuspend in complete RPMI medium. Add approximately 1 x 10^6 cells to each well of a 96-well deep-well plate or into flow cytometry tubes.[8]
-
Stimulation: Add the peptide pool (e.g., CEF, CEFX) at a final concentration of 1-10 µg/mL per peptide.[5] Include appropriate negative and positive controls.
-
Incubation & Cytokine Blockade: Incubate for a total of 5-6 hours at 37°C. For the final 4-5 hours of incubation, add a protein transport inhibitor cocktail (e.g., Brefeldin A and Monensin) to block cytokine secretion and cause their accumulation inside the cell.[5][9]
-
Surface Staining: Wash the cells and stain with fluorophore-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, and a viability dye) for 20-30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix the cells with a formaldehyde-based fixation buffer. Following fixation, wash and resuspend the cells in a saponin-based permeabilization buffer.
-
Intracellular Staining: Add fluorophore-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) diluted in the permeabilization buffer. Incubate for 30 minutes on ice or at room temperature, protected from light.
-
Acquisition: Wash the cells to remove excess intracellular antibodies and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on viable, single cells, then on lymphocyte populations (e.g., CD3+), and finally on CD4+ and CD8+ T-cell subsets to determine the frequency of cells producing the cytokine(s) of interest in response to stimulation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 3. IFN-γ ELISPOT Assay [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. stemcell.com [stemcell.com]
- 6. Elispot assay [bio-protocol.org]
- 7. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iti.stanford.edu [iti.stanford.edu]
- 9. Flow cytometry assay and cell staining protocol [protocols.io]
A Comparative Guide to CEF20 and Other CMV pp65-Derived Peptides for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CEF20 and other cytomegalovirus (CMV) pp65-derived peptides, offering insights into their performance supported by experimental data. The information is designed to assist researchers in selecting the most appropriate peptide reagents for their studies in immunology, vaccine development, and drug discovery.
Introduction to CMV pp65 Peptides in T-Cell Research
The 65 kDa phosphoprotein (pp65) of human cytomegalovirus (CMV) is a major target for the cellular immune response, making its derived peptides crucial tools for studying T-cell immunity. These peptides are widely used to stimulate and detect CMV-specific T-cell responses in various research and clinical settings. This guide focuses on comparing the well-defined this compound peptide with broader pp65 peptide pools.
This compound is a specific, HLA-A02:01-restricted peptide epitope derived from the CMV pp65 protein, with the amino acid sequence NLVPMVATV (corresponding to amino acids 495-503).[1][2][3][4] It is an immunodominant epitope, meaning it frequently elicits a strong CD8+ T-cell response in individuals who carry the HLA-A02:01 allele.[5][6] Due to its well-characterized nature, this compound is often used as a positive control in T-cell assays.[1][7][8]
CMV pp65 Peptide Pools , in contrast, are mixtures of overlapping peptides, typically 15 amino acids in length with an 11-amino acid overlap, that span the entire sequence of the pp65 protein.[9][10] This comprehensive approach allows for the stimulation of both CD4+ and CD8+ T cells across a wide range of HLA types, not limited to a single HLA restriction.[9]
Performance Comparison: this compound vs. pp65 Peptide Pools
The choice between this compound and a pp65 peptide pool depends on the specific research question. This compound provides a highly specific stimulus for a single, well-defined T-cell population, while pp65 peptide pools offer a broader, more comprehensive stimulation of the overall pp65-specific T-cell response.
A study comparing the response of peripheral blood mononuclear cells (PBMCs) to CMV antigens using an IFN-γ ELISpot assay provides insights into the performance of different antigen formats. While not a direct comparison of this compound to a full peptide pool, the study compared the immunogenicity of pp65 protein to that of a pp65 15-mer overlapping peptide pool. The results demonstrated that the overall distribution of spot-forming cells (SFCs) was comparable between the pp65 protein and the peptide pool. This suggests that for eliciting a broad pp65-specific response, a peptide pool can be as effective as the whole protein.
| Antigen Format | T-Cell Response (Qualitative) | T-Cell Response (Quantitative) | Reference |
| CMV pp65 Protein | Comparable to peptide pool | Comparable SFC distribution to peptide pool | [11] |
| CMV pp65 Peptide Pool | Comparable to whole protein | Comparable SFC distribution to whole protein | [11] |
It is important to note that while a pp65 peptide pool will stimulate a broader range of T cells, the response to a single immunodominant epitope like this compound can be very strong in individuals with the corresponding HLA type.[6] However, a significant portion of the population may not respond to this compound due to HLA restrictions.[6]
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for two common assays used to evaluate T-cell responses to CMV peptides.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Objective: To determine the number of CMV pp65-specific T cells that secrete IFN-γ upon stimulation with this compound or a pp65 peptide pool.
Methodology:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Stimulation: Add 2.5 x 10^5 PBMCs per well to the coated plate. Stimulate the cells with either this compound (typically at 1-10 µg/mL) or a pp65 peptide pool (typically at 1 µg/mL per peptide) overnight at 37°C in a 5% CO2 incubator.[12] Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Detection: After incubation, wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Visualization: Following another incubation and wash, add streptavidin-alkaline phosphatase and then a substrate solution to develop spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: Count the spots using an automated ELISpot reader. The results are typically expressed as spot-forming cells (SFCs) per million PBMCs.
DOT script for ELISpot Assay Workflow
Caption: Workflow for IFN-γ ELISpot Assay.
Intracellular Cytokine Staining (ICS)
Intracellular cytokine staining followed by flow cytometry allows for the multiparametric characterization of T cells, identifying which specific cell subsets (e.g., CD4+ or CD8+ T cells) are producing cytokines in response to stimulation.
Objective: To identify and quantify the percentage of CD4+ and CD8+ T cells producing IFN-γ in response to this compound or a pp65 peptide pool.
Methodology:
-
Cell Stimulation: Stimulate PBMCs with this compound or a pp65 peptide pool for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This prevents the secretion of cytokines, causing them to accumulate inside the cell.
-
Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify T-cell populations.
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membranes. This allows antibodies to enter the cells and bind to intracellular targets.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data to determine the percentage of CD4+ and CD8+ T cells that are positive for IFN-γ.
DOT script for Intracellular Cytokine Staining Workflow
Caption: Workflow for Intracellular Cytokine Staining.
T-Cell Receptor Signaling Pathway
Upon recognition of the peptide-MHC complex on an antigen-presenting cell, the T-cell receptor (TCR) initiates a complex signaling cascade that leads to T-cell activation, proliferation, and effector functions, such as cytokine release.
DOT script for T-Cell Receptor Signaling Pathway
Caption: Simplified T-Cell Receptor Signaling Pathway.
Conclusion
Both this compound and CMV pp65 peptide pools are valuable reagents for the study of CMV-specific T-cell immunity. The choice between them is dictated by the experimental goals. This compound is ideal for studying a specific, immunodominant CD8+ T-cell response in HLA-A*02:01-positive individuals and serves as an excellent positive control. In contrast, pp65 peptide pools are better suited for assessing the total CD4+ and CD8+ T-cell response to the pp65 protein across a diverse population with varied HLA backgrounds. Understanding the strengths and limitations of each tool, as outlined in this guide, will enable researchers to design more effective and informative experiments.
References
- 1. genscript.com [genscript.com]
- 2. AnaSpec this compound, Cytomegalovirus, CMV pp65 (495-503)[NLVPMVATV] | MW 943.2 | Fisher Scientific [fishersci.com]
- 3. shop.altabioscience.com [shop.altabioscience.com]
- 4. This compound, Cytomegalovirus, CMV pp65 (495-503) - 1 mg [anaspec.com]
- 5. The efficiency of human cytomegalovirus pp65(495-503) CD8+ T cell epitope generation is determined by the balanced activities of cytosolic and endoplasmic reticulum-resident peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discordance Between the Predicted Versus the Actually Recognized CD8+ T Cell Epitopes of HCMV pp65 Antigen and Aleatory Epitope Dominance [frontiersin.org]
- 7. This compound CEF CONTROL PEPTIDE POOL 1MG - RP11781 [dabos.com]
- 8. biosynth.com [biosynth.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Cytomegalovirus-Specific Immune Cell Response to Proteins versus Peptides Using an IFN-γ ELISpot Assay after Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4.3. CMV-Specific T-Cell Response Determined by IFN-γ ELISpot [bio-protocol.org]
Navigating T Cell Cross-Reactivity: A Comparative Guide to CEF Peptide Pools
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used peptide pools for stimulating and assessing T cell cross-reactivity, with a focus on the well-established CEF and CEFX pools. Understanding the nuances of these tools is critical for robust and reproducible immunology research, vaccine development, and the evaluation of cellular therapies. While the specific term "CEF20" did not yield distinct data in the current literature, this guide will address the core principles of T cell stimulation using the widely characterized CEF peptide pools.
Understanding CEF and CEFX Peptide Pools
The "CEF" peptide pool is a standardized mixture of 32 HLA class I-restricted T cell epitopes from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus (Flu).[1] It is frequently used as a positive control in T cell assays to verify the functionality of peripheral blood mononuclear cells (PBMCs) after isolation and cryopreservation.[1] The underlying principle is that most individuals have been exposed to these common viruses and should therefore have detectable memory T cell responses.[2]
The "CEFX" peptide pool is an extended version designed to overcome some limitations of the original CEF pool. It contains 176 peptides, including both CD4+ and CD8+ T cell-stimulating epitopes, and offers broader coverage of infectious agents and HLA alleles.[3] This makes CEFX a more universally applicable positive control, particularly in diverse populations.[3]
Comparative Performance of CEF and CEFX Peptide Pools
The choice between CEF and CEFX depends on the specific experimental goals. While CEF is a well-established control for CD8+ T cell responses in certain populations, CEFX often elicits stronger and more frequent responses due to its broader coverage.
| Feature | CEF Peptide Pool | CEFX Peptide Pool |
| Composition | 32 HLA class I-restricted peptides from CMV, EBV, and Influenza Virus[1] | 176 peptides from 18 common pathogens, including CMV, EBV, and Influenza Virus[3][4] |
| T Cell Subset Stimulated | Primarily CD8+ T cells[5][6] | Both CD4+ and CD8+ T cells[3][5][6] |
| HLA Coverage | Optimized for frequent HLA alleles in European-Caucasians[3] | Significantly improved coverage across various HLA alleles and ethnic groups[3] |
| Response Magnitude | May result in low or no response in a significant portion of donors[4][5] | Induces stronger IFN-γ responses and identifies more positive responders compared to CEF[3] |
| Primary Application | Positive control for CD8+ T cell functionality in specific populations[1] | A more universal positive control for general T cell responsiveness[3] |
Experimental Protocols for Assessing T Cell Cross-Reactivity
Accurate assessment of T cell cross-reactivity relies on robust experimental protocols. The following are standard methodologies for T cell stimulation and analysis.
T Cell Stimulation with Peptide Pools
This protocol outlines the general steps for stimulating PBMCs with peptide pools like CEF or CEFX.
-
Cell Preparation : Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Lymphoprep™).[7] Wash and resuspend the cells in a suitable culture medium (e.g., ImmunoCult™-XF T Cell Expansion Medium) at a concentration of 1 x 10^6 cells/mL.[8]
-
Peptide Pool Preparation : Reconstitute the lyophilized peptide pool in DMSO to create a stock solution. Further dilute the stock in culture medium to the desired working concentration. A final concentration of ≥ 1 µg/mL per peptide is generally recommended.[7] The final DMSO concentration should be below 1% (v/v) to avoid cytotoxicity.[7]
-
Cell Stimulation : Add the diluted peptide pool to the PBMC suspension in a culture plate. Include a negative control (e.g., DMSO vehicle) and a positive polyclonal stimulation control (e.g., PHA or anti-CD3/CD28 antibodies).[7]
-
Incubation : Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the downstream assay (e.g., 6-48 hours for flow cytometry, 18-48 hours for ELISpot).[7][8]
Caption: Workflow for T cell stimulation with peptide pools.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level.[9][10]
-
Plate Coating : Coat a 96-well PVDF plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Blocking : Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
Cell Seeding : Add stimulated PBMCs (e.g., 2.5 x 10^5 cells/well) to the wells.[7]
-
Incubation : Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[7]
-
Detection : Wash the plate and add a biotinylated anti-cytokine detection antibody.
-
Development : Add streptavidin-alkaline phosphatase and a substrate to develop colored spots. Each spot represents a cytokine-secreting cell.
-
Analysis : Count the spots using an automated ELISpot reader.[5]
Caption: ELISpot assay workflow for cytokine detection.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
Flow cytometry allows for the multiparametric analysis of individual cells, providing information on cell phenotype and cytokine production simultaneously.[10][11]
-
T Cell Stimulation : Stimulate PBMCs with the peptide pool for 5-6 hours.[7]
-
Protein Transport Inhibition : Add a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of stimulation to trap cytokines intracellularly.[7][9]
-
Surface Staining : Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8).[7]
-
Fixation and Permeabilization : Fix the cells with a fixation buffer and then permeabilize the cell membrane with a permeabilization buffer.
-
Intracellular Staining : Stain for intracellular cytokines with fluorescently labeled antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
Data Acquisition : Acquire the data on a flow cytometer.
-
Data Analysis : Analyze the data to determine the frequency of cytokine-producing T cells within specific subsets.
References
- 1. CEF (HLA Class I Control) Peptide Pool - SB-PEPTIDE company [sb-peptide.com]
- 2. PANATecs - MHC I / MHC II Control [panatecs.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. CERI, CEFX, and CPI: Largely Improved Positive Controls for Testing Antigen-Specific T Cell Function in PBMC Compared to CEF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. stemcell.com [stemcell.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. 2021.a-wish.org [2021.a-wish.org]
Confirming the Identity of CEF20 Peptide: A Comparative Guide to Mass Spectrometry Techniques
For researchers, scientists, and drug development professionals, confirming the precise identity and purity of synthetic peptides is a critical step in ensuring experimental validity and product quality. This guide provides an objective comparison of mass spectrometry-based methods for the identification of the CEF20 peptide, a well-defined HLA-A*0201-restricted epitope from the human cytomegalovirus (CMV) pp65 protein.
The this compound peptide, with the amino acid sequence Asn-Leu-Val-Pro-Met-Val-Ala-Thr-Val (NLVPMVATV), has a theoretical molecular weight of 943.18 Da. Mass spectrometry is the gold standard for verifying this identity, offering high sensitivity and specificity. This guide will compare the primary mass spectrometry techniques used for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and de novo sequencing, providing supporting data and detailed experimental protocols.
Comparative Analysis of Peptide Identification Techniques
The choice of mass spectrometry technique for peptide identification depends on various factors, including the complexity of the sample, the required level of detail, and throughput needs. Below is a comparative summary of the most common approaches for confirming the identity of a synthetic peptide like this compound.
| Feature | MALDI-TOF Mass Spectrometry | LC-Tandem Mass Spectrometry (LC-MS/MS) | De Novo Sequencing |
| Primary Application | Rapidly determining the molecular weight of the intact peptide. | Confirming the amino acid sequence through fragmentation analysis. | Determining the amino acid sequence without a reference database. |
| Sample Complexity | Best for purified or simple peptide mixtures. | Suitable for both simple and complex mixtures due to chromatographic separation. | Can be applied to both simple and complex mixtures, but performance is better with high-quality spectra from simpler samples. |
| Speed | High throughput; analysis takes minutes per sample.[1] | Lower throughput; analysis can take 30-60 minutes per sample due to the chromatography step.[1] | Computationally intensive; time varies depending on the algorithm and data quality. |
| Information Provided | Provides the mass-to-charge ratio (m/z) of the intact peptide. | Provides the m/z of the intact peptide and its fragment ions, confirming the sequence. | Derives the peptide sequence directly from the fragmentation pattern.[2] |
| Sensitivity | Generally lower than LC-MS/MS. | High sensitivity, capable of detecting low-abundance peptides.[1] | Sensitivity is dependent on the quality of the MS/MS spectra. |
| Confirmation Level | Confirms the expected molecular weight. | Provides high-confidence confirmation of the amino acid sequence. | Can identify unknown peptides or confirm sequences in the absence of a database. |
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol for this compound Identification
This protocol outlines the general steps for confirming the molecular weight of the this compound peptide using MALDI-TOF MS.
a. Sample Preparation:
-
Dissolve the synthetic this compound peptide in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 pmol/µL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a similar solvent.
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the this compound peptide solution onto the dried matrix spot.
-
Allow the spot to completely dry at room temperature, allowing for co-crystallization of the peptide and matrix.
b. Mass Spectrometry Analysis:
-
Insert the MALDI target plate into the mass spectrometer.
-
Acquire mass spectra in positive ion reflectron mode over a mass range that includes the expected m/z of this compound (e.g., m/z 500-1500).
-
The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.
c. Data Analysis:
-
Process the raw spectrum to identify the peak corresponding to the singly protonated this compound peptide ([M+H]⁺).
-
Compare the experimentally observed m/z value with the theoretical m/z of this compound ([M+H]⁺ ≈ 944.19 Da). A close match confirms the identity of the peptide by its molecular weight.
LC-MS/MS Protocol for this compound Sequence Confirmation
This protocol describes the use of liquid chromatography coupled with tandem mass spectrometry to confirm the amino acid sequence of the this compound peptide.
a. Sample Preparation:
-
Dissolve the synthetic this compound peptide in a solvent compatible with reverse-phase liquid chromatography, such as 0.1% formic acid in water, to a final concentration of approximately 1 pmol/µL.
b. Liquid Chromatography:
-
Inject the this compound peptide solution onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water with 0.1% formic acid. The gradient should be optimized to achieve good separation and peak shape for the this compound peptide.
c. Mass Spectrometry Analysis:
-
The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) mode.
-
A full MS scan is performed to detect the precursor ion of this compound.
-
The most intense ions in the full MS scan, including the [M+H]⁺ or [M+2H]²⁺ of this compound, are automatically selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The resulting fragment ions are analyzed in a second MS scan (MS/MS).
d. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database containing the sequence of human cytomegalovirus pp65 protein using a search algorithm like SEQUEST or Mascot.[3]
-
The software will match the experimental fragmentation pattern to the theoretical fragmentation pattern of the NLVPMVATV sequence.
-
A high score and the identification of a significant number of b- and y-type fragment ions confirm the amino acid sequence of the this compound peptide.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in confirming the identity of the this compound peptide, the following diagrams are provided.
Caption: Experimental workflow for confirming this compound peptide identity.
Caption: Logical comparison of mass spectrometry methods for peptide ID.
References
A Researcher's Guide to Standards for CMV-Specific T Cell Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of Cytomegalovirus (CMV)-specific T cell responses is critical for monitoring immune reconstitution in transplant recipients, assessing vaccine efficacy, and advancing immunotherapies. The choice of antigen used to stimulate T cells in vitro is a pivotal parameter in the reliability and comparability of these assays. This guide provides a comprehensive comparison of various antigenic standards, with a focus on the role of defined peptide pools in CMV-specific T cell assays.
Clarification of Terms: CEF20 vs. CEF Peptide Pool
It is crucial to distinguish between "this compound" and the more broadly known "CEF Peptide Pool."
-
This compound is a single, well-defined HLA-A0201-restricted peptide epitope derived from the CMV pp65 protein, with the amino acid sequence NLVPMVATV (amino acids 495-503).[1][2][3] It is used to detect CMV-specific CD8+ T cells in individuals expressing the HLA-A0201 allele.
-
The CEF Peptide Pool is a mixture of 32 well-characterized viral epitopes from Cytomegalovirus (CMV), Epstein-Barr Virus (EBV), and Influenza Virus.[4][5][6] This pool is primarily designed as a general positive control to verify the functionality of T cells in an assay, as most individuals have been exposed to these common viruses.[4][6]
While this compound is a CMV-specific peptide, its use is limited to a specific HLA type. For a comprehensive assessment of CMV-specific T cell immunity across a diverse population, a broader range of CMV epitopes is required. Therefore, this guide will focus on comparing different antigenic preparations for stimulating a polyclonal CMV-specific T cell response.
Comparison of Antigenic Standards for CMV-Specific T Cell Assays
The selection of the stimulating antigen is a critical determinant of the sensitivity and specificity of CMV-specific T cell assays. The following table summarizes the key characteristics and performance of commonly used antigenic preparations.
| Antigenic Standard | Composition | Target T Cells | Advantages | Disadvantages |
| Single CMV Peptides (e.g., this compound) | A single, defined peptide epitope (typically 8-11 amino acids). | Primarily CD8+ T cells of a specific HLA restriction. | Highly specific; allows for fine mapping of T cell responses to a particular epitope. | Only detects responses in individuals with the corresponding HLA allele; does not provide a comprehensive picture of the total CMV-specific T cell response. |
| CMV Peptide Pools (e.g., pp65, IE1) | A mixture of overlapping peptides (typically 15-mers) spanning an entire immunodominant CMV protein. | Both CD4+ and CD8+ T cells. | Broad coverage of epitopes, suitable for diverse HLA backgrounds; allows for the simultaneous assessment of both CD4+ and CD8+ T cell responses. | Potential for peptide competition for MHC binding, which may lead to an underestimation of the total response.[7] |
| CEF Peptide Pool | A mixture of 32 defined viral epitopes from CMV, EBV, and Influenza Virus. | Primarily CD8+ T cells. | Excellent positive control for assay functionality; most individuals will have a response.[4][6] | Not specific for CMV immunity; includes responses to other common viruses. |
| CMV Lysate/Whole Protein | Lysate of CMV-infected cells or purified/recombinant CMV proteins. | Both CD4+ and CD8+ T cells. | Represents the full range of CMV antigens; allows for the detection of responses to both structural and non-structural proteins. | Batch-to-batch variability; may contain irrelevant cellular material that can cause non-specific stimulation; may preferentially stimulate CD4+ T cells due to the antigen processing pathway. |
Experimental Protocols for Key Assays
Enzyme-Linked Immunosorbent Spot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate (e.g., BCIP/NBT)
-
Peripheral blood mononuclear cells (PBMCs)
-
CMV peptide pool (e.g., pp65)
-
Positive control (e.g., CEF peptide pool or PHA)
-
Negative control (e.g., culture medium with DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with cell culture medium for at least 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the CMV peptide pool, positive control, or negative control to the respective wells.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash and add the substrate. Stop the reaction when distinct spots emerge.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T cells, identifying their phenotype and cytokine production profile upon antigen stimulation.
Materials:
-
PBMCs
-
CMV peptide pool
-
Positive and negative controls
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Stimulation: Incubate 1-2 x 10^6 PBMCs with the CMV peptide pool, positive control, or negative control for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using appropriate buffers according to the manufacturer's instructions.
-
Intracellular Staining: Stain with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentage of CD4+ and CD8+ T cells producing specific cytokines in response to CMV antigens.
Mandatory Visualizations
T Cell Activation Signaling Pathway
Caption: Simplified signaling pathway of T cell activation upon recognition of a peptide-MHC complex.
Experimental Workflow for CMV-Specific T Cell Assay
Caption: General experimental workflow for measuring CMV-specific T cell responses.
References
- 1. genscript.com [genscript.com]
- 2. This compound, Cytomegalovirus, CMV pp65 (495-503) - 1 mg [eurogentec.com]
- 3. shop.altabioscience.com [shop.altabioscience.com]
- 4. stemcell.com [stemcell.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. biosynth.com [biosynth.com]
- 7. T cell receptor engagement by peptide–MHC ligands induces a conformational change in the CD3 complex of thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative HLA-A*0201 Restricted CMV Epitopes for T-Cell Monitoring
For researchers, scientists, and drug development professionals, the accurate measurement of cytomegalovirus (CMV)-specific T-cell responses is critical. The CEF20 peptide, NLVPMVATV, derived from the CMV pp65 protein and restricted to the HLA-A0201 allele, is a widely used standard for this purpose. However, a growing body of evidence highlights the importance of alternative epitopes from both the pp65 and the Immediate-Early 1 (IE-1) proteins in eliciting robust CD8+ T-cell responses. This guide provides a comprehensive comparison of alternative HLA-A0201 restricted CMV epitopes to this compound, supported by experimental data, to aid in the selection of the most appropriate antigens for research and clinical applications.
Executive Summary
The CMV phosphoprotein 65 (pp65) and Immediate-Early 1 (IE-1) are the primary targets of the CD8+ T-cell response to CMV infection. While the pp65-derived epitope NLVPMVATV (this compound) is immunodominant in many HLA-A*0201-positive individuals, significant T-cell responses are also directed against other epitopes from both pp65 and IE-1. Notably, the IE-1-derived epitope VLEETSVML has been shown to elicit comparable, and in some cases, stronger T-cell responses than the canonical pp65 epitope. This guide presents a head-to-head comparison of the immunogenicity of these epitopes, along with other identified alternatives, and provides detailed protocols for the experimental assays used for their evaluation.
Comparison of Immunodominant HLA-A*0201 Restricted CMV Epitopes
The selection of appropriate epitopes is paramount for the sensitive and accurate detection of CMV-specific T-cell immunity. Below is a comparison of the most well-characterized HLA-A*0201 restricted epitopes from CMV pp65 and IE-1.
| Epitope ID | Protein | Sequence | Reported Immunogenicity |
| This compound | pp65 | NLVPMVATV | Immunodominant, frequently recognized in HLA-A*0201+ individuals.[1] |
| IE-1 (316-324) | IE-1 | VLEETSVML | Can elicit responses comparable to or exceeding pp65 epitopes in some donors.[2] |
| pp65 (120-128) | pp65 | YVLEETSVML | Subdominant epitope. |
| IE-1 (315-323) | IE-1 | YVLPMVATV | Recognized by CD8+ T-cells, but with lower frequency than VLEETSVML in some studies. |
Experimental Data: Head-to-Head Comparison of T-Cell Responses
The following table summarizes experimental data from a study comparing the frequency of IFN-γ secreting T-cells in response to the immunodominant pp65 epitope (NLVPMVATV) and the IE-1 epitope (VLEETSVML) in HLA-A*0201-positive donors using an ELISpot assay.
Table 1: IFN-γ ELISpot Responses to pp65 (NLV) and IE-1 (VLE) Epitopes [2]
| Donor ID | HLA-A*0201 Status | Response to pp65 (NLVPMVATV) (Spot Forming Cells / 10^6 PBMC) | Response to IE-1 (VLEETSVML) (Spot Forming Cells / 10^6 PBMC) |
| 002 | Positive | ~150 | ~250 |
| 004 | Positive | ~50 | ~100 |
| 006 | Positive | ~75 | ~125 |
| 014 | Positive | ~25 | ~75 |
| 015 | Positive | ~100 | ~150 |
| 017 | Positive | ~200 | ~50 |
| Donor 7 | Positive | No significant response | No significant response |
| Donor 8 | Positive | ~125 | No significant response |
Note: Data is estimated from graphical representation in the cited source. The study highlights that while many donors respond to both epitopes, the magnitude of the response can vary significantly, with some individuals showing a more dominant response to the IE-1 epitope.
Experimental Protocols
Accurate and reproducible assessment of T-cell responses relies on standardized and well-defined experimental protocols. Below are detailed methodologies for the two most common assays used to quantify antigen-specific T-cell responses.
IFN-γ ELISpot Assay
The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
CMV peptides (e.g., NLVPMVATV, VLEETSVML)
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO as a negative control
-
Peripheral Blood Mononuclear Cells (PBMCs)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute.
-
Wash the plate 5 times with sterile water.
-
Coat the wells with anti-human IFN-γ capture antibody diluted in sterile PBS and incubate overnight at 4°C.
-
-
Cell Stimulation:
-
Wash the plate 5 times with sterile PBS to remove the coating antibody.
-
Block the plate with RPMI 1640 containing 10% FBS for at least 30 minutes at room temperature.
-
Prepare a cell suspension of PBMCs in RPMI 1640 supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine.
-
Add 2 x 10^5 PBMCs to each well.
-
Add CMV peptides to the respective wells at a final concentration of 1-10 µg/mL.
-
Add PHA to positive control wells and DMSO to negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add Streptavidin-ALP or -HRP diluted in PBST and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST.
-
Add the substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Caption: Workflow of the IFN-γ ELISpot Assay.
Intracellular Cytokine Staining (ICS)
Intracellular cytokine staining followed by flow cytometry allows for the multiparametric characterization of antigen-specific T-cells, including their phenotype and polyfunctionality.
Materials:
-
FACS tubes or 96-well U-bottom plates
-
RPMI 1640 medium
-
FBS
-
Penicillin-Streptomycin
-
L-glutamine
-
CMV peptides
-
Staphylococcus enterotoxin B (SEB) or PMA/Ionomycin as a positive control
-
DMSO as a negative control
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-CD28 and anti-CD49d antibodies (co-stimulatory)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-IFN-γ antibody
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation:
-
To each well/tube, add 1 x 10^6 PBMCs in RPMI 1640 medium.
-
Add CMV peptides (1-10 µg/mL), positive controls, or negative controls.
-
Add anti-CD28 and anti-CD49d antibodies.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add a protein transport inhibitor (Brefeldin A or Monensin) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Caption: Workflow for Intracellular Cytokine Staining.
Conclusion
While this compound (NLVPMVATV) remains a valuable and widely used epitope for monitoring CMV-specific T-cell responses in HLA-A*0201-positive individuals, this guide highlights the significance of considering alternative epitopes, particularly from the IE-1 protein. The IE-1 epitope VLEETSVML has demonstrated comparable or even superior immunogenicity in a subset of individuals. The inclusion of multiple epitopes from both pp65 and IE-1 in T-cell assays may provide a more comprehensive and accurate assessment of the total CMV-specific immune response. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of these and other novel CMV epitopes, facilitating robust and reproducible research in the fields of immunology and vaccine development.
References
Performance of CEF20 Peptide Pool Across Immunological Assay Platforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The CEF20 peptide pool, a standardized mixture of 32 immunodominant epitopes from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus, serves as a crucial positive control for monitoring T-cell responses in various immunological assays. Its ability to elicit robust recall responses in a majority of the population makes it an invaluable tool for assay validation and performance qualification. This guide provides an objective comparison of this compound's performance across three widely used platforms: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), and the Activation-Induced Marker (AIM) assay. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate assay for their specific needs.
At a Glance: this compound Performance Comparison
The following table summarizes the typical quantitative performance of a CEF peptide pool, such as this compound, in ELISpot, ICS, and AIM assays. It is important to note that absolute values can vary depending on the donor's immune status, specific instrument settings, and laboratory protocols.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) | Activation-Induced Marker (AIM) Assay |
| Primary Readout | Number of cytokine-secreting cells (Spot Forming Units, SFU) | Percentage of cytokine-positive cells within a defined population | Percentage of cells upregulating specific surface activation markers |
| Typical this compound Response (IFN-γ) | 50 - 500+ SFU per million PBMCs[1] | 0.5% - 5% of CD8+ T-cells[2] | 1% - 10% of CD8+ T-cells (CD69+CD137+)[3] |
| Sensitivity | High, capable of detecting rare antigen-specific cells | Moderate to high, dependent on cytokine expression levels | High, detects recent T-cell activation |
| Multiplexing Capability | Limited (typically 1-3 analytes) | High (multiple cytokines and cell surface markers) | High (multiple activation markers and other surface proteins) |
| Cell Phenotyping | No | Yes (e.g., CD4+, CD8+, memory subsets) | Yes (e.g., CD4+, CD8+, memory subsets) |
| Functional Readout | Cytokine secretion | Intracellular cytokine production | Upregulation of activation markers |
| Throughput | High | Moderate | Moderate to High |
In-Depth Assay Performance and Experimental Protocols
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. Upon stimulation with the this compound peptide pool, antigen-specific T-cells release cytokines, which are captured by specific antibodies coated on a membrane surface. Each spot that develops corresponds to a single cytokine-producing cell.
-
Plate Coating: A 96-well PVDF membrane plate is pre-treated with 35% ethanol for 1 minute, washed with sterile PBS, and then coated with a capture antibody specific for IFN-γ overnight at 4°C.
-
Cell Plating: The next day, the plate is washed and blocked. Peripheral blood mononuclear cells (PBMCs) are plated at a density of 2.5 x 10^5 cells per well.
-
Stimulation: this compound peptide pool is added to the wells at a final concentration of 1-2 µg/mL per peptide. A negative control (medium only) and a positive control (e.g., PHA) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Cells are removed, and a biotinylated detection antibody for IFN-γ is added. Following another incubation, a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase) is added.
-
Spot Development: A substrate is added to develop colored spots, which are then counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS followed by flow cytometry allows for the multiparametric analysis of T-cell responses, simultaneously identifying the phenotype of responding cells and the cytokines they produce. This technique is invaluable for dissecting the functional diversity of T-cell populations.
-
Cell Stimulation: 1-2 x 10^6 PBMCs are stimulated with the this compound peptide pool (1-2 µg/mL per peptide) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C. An unstimulated control is also prepared.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are then fixed to preserve their state and permeabilized to allow antibodies to access intracellular targets.
-
Intracellular Staining: A fluorescently labeled antibody against IFN-γ is added to the permeabilized cells.
-
Acquisition: Cells are washed and acquired on a flow cytometer.
-
Analysis: Data is analyzed to determine the percentage of IFN-γ-producing cells within specific T-cell subsets (e.g., CD8+ T-cells).
Activation-Induced Marker (AIM) Assay
The AIM assay identifies antigen-specific T-cells based on the upregulation of specific cell surface markers following T-cell receptor (TCR) engagement. Commonly used markers for CD8+ T-cells include CD69 and CD137 (4-1BB), while CD4+ T-cells are often identified by the expression of OX40 and CD25 or CD40L. This assay does not require the use of protein transport inhibitors and thus preserves cell viability for potential downstream applications.
-
Cell Stimulation: PBMCs (1-2 x 10^6) are stimulated with the this compound peptide pool (1-2 µg/mL per peptide) for 18-24 hours at 37°C. An unstimulated control is included.
-
Surface Staining: After incubation, cells are washed and stained with a panel of fluorescently labeled antibodies including markers for T-cell lineage (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD137, OX40).
-
Acquisition: Cells are washed and acquired on a flow cytometer.
-
Analysis: The data is analyzed to quantify the percentage of T-cells co-expressing the activation markers of interest (e.g., CD69+CD137+ within the CD8+ T-cell population).
References
Safety Operating Guide
Essential Guide to the Proper Disposal of CEF20
For researchers and professionals in drug development, ensuring the safe handling and disposal of all laboratory materials is paramount. This document provides a clear, step-by-step guide for the proper disposal of CEF20, a control peptide pool utilized in laboratory assays. While specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, the following procedures are based on established best practices for laboratory chemical waste management.
This compound is identified as a CEF control peptide pool, specifically an HLA-A*0201-restricted epitope from cytomegalovirus pp65 (495-503), intended for laboratory use only.[1][2] A Safety Data Sheet for a similar Cytomegalovirus (CMV) Control Peptide Pool containing this compound indicates that the hazards of the material have not been thoroughly investigated, underscoring the need for cautious handling and the use of appropriate personal protective equipment (PPE).[3]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 943.16 |
| Chemical Formula | C42H74N10O12S |
| Purity | 98% |
| Appearance | Solid |
| Storage | Store at -20°C, dry, desiccated, and protected from light. Store away from oxidizing agents.[3] |
Standard Operating Procedure for this compound Disposal
The following protocol outlines the recommended steps for the safe disposal of this compound and associated materials. This procedure is designed to minimize risk and ensure compliance with general laboratory safety standards.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]
2. Waste Segregation:
-
Unused/Expired this compound: Treat as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be considered contaminated and disposed of as chemical waste.
3. Waste Collection:
-
Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
The container should be appropriate for chemical waste and stored in a designated secondary containment area to prevent spills.
4. Disposal Pathway:
-
Follow your institution's specific guidelines for chemical waste disposal. This typically involves collection by a certified hazardous waste management company.
-
If your institution's guidelines are unavailable, consult with your Environmental Health and Safety (EHS) department for specific instructions.
5. Spill Management:
-
In the event of a spill, contain the material to prevent it from spreading.
-
For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the chemical waste container.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure and compliant laboratory environment.
References
Essential Safety and Operational Guidance for Handling CEF20
For researchers, scientists, and drug development professionals working with CEF20, a control peptide pool derived from cytomegalovirus (CMV), ensuring safe handling and proper disposal is paramount. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to maintain a safe working environment and ensure the integrity of experimental outcomes.[1] This guide provides immediate safety, operational, and disposal plans for this compound.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment should be worn to prevent potential contact and contamination.[2] Standard laboratory PPE is generally sufficient for handling this and similar synthetic peptides.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide.[2] |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes or aerosols during reconstitution or handling.[2] |
| Body Protection | Laboratory coat | Shields skin and personal clothing from accidental spills.[2] |
| Foot Protection | Closed-toe shoes | Prevents injury from dropped vials or equipment and protects from spills. |
Experimental Protocol for Handling and Reconstitution:
-
Preparation: Before handling, ensure the workspace is clean and decontaminated. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Reconstitution: Use a sterile syringe to slowly add the appropriate solvent (e.g., sterile bacteriostatic water) to the vial.[3] Tilt the vial to allow the solvent to run down the side, minimizing foaming. Gently swirl the vial to dissolve the peptide; do not shake.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes for storage.[3]
-
Storage: Lyophilized this compound should be stored at -20°C for long-term stability.[4] Reconstituted peptide solutions can be stored for short periods at 2-8°C or frozen for longer-term storage.[3]
Spill Response and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Containment: Immediately contain the spill using absorbent materials from a laboratory spill kit.[3]
-
Cleaning: Pick up the contained material and transfer it to a properly labeled waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable disinfectant or cleaning agent.
-
Disposal: Dispose of all contaminated materials, including absorbent pads and gloves, as chemical or biological waste according to institutional and local regulations.[3]
Waste Disposal Protocol:
-
Unused Product: Unused this compound and empty vials should be disposed of in accordance with local, state, and federal regulations for chemical waste.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent materials, should be collected in a designated biohazard or chemical waste container for proper disposal.
Workflow for this compound Spill Management
Caption: Logical workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
